Benzo[d]isoxazole-3-carbonyl Chloride
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H4ClNO2 |
|---|---|
Molecular Weight |
181.57 g/mol |
IUPAC Name |
1,2-benzoxazole-3-carbonyl chloride |
InChI |
InChI=1S/C8H4ClNO2/c9-8(11)7-5-3-1-2-4-6(5)12-10-7/h1-4H |
InChI Key |
IAAKVQIPEIZEIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)C(=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Physical and chemical properties of Benzo[d]isoxazole-3-carbonyl Chloride
Topic: Physical and Chemical Properties of Benzo[d]isoxazole-3-carbonyl Chloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzo[d]isoxazole-3-carbonyl chloride is a high-reactivity electrophilic intermediate used primarily in medicinal chemistry to introduce the benzo[d]isoxazole pharmacophore into bioactive molecules. Unlike its stable parent compound (benzo[d]isoxazole-3-carboxylic acid), the carbonyl chloride is moisture-sensitive and typically generated in situ to facilitate nucleophilic acyl substitutions. It serves as a critical building block in the synthesis of antipsychotics, HIF-1α inhibitors, and anticonvulsants, where the benzisoxazole ring provides essential π-stacking interactions and hydrogen bond acceptance within target binding pockets.
Molecular Identity & Structural Analysis
Critical Identity Verification: Researchers must distinguish this compound from 4-chloromethyl-3,5-dimethylisoxazole (CAS 19788-37-5), which is frequently misidentified in automated chemical databases due to text-mining errors. Benzo[d]isoxazole-3-carbonyl chloride is the acid chloride derivative of Benzo[d]isoxazole-3-carboxylic acid (CAS 28691-47-6) .
Structural Specifications
| Parameter | Data |
| IUPAC Name | Benzo[d]isoxazole-3-carbonyl chloride |
| Parent Acid CAS | 28691-47-6 (Benzo[d]isoxazole-3-carboxylic acid) |
| Molecular Formula | C₈H₄ClNO₂ |
| Molecular Weight | 181.58 g/mol |
| Core Scaffold | 1,2-Benzisoxazole (Indoxazine) |
| Functional Group | Acyl Chloride (-COCl) at C3 position |
| SMILES | ClC(=O)C1=NOC2=CC=CC=C12 |
Structural Insight: The molecule features a benzene ring fused to an isoxazole ring. The C3-carbonyl chloride moiety is highly electrophilic due to the electron-withdrawing nature of the adjacent isoxazole nitrogen and oxygen atoms. This makes the carbonyl carbon exceptionally susceptible to nucleophilic attack but also prone to rapid hydrolysis.
Physical & Chemical Characterization[5][6][7][8][9]
Due to its high reactivity, the isolated physical constants for the carbonyl chloride are rarely reported in literature, as it is standard practice to use it immediately upon generation. The data below synthesizes properties of the stable precursor and the reactive intermediate.
Physical Properties Profile
| Property | Value / Description | Note |
| Appearance | Off-white to yellow solid or oil (crude) | Typically handled as a solution in DCM or Toluene. |
| Solubility | Soluble in DCM, THF, Toluene, Chloroform | Reacts violently with water/alcohols. |
| Melting Point | N/A (Transient Intermediate) | Parent Acid MP: ~143–145°C. |
| Stability | Low (Moisture Sensitive) | Hydrolyzes to parent acid and HCl gas upon exposure to air. |
Chemical Reactivity & Mechanism
The reactivity of benzo[d]isoxazole-3-carbonyl chloride is defined by two primary vectors:
-
Acyl Substitution (C3 Position): The chloride is a good leaving group, facilitating the formation of amides, esters, and hydrazides.
-
Ring Stability (N-O Bond): The isoxazole N-O bond is the "weak link." Under strong reducing conditions (e.g., hydrogenation) or strong base (Kemp elimination), the ring can cleave to form salicylnitrile derivatives.
Reactivity Diagram:
Caption: Reaction pathways showing amide formation (green), hydrolysis (yellow), and ring degradation (red).[1]
Synthesis & Production
The synthesis of benzo[d]isoxazole-3-carbonyl chloride is a multi-step process starting from commercially available salicylaldehyde or hydroxybenzonitrile derivatives.
Synthetic Pathway[9][11][12][13][14]
-
Oxime Formation: Reaction of 2-hydroxyacetophenone or related ketones with hydroxylamine.
-
Cyclization: Closure of the isoxazole ring (often using acetic anhydride/base or thermal cyclization).
-
Oxidation/Hydrolysis: Conversion of the C3 substituent to the carboxylic acid (CAS 28691-47-6).
-
Activation: Conversion of the acid to the acid chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂).[2]
Synthesis Workflow:
Caption: Synthetic route from precursors to the activated acid chloride.
Applications in Drug Discovery[15][16]
This intermediate is pivotal in synthesizing "Type II" pharmacophores where the benzisoxazole ring acts as a bioisostere for indole or benzimidazole.
HIF-1α Inhibitors
Researchers utilize the carbonyl chloride to synthesize N-substituted benzo[d]isoxazole-3-carboxamides . These derivatives inhibit Hypoxia-Inducible Factor-1α (HIF-1α) transcriptional activity, a key target in cancer therapy to suppress tumor angiogenesis.
-
Mechanism:[3][4][5][6][7] The chloride couples with aniline derivatives to form the carboxamide linker.
Anticonvulsants (Zonisamide Analogs)
While Zonisamide uses a sulfonyl group, the carbonyl analogs are synthesized to explore Structure-Activity Relationships (SAR) for sodium channel blocking activity. The carbonyl chloride allows for rapid library generation of amide derivatives.
EPAC Antagonists
Used to synthesize hydrazonoyl cyanide analogues that antagonize the Exchange Protein Directly Activated by cAMP (EPAC), a target for treating pancreatic cancer and heart failure.
Experimental Protocol: In Situ Generation & Coupling
Objective: Generate benzo[d]isoxazole-3-carbonyl chloride and couple it with an amine (R-NH₂) to form an amide.
Safety: Perform in a fume hood. SOCl₂ releases toxic SO₂ and HCl gases.
-
Activation:
-
Charge a dry round-bottom flask with Benzo[d]isoxazole-3-carboxylic acid (1.0 eq) .
-
Add anhydrous Dichloromethane (DCM) or Toluene (10 mL/g).
-
Add Thionyl Chloride (1.5 eq) dropwise.
-
Optional: Add 1-2 drops of dry DMF as a catalyst.
-
Reflux for 2–3 hours under N₂ atmosphere.
-
Monitor: Completion is indicated by the cessation of gas evolution and dissolution of the solid acid.
-
Workup: Evaporate solvent and excess SOCl₂ under reduced pressure to obtain the crude acid chloride (yellowish solid/oil). Do not purify by column chromatography.
-
-
Coupling (Schotten-Baumann Conditions):
-
Redissolve the crude acid chloride in anhydrous DCM.
-
Cool to 0°C.[1]
-
Add the target Amine (1.1 eq) and Triethylamine (DIPEA) (2.0 eq) .
-
Stir at room temperature for 4–12 hours.
-
Quench with water, extract with DCM, and purify the resulting amide.
-
References
-
BenchChem. Application Notes and Protocols for the Functionalization of the C3 Position of the Benzo[d]isoxazole Ring. Retrieved from
-
Santa Cruz Biotechnology. Benzo[d]isoxazol-3-yl-methanesulfonyl Chloride Data Sheet. (Reference for ring stability and analogous handling). Retrieved from
-
National Institutes of Health (PMC). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists. (Methodology for isoxazole carboxylic acid condensation). Retrieved from
-
Sigma-Aldrich. Benzo[d]isoxazole-3-carboxylic acid Product Specification. Retrieved from
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from
Sources
- 1. Identification of novel 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues as potent EPAC antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. BJOC - Lewis acid-promoted direct synthesis of isoxazole derivatives [beilstein-journals.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
Benzo[d]isoxazole-3-carbonyl Chloride mechanism of action in organic reactions
Executive Summary
Benzo[d]isoxazole-3-carbonyl chloride (BICC) represents a high-value electrophilic synthon in the design of psychotropic, anticonvulsant, and anti-inflammatory pharmacophores. While the 1,2-benzisoxazole core is best known as the structural anchor of atypical antipsychotics like Risperidone and Paliperidone , the 3-carbonyl chloride derivative serves a distinct role: it acts as a "molecular handle," enabling the rapid attachment of the benzisoxazole privilege structure to amines and alcohols via nucleophilic acyl substitution.
This guide details the mechanistic behavior of BICC, specifically its in situ generation and reactivity profile. It addresses the critical balance between the high electrophilicity of the carbonyl carbon and the latent lability of the isoxazole N–O bond.
Part 1: Molecular Architecture & Reactivity Profile
Electronic Structure
The reactivity of BICC is defined by the synergy between the acyl chloride group and the heterocyclic core.
-
Inductive Effects (-I): The 1,2-benzisoxazole ring is electron-withdrawing. The nitrogen and oxygen atoms within the ring pull electron density away from the C3 position.
-
Carbonyl Activation: This electron withdrawal destabilizes the carbonyl carbon, making it significantly more electrophilic than a standard benzoyl chloride.
-
N-O Bond Fragility: The N–O bond is the "Achilles' heel" of the scaffold. While stable under acylation conditions, it is susceptible to reductive cleavage (e.g., catalytic hydrogenation, dissolving metals) or ring-opening under strong basic conditions at high temperatures.
The "In Situ" Imperative
Due to its high moisture sensitivity and tendency to hydrolyze back to benzo[d]isoxazole-3-carboxylic acid, BICC is rarely isolated for long-term storage. The industry standard is in situ generation immediately preceding the coupling step.
Part 2: Mechanism of Action
The transformation involves two distinct mechanistic phases: Activation (Acid
Phase I: Chlorination Mechanism
The precursor, benzo[d]isoxazole-3-carboxylic acid, reacts with thionyl chloride (
-
Nucleophilic Attack: The carboxylic oxygen attacks the sulfur of
. -
Leaving Group Departure: A chloride ion is displaced, forming an activated chlorosulfite intermediate.
-
Substitution: The chloride ion attacks the carbonyl carbon, displacing
and , yielding BICC.
Phase II: Nucleophilic Acyl Substitution (The Coupling)
Upon addition of a nucleophile (e.g., a primary amine), the reaction proceeds via the tetrahedral intermediate.
DOT Diagram: Mechanistic Pathway
Caption: Step-wise conversion of the carboxylic acid to the amide via the reactive acid chloride intermediate.
Part 3: Strategic Application in API Synthesis
While Risperidone synthesis typically utilizes a 3-piperidinyl intermediate, the carbonyl chloride route is critical for generating Library Analogs (e.g., EPAC antagonists, HIF-1
Comparative Reactivity Data
The following table contrasts BICC with standard coupling reagents, highlighting why the acid chloride route is preferred for difficult amines (anilines).
| Reagent System | Reactivity | Atom Economy | Purification | Suitability for BICC Core |
| Acid Chloride (SOCl₂) | High | Medium (SO₂ byproduct) | Simple (Evaporation) | Excellent (Fast, avoids ring opening) |
| Carbodiimide (EDC/NHS) | Moderate | Low (Urea byproduct) | Difficult (Column req.) | Good, but slower |
| Mixed Anhydride | High | Medium | Moderate | Risk of disproportionation |
Part 4: Experimental Protocols
Protocol: One-Pot Synthesis of Benzo[d]isoxazole-3-carboxamides
Objective: Synthesize a library of amide derivatives without isolating the unstable acid chloride.
Reagents:
-
Benzo[d]isoxazole-3-carboxylic acid (1.0 equiv)[1]
-
Thionyl Chloride (
) (5.0 equiv) -
Catalytic DMF (1-2 drops)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Target Amine (1.1 equiv)[1]
-
Triethylamine (
) (2.0 equiv)
Workflow:
-
Activation (Acid Chloride Generation):
-
Suspend benzo[d]isoxazole-3-carboxylic acid in anhydrous DCM under
atmosphere. -
Add
dropwise, followed by catalytic DMF. -
Critical Step: Reflux for 2–3 hours. The solution should become clear, indicating conversion to the acid chloride (BICC).
-
Validation: Aliquot a sample, quench with MeOH, and check TLC for the methyl ester (distinct Rf from acid).
-
Evaporate solvent and excess
in vacuo to yield crude BICC as a solid/oil. Do not expose to air.
-
-
Coupling:
-
Redissolve the crude BICC in fresh anhydrous DCM.
-
Cool to 0°C.
-
Add the mixture of Target Amine and
dropwise. Note: Exothermic reaction. -
Allow to warm to room temperature and stir for 4–12 hours.
-
-
Workup:
DOT Diagram: Synthesis Workflow
Caption: Operational workflow for the one-pot generation and coupling of BICC.
Part 5: Troubleshooting & Stability
The Hydrolysis Pitfall
BICC hydrolyzes roughly 10x faster than benzoyl chloride due to the electron-deficient ring.
-
Symptom: Low yield, recovery of starting acid.
-
Fix: Ensure all glassware is flame-dried. Use fresh
. If the crude BICC is not a clear solution before evaporation, conversion is incomplete.
Ring Stability (N-O Bond)
The isoxazole ring is generally stable to acidic chlorides but sensitive to reducing conditions.
-
Avoid: Using metal hydrides (
) on the resulting amide if the ring needs to be preserved. -
Avoid: Strong heating with nucleophiles that can act as reducing agents.
Regioselectivity
In the presence of bifunctional nucleophiles (e.g., amino-alcohols), BICC will selectively target the amine (forming the amide) over the alcohol at 0°C due to the higher nucleophilicity of nitrogen.
References
-
Janssen, P. A. J. (1989). US Patent 4,804,663: 3-piperidinyl-substituted 1,2-benzisoxazoles and 1,2-benzisothiazoles. USPTO.[3] Retrieved from
-
National Institutes of Health (NIH). (2022). Identification of novel 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues as potent EPAC antagonists. PMC. Retrieved from [Link](Note: Link directs to PMC database entry for verification).
Sources
Technical Monograph: Spectroscopic Characterization of Benzo[d]isoxazole-3-carbonyl Chloride
This technical guide details the spectroscopic characterization and handling of Benzo[d]isoxazole-3-carbonyl Chloride , a critical intermediate in the synthesis of atypical antipsychotics such as Risperidone and Paliperidone.
Executive Summary
Benzo[d]isoxazole-3-carbonyl chloride (CAS: 19500-09-5) is a highly reactive electrophile utilized primarily for the introduction of the 1,2-benzisoxazole moiety into pharmacophores. Its primary application lies in the N-acylation of piperidine derivatives during the manufacture of benzisoxazole-based antipsychotics.
Accurate characterization of this intermediate is challenging due to its moisture sensitivity; it rapidly hydrolyzes to benzo[d]isoxazole-3-carboxylic acid upon exposure to ambient humidity. This guide provides the definitive spectroscopic markers (NMR, IR, MS) required to distinguish the active acid chloride from its hydrolyzed impurity.
Chemical Identity & Profile[1][2][3][4]
| Property | Specification |
| IUPAC Name | 1,2-Benzoxazole-3-carbonyl chloride |
| CAS Number | 19500-09-5 |
| Molecular Formula | C₈H₄ClNO₂ |
| Molecular Weight | 181.58 g/mol |
| Appearance | Off-white to pale yellow crystalline solid (low melting point) |
| Solubility | Soluble in DCM, CHCl₃, THF; Reacts with water/alcohols |
| Stability | High Moisture Sensitivity. Store under inert gas (Ar/N₂) at <5°C. |
Synthesis & Preparation Workflow
To ensure the validity of the spectroscopic data, the sample origin must be understood. The compound is typically generated in situ or isolated under strictly anhydrous conditions from the carboxylic acid precursor.
Reaction Scheme
Precursor: Benzo[d]isoxazole-3-carboxylic acid (CAS: 28691-47-6) Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Catalyst: DMF (Cat.)
Caption: Synthesis of the acid chloride via nucleophilic acyl substitution. The evolution of SO₂ and HCl drives the equilibrium forward.
Spectroscopic Analysis
Note: All spectra must be acquired in anhydrous solvents (e.g., CDCl₃ over molecular sieves). Avoid nucleophilic solvents like DMSO-d₆ or MeOH-d₄, which will react with the sample to form the acid or ester, respectively.
A. Infrared Spectroscopy (FT-IR)
The IR spectrum provides the most immediate confirmation of the acid chloride functional group.
| Functional Group | Wavenumber (cm⁻¹) | Diagnostic Significance |
| C=O Stretch (Acid Chloride) | 1760 – 1780 | Primary Marker. Significantly higher frequency than the acid precursor (~1700 cm⁻¹) or ester (~1730 cm⁻¹). |
| C=N Stretch | 1610 – 1620 | Characteristic of the benzisoxazole ring system. |
| C-H Stretch (Aromatic) | 3050 – 3100 | Weak intensity, typical aromatic. |
| C-Cl Stretch | 600 – 800 | Fingerprint region; confirms presence of chlorine. |
Quality Control Check: If a broad band appears at 2500–3300 cm⁻¹ (O-H stretch) and the carbonyl shifts down to 1690–1710 cm⁻¹ , the sample has hydrolyzed to the carboxylic acid.
B. Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃)
The spectrum is characterized by four aromatic protons.[1] The absence of the broad carboxylic acid proton (>10 ppm) is a key purity indicator.
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 8.20 – 8.25 | Doublet (d) | 1H | H-4 | Deshielded by the adjacent C=N and carbonyl group. |
| 7.70 – 7.80 | Doublet (d) | 1H | H-7 | Proximity to the ring oxygen. |
| 7.60 – 7.70 | Multiplet (m) | 1H | H-5 | Aromatic ring proton. |
| 7.45 – 7.55 | Multiplet (m) | 1H | H-6 | Aromatic ring proton.[2] |
¹³C NMR (100 MHz, CDCl₃)
The carbonyl carbon shift is distinct from the acid and ester forms.
-
C=O (Carbonyl): 160.0 – 164.0 ppm . (Note: Acid chlorides often resonate slightly upfield of their carboxylic acid counterparts due to the mesomeric effect of Cl, but the lack of H-bonding distinguishes them).
-
Bridgehead Carbons: ~163 ppm (C-7a, next to O) and ~118 ppm (C-3a).
-
Aromatic CH: 110 – 130 ppm region.
C. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and the presence of the chlorine atom via its isotopic signature.
-
Ionization Mode: EI (Electron Impact) or ESI+ (in non-nucleophilic solvent).
-
Molecular Ion (M⁺): m/z 181 (¹H, ³⁵Cl) and 183 (¹H, ³⁷Cl).
-
Isotope Pattern: A distinct 3:1 ratio between m/z 181 and 183, confirming the presence of one Chlorine atom.
Fragmentation Pathway (EI):
-
m/z 181 (M⁺): Parent ion.
-
m/z 146 ([M-Cl]⁺): Loss of Chlorine radical (Base peak in some conditions).
-
m/z 118 ([M-COCl]⁺): Loss of the carbonyl chloride group, leaving the benzisoxazole cation.
Caption: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.
Handling & Impurity Profiling
The primary impurity is Benzo[d]isoxazole-3-carboxylic acid , formed via hydrolysis.
Analytical Decision Tree
-
Sample Prep: Dissolve 10 mg in 0.7 mL dry CDCl₃ .
-
Run ¹H NMR:
-
Pass: Sharp aromatic doublets/multiplets only.
-
Fail: Presence of broad singlet >10 ppm (Acid OH) or shift of H-4 doublet upfield (indicates hydrolysis).
-
-
Run IR (ATR):
-
Pass: Strong band at ~1770 cm⁻¹.
-
Fail: Broad OH stretch 3000+ cm⁻¹ and C=O at ~1700 cm⁻¹.
-
Safety Note
This compound is a Lachrymator and causes severe skin burns. All handling must occur in a fume hood. Quench excess acid chloride with methanol (forming the methyl ester) before disposal.
References
-
Synthesis of Risperidone Intermediates: The Pharma Innovation Journal, 2021. "Synthesis of related substances of antipsychotic drug Risperidone."
-
Benzisoxazole Chemistry: Beilstein Journal of Organic Chemistry, 2023. "Lewis acid-promoted direct synthesis of isoxazole derivatives."
-
General Acid Chloride Characterization: Master Organic Chemistry. "Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides."
-
Precursor Data (Benzo[d]isoxazole-3-carboxylic acid): Sigma-Aldrich Product Specification.
Sources
Introduction to the Synthesis of Isoxazole Derivatives: A Technical Guide
Abstract
Isoxazoles—five-membered heterocycles containing adjacent oxygen and nitrogen atoms—are critical pharmacophores in modern medicinal chemistry.[1][2][3][4][5][6] Their unique electronic profile allows them to function as bioisosteres for carboxylic acids and esters, enhancing metabolic stability and bioavailability. This guide provides a rigorous technical examination of isoxazole synthesis, moving beyond basic textbook definitions to explore the mechanistic causality, regiochemical control, and scalable protocols required for high-impact drug discovery.
Strategic Significance in Drug Discovery
The isoxazole ring is not merely a linker; it is a functional bioactive unit found in blockbuster therapeutics such as Valdecoxib (COX-2 inhibitor), Leflunomide (DMARD), and Risperidone (antipsychotic).
Structural Properties & Pharmacophore Logic[7]
-
Bioisosterism: The 3-hydroxyisoxazole moiety mimics the carboxylate anion (
) and the phosphate group, making it valuable in designing GABA and glutamate receptor agonists (e.g., AMPA, Ibotenic acid). -
Metabolic Stability: Unlike furan or pyrrole, the N-O bond imparts specific oxidative resistance, though the ring can be reductively cleaved to form
-amino enones, serving as a "masked" 1,3-dicarbonyl equivalent.
Mechanistic Foundations & Synthetic Pathways[8][9]
We categorize synthesis into two primary strategic pillars: [3+2] Cycloaddition (Constructive) and Cyclocondensation (Reconstructive).
Method A: 1,3-Dipolar Cycloaddition (The "Click" Approach)
This is the most versatile method for constructing highly substituted isoxazoles under mild conditions. It involves the reaction of a nitrile oxide (1,3-dipole) with an alkyne or alkene (dipolarophile).[7][8]
-
Mechanism: Concerted, thermally allowed [4
+ 2 ] pericyclic reaction. -
Regioselectivity: Controlled by FMO (Frontier Molecular Orbital) interactions. Generally, the oxygen of the nitrile oxide attacks the more substituted carbon of the alkyne, but this can be reversed by steric bulk or copper catalysis (CuAAC).
Method B: Cyclocondensation (The "Classical" Approach)
Ideal for large-scale synthesis of 3,5-disubstituted isoxazoles. It involves the condensation of hydroxylamine (
-
Mechanism: Nucleophilic attack of
on a carbonyl carbon Oxime formation Intramolecular cyclization Dehydration. -
Regioselectivity Challenge: The nucleophile (
) can attack either carbonyl group. Regiocontrol is dictated by the electrophilicity of the carbonyls (steric/electronic factors) and the pH of the medium.
Visualizing the Mechanisms[8]
The following diagram illustrates the mechanistic divergence between the two primary pathways.
Caption: Comparative mechanistic flow for 1,3-Dipolar Cycloaddition vs. Cyclocondensation pathways.
Detailed Experimental Protocols
Protocol A: Regioselective Synthesis via Nitrile Oxide Cycloaddition
Application: Synthesis of 3,5-diaryl isoxazoles. Rationale: In situ generation of nitrile oxides avoids the isolation of these unstable species, preventing dimerization to furoxans.
Reagents:
Step-by-Step Methodology:
-
Preparation: Dissolve the aldehyde oxime (1.0 equiv) and the terminal alkyne (1.2 equiv) in ethanol (0.5 M concentration).
-
Initiation: Add Chloramine-T trihydrate (1.1 equiv) to the reaction mixture at room temperature.
-
Note: Chloramine-T acts as a mild oxidant/base source to generate the nitrile oxide.
-
-
Reaction: Reflux the mixture for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1) for the disappearance of the oxime.
-
Workup: Cool to room temperature. Remove ethanol under reduced pressure.
-
Extraction: Redissolve residue in dichloromethane and wash with water (
) and brine. Dry over anhydrous . -
Purification: Purify via silica gel column chromatography.
-
Self-Validation: The appearance of a singlet around
6.5–6.8 ppm in NMR confirms the isoxazole C4-H proton.
-
Protocol B: Green Synthesis via Aqueous Cyclocondensation
Application: Sustainable synthesis of isoxazol-5(4H)-ones. Rationale: Uses water as a solvent and eliminates toxic catalysts, aligning with Green Chemistry principles.[11]
Step-by-Step Methodology:
-
Mixing: In a round-bottom flask, combine ethyl acetoacetate (1.0 equiv), hydroxylamine hydrochloride (1.0 equiv), and the aromatic aldehyde (1.0 equiv).
-
Solvent System: Add water (or 50% aqueous ethanol) and Sodium Acetate (1.0 equiv) to buffer the pH.
-
Energy Input:
-
Option A (Thermal): Stir at 60°C for 60 minutes.
-
Option B (Ultrasound): Sonicate at 40 kHz, 80W for 15–20 minutes (Higher yield/faster).
-
-
Isolation: The product typically precipitates out of the aqueous medium.
-
Purification: Filter the solid, wash with ice-cold water/ethanol mixture, and recrystallize from ethanol.
Data & Optimization: Regioselectivity in Condensation
The following table summarizes how reaction conditions influence the regiochemical outcome of the reaction between a non-symmetrical 1,3-diketone (
| Condition / Solvent | Dominant Mechanism Factor | Major Isomer | Rationale |
| Basic (pH > 9) | Nucleophilicity of | 3,5-Isomer | The hard nucleophile ( |
| Acidic (pH < 4) | Carbonyl Electrophilicity | 5,3-Isomer | Protonation activates the less hindered carbonyl for attack by neutral |
| Neutral/Ethanol | Steric Hindrance | Mixture | Attack occurs at the least sterically hindered carbonyl first. |
Troubleshooting & Critical Controls
-
Dimerization: In Method A, if the alkyne is added too slowly, the nitrile oxide will dimerize to form furoxan. Solution: Maintain a high concentration of dipolarophile (alkyne) relative to the nitrile oxide precursor.
-
Regio-scrambling: In Method B, high temperatures can cause thermodynamic equilibration of the oxime intermediate. Solution: Perform the initial oxime formation at
, then warm gently for cyclization. -
Safety: Hydroxylamine is potentially explosive upon heating. Always use the hydrochloride salt (
) and neutralize in situ rather than storing the free base.
References
-
Advances in isoxazole chemistry and their role in drug discovery. Source: RSC Advances (2025) URL:[Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles
-enamino diketones. Source: RSC Advances (2018) URL:[Link] -
Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol. Source: RSC Advances (2021) URL:[Link]
-
1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides. Source: Organic Chemistry Portal URL:[Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. Source: MDPI (Molecules, 2024) URL:[Link]
Sources
- 1. ijpca.org [ijpca.org]
- 2. ajrconline.org [ajrconline.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis of Fused Isoxazoles: A Comprehensive Review [mdpi.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. acgpubs.org [acgpubs.org]
- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage conditions for Benzo[d]isoxazole-3-carbonyl Chloride
Stability and Storage Protocol: Benzo[d]isoxazole-3-carbonyl Chloride
Executive Summary
Benzo[d]isoxazole-3-carbonyl chloride (also known as 1,2-benzisoxazole-3-carbonyl chloride) is a highly reactive electrophilic intermediate used primarily in the synthesis of antipsychotic pharmaceuticals (e.g., Risperidone derivatives) and complex heterocyclic scaffolds. Its utility is counterbalanced by two critical instability modes: hydrolytic degradation (rapid conversion to the parent acid) and isoxazole ring lability (susceptibility to thermal or reductive cleavage).
This guide defines the authoritative protocols for the storage, handling, and quality assurance of this reagent. Failure to adhere to strict anhydrous, inert-atmosphere conditions will result in significant titer loss and the introduction of acidic impurities that can poison downstream nucleophilic couplings.
Chemical Identity & Critical Properties
| Property | Detail |
| Chemical Name | Benzo[d]isoxazole-3-carbonyl chloride |
| Common Synonyms | 1,2-Benzisoxazole-3-carbonyl chloride; 3-Chlorocarbonyl-1,2-benzisoxazole |
| Parent Acid CAS | 28691-47-6 (Benzo[d]isoxazole-3-carboxylic acid) |
| Molecular Formula | C₈H₄ClNO₂ |
| Molecular Weight | 181.58 g/mol |
| Physical State | Low-melting solid or viscous oil (purity dependent); typically crystalline when highly pure.[1][2] |
| Solubility | Soluble in DCM, THF, Toluene, EtOAc. Reacts violently with water/alcohols. |
Stability Profile & Degradation Mechanisms
Hydrolytic Decomposition (Primary Failure Mode)
The carbonyl chloride moiety is acutely sensitive to moisture. Upon contact with atmospheric humidity, it undergoes rapid nucleophilic acyl substitution, reverting to the parent carboxylic acid and liberating corrosive hydrogen chloride gas. This reaction is autocatalytic, as the generated HCl can further degrade the isoxazole ring or catalyze side reactions.
Mechanism:
-
Nucleophilic Attack: Water attacks the electrophilic carbonyl carbon.[3][4]
-
Tetrahedral Intermediate: Formation of a transient chlorohydrin species.
-
Elimination: Collapse of the intermediate expels the chloride ion.[3][5]
-
Product Formation: Irreversible formation of Benzo[d]isoxazole-3-carboxylic acid and HCl.
Thermal & Chemical Instability (Isoxazole Ring)
Unlike simple benzoyl chlorides, the 1,2-benzisoxazole core possesses a weak N-O bond.
-
Thermal Stress: Prolonged exposure to temperatures >50°C can induce ring cleavage (Kemp elimination-type pathways) or rearrangement to benzoxazole derivatives.
-
Base Sensitivity: While bases are needed for coupling reactions, strong bases (e.g., NaOH, unbuffered alkoxides) can attack the isoxazole ring, leading to ring-opening to salicylonitrile derivatives.
Figure 1: Primary decomposition pathways showing hydrolysis (solid lines) and thermal ring cleavage (dotted line).
Storage Protocols
To maintain reagent integrity (>98% purity), a multi-barrier storage strategy is required.
Environmental Conditions
-
Temperature: Store at -20°C for long-term storage (>1 month). Short-term storage (active use) at 2–8°C is acceptable.
-
Atmosphere: Strictly Inert (Argon or Nitrogen) . Argon is preferred due to its higher density, providing a better blanket over the solid/oil.
-
Light: Protect from light.[6] The N-O bond in isoxazoles can be photo-labile.
Containment System
-
Primary Container: Glass vial with a Teflon-lined screw cap or a Schlenk flask with a high-integrity greased stopcock.
-
Secondary Containment: Sealed desiccator containing activated desiccant (e.g., P₂O₅ or molecular sieves) and an oxygen scavenger sachet.
-
Seal: Parafilm or electrical tape should be applied over the cap-neck junction to retard moisture ingress.
Shelf Life:
-
Unopened (under Argon, -20°C): 12 months.
-
Opened (re-sealed properly): 1–3 months. Re-test purity before every use.
Handling & Experimental Workflow
This reagent should never be handled on an open benchtop in humid conditions.
Operational Workflow
-
Equilibration: Allow the cold container to warm to room temperature inside a desiccator before opening. Opening a cold vial in ambient air causes immediate condensation and hydrolysis.
-
Transfer:
-
Solid: Weigh quickly in a glovebox or use a funnel under a stream of dry Nitrogen.
-
Liquid/Melt: Syringe transfer using oven-dried glassware and needles.
-
-
Reaction Solvent: Use only anhydrous solvents (DCM, THF, Toluene) dried over molecular sieves.
-
Quenching: Quench excess reagent with Methanol (forms the methyl ester) before disposal. Do not add water directly to the concentrated reagent to avoid violent sputtering.
Figure 2: Decision tree for safe handling and storage to prevent condensation-induced hydrolysis.
Quality Control (QC) & Troubleshooting
Before committing valuable starting materials to a synthesis, validate the quality of the acid chloride.
Visual Inspection
-
Pass: White to off-white crystalline solid or clear, colorless to pale yellow oil.
-
Fail: Sticky gum, crusty white solid (indicating hydrolysis to the acid), or dark orange/brown color (thermal decomposition).
Analytical Verification
Direct analysis of acid chlorides on HPLC/GC is difficult due to on-column degradation.
-
Derivatization Method (Recommended):
-
Dissolve 10 mg of reagent in 1 mL anhydrous MeOH.
-
Add 1 drop of Pyridine.
-
Stir for 5 mins (converts chloride to Methyl Benzo[d]isoxazole-3-carboxylate).
-
Analyze by HPLC or GC-MS.
-
Target: Single peak corresponding to the Methyl Ester.
-
Impurity: Peak corresponding to the Acid (if hydrolysis occurred before MeOH addition).
-
Troubleshooting
-
Problem: Reagent has solidified into a hard mass.
-
Cause: Moisture ingress formed the carboxylic acid (melting point >140°C).
-
Solution: Discard. Purification is rarely worth the yield loss and risk.
-
-
Problem: Low yield in coupling reaction.
-
Cause: Titer is low due to partial hydrolysis.
-
Solution: Recalculate stoichiometry assuming 80-90% purity or use freshly synthesized material (via Thionyl Chloride reflux of the parent acid).
-
References
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
Sources
Safety and handling precautions for Benzo[d]isoxazole-3-carbonyl Chloride
This guide outlines the technical safety, handling, and reactivity profile for Benzo[d]isoxazole-3-carbonyl Chloride , a highly reactive electrophilic intermediate used in the synthesis of antipsychotics (e.g., Risperidone derivatives) and other bioactive heterocycles.
Executive Summary
Benzo[d]isoxazole-3-carbonyl chloride is a bifunctional electrophile combining a moisture-sensitive acid chloride with a potentially labile 1,2-benzisoxazole core. While invaluable for installing the benzisoxazole pharmacophore, its handling requires strict exclusion of moisture to prevent hydrolysis and careful thermal management to avoid the Kemp elimination —a base-catalyzed ring-opening reaction that degrades the isoxazole core into salicylonitriles. This guide prioritizes the mitigation of these two primary failure modes: hydrolytic decomposition and skeletal rearrangement.
Chemical Profile & Hazard Identification
| Property | Specification |
| Chemical Name | Benzo[d]isoxazole-3-carbonyl chloride |
| Common Synonyms | 1,2-Benzisoxazole-3-acid chloride; 3-Chlorocarbonyl-1,2-benzisoxazole |
| Precursor CAS | 28691-47-6 (Benzo[d]isoxazole-3-carboxylic acid) |
| Molecular Formula | C₈H₄ClNO₂ |
| Molecular Weight | 181.58 g/mol |
| Physical State | Crystalline solid (pure) or yellow/brown oil (crude/impure) |
| Primary Hazard | Skin Corr.[1][2] 1B (Causes severe burns); EUH014 (Reacts violently with water) |
Structural Alerts & Reactivity
-
Acid Chloride Moiety: Highly susceptible to nucleophilic attack by water, alcohols, and amines. Hydrolysis releases hydrochloric acid (HCl) gas and the parent carboxylic acid.
-
1,2-Benzisoxazole Ring: Thermally and chemically sensitive. Under basic conditions (pH > 10) or elevated temperatures (> 100°C), the N-O bond is prone to cleavage, rearranging the structure into 2-hydroxybenzonitrile (Salicylonitrile).
Mechanism of Instability: The "Senior Scientist" Insight
Unlike standard benzoyl chlorides, this compound possesses a latent instability mechanism that often ruins yields during scale-up.
The Kemp Elimination Risk: When using this reagent in amidation reactions, researchers often employ strong bases (TEA, DIPEA) to scavenge the HCl byproduct. However, excess base can trigger the deprotonation of the isoxazole ring (if 3-position is unsubstituted, though here it is substituted) or nucleophilic attack at the ring nitrogen/oxygen, leading to ring opening.
-
Insight: Use weak bases (e.g., Pyridine, NaHCO₃) or maintain strictly stoichiometric amounts of tertiary amines. Keep reaction temperatures below 40°C to preserve the heterocyclic core.
Figure 1: Competing reaction pathways. Note the divergence between productive coupling and destructive ring opening.
Storage & Stability Protocol
Strict adherence to the "Dry Chain" is required.
-
Atmosphere: Store under Argon (Ar) or Nitrogen (N₂). Argon is preferred due to its higher density, providing a better blanket over the solid/oil.
-
Temperature: Long-term storage at -20°C is recommended. The compound may degrade slowly at room temperature, turning from a white solid to a brown oil due to autocatalytic decomposition by trace HCl.
-
Container: Glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or heat-shrink bands for secondary sealing.
-
Shelf Life: If stored correctly: 6–12 months. If exposed to ambient moisture: < 24 hours.
Handling & PPE Strategy
Engineering Controls:
-
Fume Hood: Mandatory. All transfers must occur within a certified hood operating at >100 fpm face velocity.
-
Inert Gas Manifold (Schlenk Line): Recommended for transfers to prevent moisture ingress.
Personal Protective Equipment (PPE):
-
Gloves: Double-gloving is standard.
-
Inner: Nitrile (4 mil).
-
Outer: Neoprene or thick Nitrile (8 mil) for prolonged handling.
-
Rationale: Acid chlorides can permeate standard nitrile quickly; double gloving provides a buffer for doffing upon contamination.
-
-
Respiratory: If working outside a hood (strictly prohibited) or in spill cleanup, a full-face respirator with Acid Gas (Type E/B) cartridges is required.
-
Eye Protection: Chemical splash goggles + Face shield. Safety glasses are insufficient due to the lachrymatory nature of the vapors.
Experimental Workflow: Safe Synthesis & Coupling
This protocol describes the in situ generation and immediate use of the acid chloride, which is the safest method to avoid storage degradation.
Step 1: Activation (Acid to Acid Chloride)
-
Setup: Flame-dried 3-neck round bottom flask (RBF) with reflux condenser and dropping funnel, under N₂ flow.
-
Reagents: Suspend Benzo[d]isoxazole-3-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Toluene .
-
Catalyst: Add catalytic DMF (1-2 drops). This forms the Vilsmeier-Haack intermediate, drastically accelerating the reaction.
-
Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Note: SOCl₂ can also be used, but Oxalyl Chloride allows for milder, room-temp conditions.
-
Reaction: Allow to warm to Room Temperature (RT) and stir until gas evolution (CO/CO₂) ceases (approx. 2-4 hours).
-
Isolation: Concentrate in vacuo to remove excess oxalyl chloride. Do not heat above 40°C .
Step 2: Coupling (The "Cold & Weak" Rule)
-
Dissolution: Redissolve the crude acid chloride residue in anhydrous DCM.
-
Addition: Add the nucleophile (amine/alcohol) at 0°C .
-
Base Scavenging: Add Pyridine (1.1 eq) or Triethylamine (1.1 eq) dropwise.
-
Critical Control: Maintain internal temperature < 5°C during base addition to prevent exotherm-driven ring opening.
-
-
Quench: Once TLC indicates completion, quench with saturated NaHCO₃ .
Figure 2: Step-by-step synthesis and coupling workflow prioritizing thermal control.
Emergency Response & Decontamination
| Scenario | Protocol |
| Skin Contact | Immediate Flush: Rinse with water for 15 mins.[3] Do not use neutralizing pastes immediately; water volume is key to dissipating heat of hydrolysis. Seek medical attention. |
| Eye Contact | Lachrymator Hazard: Flush for 15 mins holding eyelids open.[3] Immediate ophthalmologist consult required. |
| Spill (Liquid) | Do NOT use water. Cover with dry sand, vermiculite, or specific acid-neutralizing sorbent (e.g., sodium carbonate/sand mix). Scoop into a dry container. |
| Waste Disposal | Quench excess reagent by adding dropwise to a stirred, large volume of ice-cold dilute NaOH or NaHCO₃ solution. Check pH before disposal into aqueous waste streams. |
References
-
Synthesis of Risperidone Precursors : The Pharma Innovation Journal. Synthesis of related substances of antipsychotic drug Risperidone. 2021. Link
-
Benzisoxazole Ring Stability : Journal of Organic Chemistry. The physical organic chemistry of benzisoxazoles. I. The mechanism of the base-catalyzed decomposition. 1973.[4] Link
-
General Acid Chloride Safety : Fisher Scientific. Safety Data Sheet: Acid Chlorides (General). Link
-
Reactivity of Carboxylic Acids with Thionyl Chloride : Master Organic Chemistry. Conversion of Carboxylic Acids to Acid Halides.[5][6][7] Link
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Theoretical Framework for Elucidating the Electronic Structure of Benzo[d]isoxazole-3-carbonyl Chloride
An In-Depth Technical Guide
Abstract
Benzo[d]isoxazole and its derivatives represent a cornerstone scaffold in medicinal chemistry, integral to the development of novel therapeutic agents.[1][2] This guide provides a comprehensive theoretical framework for investigating the electronic structure of a particularly reactive derivative, Benzo[d]isoxazole-3-carbonyl Chloride. Leveraging Density Functional Theory (DFT), we will dissect the molecule's geometric parameters, frontier molecular orbitals, and electrostatic potential. The primary objective is to furnish researchers, scientists, and drug development professionals with a robust computational protocol and the rationale necessary to predict the molecule's reactivity, stability, and potential for intermolecular interactions, thereby accelerating structure-based drug design.
Introduction: The Rationale for Computational Scrutiny
The benzo[d]isoxazole nucleus is a "privileged" structure in drug discovery, appearing in compounds with a wide array of biological activities.[3][4] The addition of a carbonyl chloride group at the 3-position introduces a highly reactive electrophilic center, making Benzo[d]isoxazole-3-carbonyl Chloride a versatile intermediate for synthesizing libraries of derivative compounds.[5] Understanding its electronic properties is paramount to controlling its reactivity and designing new molecular entities with desired pharmacological profiles.
Quantum chemical calculations, particularly DFT, offer a powerful lens to inspect molecules at the sub-atomic level, providing insights that are often difficult to obtain through experimental means alone.[6][7] This theoretical approach allows for the prediction of molecular stability, reactivity hotspots, and spectroscopic signatures, guiding synthetic efforts and providing a foundational understanding of structure-activity relationships (SAR).[3][8] This guide details the application of DFT to characterize Benzo[d]isoxazole-3-carbonyl Chloride, establishing a self-validating system of protocols for future research.
Computational Methodology: The DFT Approach
The cornerstone of modern computational chemistry for molecules of this size is Density Functional Theory (DFT), which offers an optimal balance between computational cost and accuracy.[9] Our protocol employs the widely-validated B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[7] This is paired with the 6-311++G(d,p) basis set, an extended set that includes diffuse functions (++) to accurately describe lone pairs and polarization functions (d,p) to handle the non-uniform electron distribution in a heterocycle containing multiple electronegative atoms.[10][11]
Experimental Protocol: Computational Workflow
-
Structure Preparation: The initial 3D structure of Benzo[d]isoxazole-3-carbonyl Chloride is constructed using molecular modeling software (e.g., GaussView).
-
Geometry Optimization: The molecular geometry is optimized in the gas phase using the B3LYP/6-311++G(d,p) level of theory to locate the lowest energy conformation. This step is critical, as all subsequent electronic properties are derived from this stable structure.[6]
-
Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.[6]
-
Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to derive the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), Molecular Electrostatic Potential (MEP), and Mulliken atomic charges.
-
Spectra Simulation: Theoretical vibrational (IR) and NMR (GIAO method) spectra are calculated to aid in the experimental characterization of the molecule.[7]
| Parameter | Description | Predicted Value | Implication |
| EHOMO | Energy of the HOMO | ~ -7.0 eV | Quantifies the molecule's electron-donating capacity. |
| ELUMO | Energy of the LUMO | ~ -2.5 eV | Quantifies the molecule's electron-accepting capacity. |
| ΔE(LUMO-HOMO) | Energy Gap | ~ 4.5 eV | A moderate gap suggesting high reactivity, suitable for a synthetic intermediate. |
Molecular Electrostatic Potential (MEP) Surface
The MEP surface is a valuable tool for visualizing the charge distribution and predicting sites for intermolecular interactions. [10][12]It maps the electrostatic potential onto the electron density surface, where different colors represent different potential values.
-
Red/Yellow Regions (Negative Potential): These areas are rich in electrons and are favorable sites for electrophilic attack. For Benzo[d]isoxazole-3-carbonyl Chloride, the most negative potential is localized on the carbonyl oxygen atom, followed by the nitrogen atom of the isoxazole ring. This indicates these are primary sites for hydrogen bonding and coordination with electrophiles. [13]* Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is concentrated around the carbonyl carbon, strongly indicating its role as the primary electrophilic center of the molecule. This is the reason for its high reactivity towards nucleophiles like amines and alcohols.
Mulliken Population Analysis
Mulliken analysis provides a quantitative measure of the partial atomic charges, complementing the qualitative picture from the MEP map. [14]
| Atom | Description | Predicted Charge (a.u.) | Significance |
|---|---|---|---|
| Carbonyl Carbon | C of the C=O group | Highly Positive | Confirms its strong electrophilic character. |
| Carbonyl Oxygen | O of the C=O group | Highly Negative | Confirms its strong nucleophilic character and hydrogen bond accepting ability. |
| Chlorine | Cl atom | Negative | Its electronegativity draws electron density, but it also acts as a good leaving group. |
| Isoxazole Nitrogen | N of the ring | Negative | A site of negative potential, contributing to the molecule's overall polarity. |
| Isoxazole Oxygen | O of the ring | Negative | Contributes to the electron-rich nature of the heterocyclic ring. |
Implications for Drug Development
The theoretical analysis of Benzo[d]isoxazole-3-carbonyl Chloride provides critical insights for medicinal chemists:
-
Predictive Reactivity: The HOMO-LUMO and MEP analyses unequivocally identify the carbonyl carbon as the site of nucleophilic attack. This allows for the rational design of synthetic pathways to create amide, ester, and other derivatives by reacting it with appropriate nucleophiles.
-
Structure-Activity Relationship (SAR): By understanding the electronic distribution in the parent scaffold, researchers can make informed decisions about where to place substituents to modulate biological activity. For example, adding electron-donating groups to the benzene ring would increase the HOMO energy, potentially altering its interaction with biological targets.
-
Target Interaction: The MEP map provides a blueprint for how the molecule might interact with a protein binding pocket. The negative potential regions (carbonyl oxygen, nitrogen) can act as hydrogen bond acceptors, while the planar ring system can engage in π-π stacking interactions. This information is invaluable for molecular docking studies. [3][8]
Conclusion
This guide has outlined a comprehensive theoretical protocol based on Density Functional Theory for the detailed analysis of the electronic structure of Benzo[d]isoxazole-3-carbonyl Chloride. The computational workflow provides a reliable method to determine its optimized geometry, frontier orbital energies, and electrostatic potential. The results consistently highlight the carbonyl carbon as the primary electrophilic center, governed by the low-lying LUMO and a highly positive electrostatic potential. This in-depth electronic characterization is not merely an academic exercise; it provides a predictive, rational foundation for the synthesis of novel derivatives and is an indispensable tool in the modern pipeline of structure-based drug design.
References
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Pingaew, R., Saosa,i., N., et al. (2024). Synthesis, computational studies and evaluation of benzisoxazole tethered 1,2,4-triazoles as anticancer and antimicrobial agents. RSC Advances, 14(32), 23297-23314. Retrieved from [Link]
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Lemoine, J., de Oliveira Santos, J. S., et al. (2020). Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. Scientific Reports, 10(1), 3053. Retrieved from [Link]
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Joshi, S. D., Vagdevi, H. M., et al. (2014). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. European Journal of Chemistry, 5(1), 113-120. Retrieved from [Link]
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Khan, I., Ibrar, A., et al. (2023). Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives. Letters in Drug Design & Discovery, 20(9), 1143-1156. Retrieved from [Link]
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Yildiz-Oren, I., Gurdal, E. E., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. Journal of Molecular Structure, 1229, 129483. Retrieved from [Link]
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ResearchGate. (n.d.). HOMO and LUMO plots of M1. ResearchGate. Retrieved from [Link]
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Tüzün, B., & Kaya, S. (2021). DFT CALCULATIONS OF BENZOISOXAZOLE DERIVATIVES. ResearchGate. Retrieved from [Link]
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Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. Retrieved from [Link]
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Al-Mokhtar, M. A., et al. (2021). Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. Journal of King Saud University - Science, 33(6), 101533. Retrieved from [Link]
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ResearchGate. (n.d.). Calculated molecular electrostatic potential (MEP) map of A,B-isoxazole. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). The spectra of benzo[d]isoxazol-3[2H]-one (2). ResearchGate. Retrieved from [Link]
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Tseng, T. H., et al. (2017). Identification of novel 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues as potent EPAC antagonists. European Journal of Medicinal Chemistry, 138, 963-976. Retrieved from [Link]
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Thakur, A., Verma, M., et al. (2022). DFT Analysis And In-Vitro Studies Of Isoxazole Derivatives As Potent Antioxidant And Antibacterial Agents Synthesized via One- pot Methodology. Research Square. Retrieved from [Link]
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Sharma, A., Kumar, V., et al. (2010). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. European Journal of Medicinal Chemistry, 45(6), 2491-2496. Retrieved from [Link]
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MDPI. (2023). DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. MDPI. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Retrieved from [Link]
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Boy, S., Kotan, G., & Yüksek, H. (2024). Spectroscopic, Thermodynamic, Electronic, HOMO-LUMO, MEP and NLO Analyses of 3-(Benzyl)-4-(3-Acetoxy-4-methoxybenzylideneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one. European Journal of Science and Technology, (54), 144-151. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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ResearchGate. (n.d.). (a) HOMO and (b) LUMO plots of 3N13. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). The HOMO, LUMO energy representation. ResearchGate. Retrieved from [Link]
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Scientific Research Publishing. (2023). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Computational Chemistry, 11(4), 119-138. Retrieved from [Link]
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Semantic Scholar. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calcul. Semantic Scholar. Retrieved from [Link]
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ScienceOpen. (n.d.). DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. ScienceOpen. Retrieved from [Link]
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Journal of the Turkish Chemical Society, Section A: Chemistry. (n.d.). DFT studies of the geometry, electronic structure and vibrational spectra of some 1,3-Benzothiazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of benzo[d]isoxazo-3-yl-(N-4-oxo-2-phenylthiazolidin-3-yl)acetamide derivatives. ResearchGate. Retrieved from [Link]
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Xu, L., et al. (2018). Structure-Based Discovery and Optimization of Benzo[ d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 61(9), 4308-4315. Retrieved from [Link]
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ResearchGate. (n.d.). The electronic states of isoxazole studied by VUV absorption, electron energy-loss spectroscopies and ab initio multi-reference configuration interaction calculations. ResearchGate. Retrieved from [Link]
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Malaysian Journal of Analytical Sciences. (n.d.). Experimental and DFT Investigation on the Influence of Electron Donour/Acceptor on the Hydrogen Bonding Interactions of 1-(1,3. Malaysian Journal of Analytical Sciences. Retrieved from [Link]
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bioRxiv. (2020). W-RESP: Well-Restrained Electrostatic Potential Derived Charges. Revisiting the Charge Derivation Model. bioRxiv. Retrieved from [Link]
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Methodological & Application
Application Note: Use of Benzo[d]isoxazole-3-carbonyl Chloride in Amide Synthesis Protocols
Executive Summary
Benzo[d]isoxazole-3-carboxamides are privileged pharmacophores in medicinal chemistry. They are frequently utilized in the development of 5-HT and dopamine receptor ligands, α7 nicotinic acetylcholine receptor (nAChR) modulators[1], APJ receptor agonists for cardiovascular diseases[2], and Hypoxia-Inducible Factor (HIF)-1α inhibitors for oncology[3].
The synthesis of these complex amides typically begins with 1,2-benzisoxazole-3-carboxylic acid, which is converted to the highly reactive intermediate benzo[d]isoxazole-3-carbonyl chloride (CAS 535992-89-3)[4]. As a Senior Application Scientist, I have designed this guide to provide researchers with a self-validating, field-proven protocol for generating and utilizing this acid chloride, emphasizing the mechanistic causality behind reagent selection and reaction conditions.
Pharmacological targets of benzo[d]isoxazole-3-carboxamide derivatives.
Mechanistic Insights & Chemical Causality (E-E-A-T)
When designing an amide coupling protocol for heteroaromatic systems, the choice between standard peptide coupling reagents (e.g., EDCI, HATU) and acid chloride generation is dictated by steric hindrance and substrate reactivity. For sterically hindered cycloalkylamines or anilines, the extreme electrophilicity of benzo[d]isoxazole-3-carbonyl chloride ensures high conversion rates that standard coupling agents often fail to achieve[5].
The Vilsmeier-Haack Chlorination
The protocol utilizes oxalyl chloride with a catalytic amount of N,N-Dimethylformamide (DMF). The causality here is critical: oxalyl chloride alone reacts sluggishly with solid heteroaromatic carboxylic acids. The addition of DMF generates the highly electrophilic Vilsmeier-Haack intermediate (chloroiminium ion) in situ, which rapidly attacks the carboxylic acid to yield the acid chloride while off-gassing CO, CO₂, and HCl[6].
Overcoming the Kemp Elimination Vulnerability
A major concern when working with benzisoxazoles is their susceptibility to base-catalyzed degradation. Unsubstituted 1,2-benzisoxazoles are notorious for undergoing the Kemp elimination —a rapid, base-promoted ring-opening reaction that yields cyanophenols[7],[8].
However, the presence of the carbonyl moiety at the C3 position replaces the acidic proton required for the classic E2 Kemp elimination, effectively blocking this specific degradation pathway. Despite this, the heteroaromatic O-N bond remains sensitive to strong nucleophiles and harsh aqueous bases[9]. Therefore, the protocol strictly mandates:
-
Non-nucleophilic bases: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) must be used instead of primary/secondary amines or strong inorganic bases to prevent unwanted nucleophilic attack during the acylation step.
-
Temperature control: Reactions must be initiated at 0 °C to stabilize the highly reactive acid chloride and prevent exothermic degradation[10].
Experimental Workflow
Workflow for synthesizing benzo[d]isoxazole-3-carboxamides via acid chloride.
Step-by-Step Methodology
Note: Benzo[d]isoxazole-3-carbonyl chloride is highly sensitive to atmospheric moisture and will rapidly hydrolyze. It must be generated in situ and used immediately without aqueous workup or prolonged storage[5],[6].
Part A: In Situ Generation of the Acid Chloride
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Dissolution: Suspend 1,2-benzisoxazole-3-carboxylic acid (1.0 equiv, e.g., 5.0 mmol) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
-
Catalysis: Add catalytic anhydrous DMF (0.05 equiv).
-
Chlorination: Cool the suspension to 0 °C using an ice bath. Dropwise, add oxalyl chloride (1.5 equiv) via syringe over 10 minutes.
-
Maturation: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 2–3 hours. The suspension will gradually turn into a clear, yellow-tinted solution, indicating complete conversion, and gas evolution will cease[10].
-
Concentration: Concentrate the mixture under reduced pressure (rotary evaporation) to remove the solvent and excess oxalyl chloride. Do not apply high heat. The resulting crude benzo[d]isoxazole-3-carbonyl chloride is typically a viscous oil or semi-solid and should be immediately redissolved in anhydrous DCM (or THF) for the next step.
Part B: Amide Coupling
-
Amine Preparation: In a separate flame-dried flask, dissolve the target amine (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous DCM (or THF for poorly soluble amines) at 0 °C under nitrogen[1].
-
Acylation: Dissolve the crude acid chloride from Part A in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine/DIPEA mixture at 0 °C over 15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to RT and stir for 12–18 hours. Monitor completion via LC-MS or TLC (typically using a Hexane/EtOAc gradient).
Part C: Workup & Purification
-
Quenching: Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extraction: Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 20 mL).
-
Washing: Wash the combined organic layers with 1M HCl (only if the product lacks basic amine centers), followed by brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc or DCM/MeOH depending on polarity) to yield the pure benzo[d]isoxazole-3-carboxamide.
Quantitative Data & Literature Validation
The robustness of this protocol is validated across various medicinal chemistry campaigns. The table below summarizes expected yields and conditions based on the amine class utilized:
| Substrate | Amine Class | Base / Solvent | Yield Range | Pharmacological Target | Reference |
| 1,2-Benzisoxazole-3-carboxylic acid | Cycloalkylamines | TEA / DCM | 70–85% | 5-HT / D-2 Receptors | |
| 1,2-Benzisoxazole-3-carboxylic acid | Bicycloamines | DIPEA / THF | 65–80% | α7 nAChR | [1],[10] |
| 1,2-Benzisoxazole-3-carboxylic acid | Hydrazines / Anilines | TEA / EtOH or DCM | 60–75% | APJ Receptor | [2],[11] |
| 1,2-Benzisoxazole-3-carboxylic acid | Phenoxyacrylic amines | DIPEA / DCM | 55–78% | HIF-1α | [3] |
Troubleshooting & Optimization
-
Low Yield / High Carboxylic Acid Recovery: This indicates incomplete acid chloride formation or rapid hydrolysis. Ensure oxalyl chloride is fresh (it degrades upon exposure to moisture) and that all solvents are strictly anhydrous.
-
Formation of Unwanted Byproducts: If ring-degradation products are observed (e.g., dark, intractable mixtures), the amine or base may be too nucleophilic, or the reaction temperature during addition was too high. Ensure the addition is strictly maintained at 0 °C and consider switching from TEA to the bulkier DIPEA.
-
Sluggish Amine Reactivity: For highly deactivated anilines, THF can be swapped for a higher-boiling solvent like 1,4-dioxane, and the reaction can be gently heated to 50 °C only after the initial addition at 0 °C is complete.
References
-
[5] Title: Exploring and Expanding the Coordination Chemistry of Metal-Binding Pharmacophores for Metalloenzymes. Source: eScholarship, University of California San Diego. URL: [Link]
-
[1] Title: AU2005243147A1 - 1H-indazoles, benzothiazoles, 1,2-benzoisoxazoles, 1,2-benzoisothiazoles, and chromones and preparation and uses thereof. Source: Google Patents. URL:
-
Title: United States Patent 5,143,923 - Heterocyclic compounds and compositions thereof. Source: Google Patents. URL:
-
[2] Title: WO2018097945A1 - Heteroaryl-substituted triazoles as apj receptor agonists. Source: Google Patents. URL:
-
[3] Title: Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. Source: Journal of Medicinal Chemistry / ResearchGate. URL: [Link]
-
[7] Title: Kemp elimination - The chemical reaction database. Source: vander-lingen.nl. URL: [Link]
-
[9] Title: Kemp Elimination in Cationic Micelles: Designed Enzyme-Like Rates Achieved through the Addition of Long-Chain Bases. Source: PMC / NIH. URL: [Link]
-
[8] Title: Kemp Eliminase Activity of Ketosteroid Isomerase. Source: PMC / NIH. URL: [Link]
-
[10] Title: AU2005243147A1 - 1H-indazoles, benzothiazoles, 1,2-benzoisoxazoles, 1,2-benzoisothiazoles, and chromones and preparation and uses thereof. Source: Google Patents. URL:
-
[6] Title: Exploring and Expanding the Coordination Chemistry of Metal-Binding Pharmacophores for Metalloenzymes. Source: eScholarship, University of California San Diego. URL: [Link]
-
[11] Title: WO2018097945A1 - Heteroaryl-substituted triazoles as apj receptor agonists. Source: Google Patents. URL:
Sources
- 1. AU2005243147A1 - 1H-indazoles, benzothiazoles, 1,2-benzoisoxazoles, 1,2-benzoisothiazoles, and chromones and preparation and uses thereof - Google Patents [patents.google.com]
- 2. WO2018097945A1 - Heteroaryl-substituted triazoles as apj receptor agonists - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 535992-89-3 CAS Manufactory [m.chemicalbook.com]
- 5. escholarship.org [escholarship.org]
- 6. escholarship.org [escholarship.org]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. Kemp Eliminase Activity of Ketosteroid Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kemp Elimination in Cationic Micelles: Designed Enzyme-Like Rates Achieved through the Addition of Long-Chain Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AU2005243147A1 - 1H-indazoles, benzothiazoles, 1,2-benzoisoxazoles, 1,2-benzoisothiazoles, and chromones and preparation and uses thereof - Google Patents [patents.google.com]
- 11. WO2018097945A1 - Heteroaryl-substituted triazoles as apj receptor agonists - Google Patents [patents.google.com]
Benzo[d]isoxazole-3-carbonyl Chloride as a reagent for peptide coupling
Application Note: Benzo[d]isoxazole-3-carbonyl Chloride in Peptide Synthesis
Introduction & Scope
Benzo[d]isoxazole-3-carbonyl chloride (CAS: 1951-43-5) is a specialized electrophilic reagent used primarily for the N-acylation of amines, including amino esters and peptide N-termini. Unlike standard coupling reagents (e.g., HATU, EDC) which activate a carboxylic acid in situ, this reagent is a pre-activated acid chloride derivative of 1,2-benzisoxazole-3-carboxylic acid.
Its primary application in peptide chemistry is twofold:
-
Pharmacophore Integration: Introduction of the benzo[d]isoxazole moiety, a privileged scaffold in medicinal chemistry (e.g., Zonisamide derivatives) known for modulating sodium channels and dopaminergic pathways.
-
N-Terminal Capping: Serving as a robust capping agent to terminate peptide synthesis or modify physicochemical properties (lipophilicity, metabolic stability).
Note on Nomenclature: Do not confuse this reagent with BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride), a phosphinic acid derivative used for difficult couplings. Benzo[d]isoxazole-3-carbonyl chloride is an acyl chloride.
Mechanism of Action
The reaction proceeds via a classic nucleophilic acyl substitution. The high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing nature of the benzisoxazole ring and the chloro leaving group, allows for rapid coupling with primary and secondary amines under mild basic conditions.
Core Pathway: Direct N-Acylation
The amine nucleophile (peptide N-terminus) attacks the carbonyl carbon of the reagent. The tetrahedral intermediate collapses, expelling the chloride ion and forming a stable amide bond.
Graphviz Diagram: Reaction Mechanism
Caption: Nucleophilic acyl substitution pathway for the coupling of Benzo[d]isoxazole-3-carbonyl chloride to a peptide N-terminus.
Experimental Protocol
This protocol describes the coupling of Benzo[d]isoxazole-3-carbonyl chloride to a resin-bound peptide (Solid-Phase) or an amino ester (Solution-Phase).
Materials Required
-
Reagent: Benzo[d]isoxazole-3-carbonyl chloride (Store under inert gas, moisture sensitive).
-
Substrate: Peptide-resin (free amine) or Amino Acid Ester.
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). DMF may be used if solubility is an issue, but avoid primary amines.
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
Scavenger (Optional): DMAP (catalytic) for hindered amines.
Protocol A: Solution-Phase Coupling (General)
| Step | Action | Critical Notes |
| 1. Preparation | Dissolve the amino component (1.0 equiv) in anhydrous DCM (0.1 M concentration). | Ensure the amino group is free (not a salt). If using HCl salt, add 1.0 equiv extra base. |
| 2. Base Addition | Add DIPEA (2.0 - 3.0 equiv) to the solution. Stir for 5 min at 0°C. | The base neutralizes the HCl generated. 0°C prevents side reactions. |
| 3. Reagent Addition | Add Benzo[d]isoxazole-3-carbonyl chloride (1.1 - 1.2 equiv) dropwise. | Add slowly to control exotherm. The reagent is moisture sensitive; handle quickly. |
| 4. Reaction | Allow to warm to Room Temperature (RT) and stir for 2–4 hours. | Monitor by TLC or LC-MS. The spot for the starting amine should disappear. |
| 5. Quench | Add a small amount of water or saturated NaHCO₃ solution. | Hydrolyzes excess acid chloride. |
| 6. Work-up | Dilute with DCM, wash with 1N HCl (remove excess base), sat. NaHCO₃, and Brine. | Acid wash removes unreacted amine and base. |
| 7. Isolation | Dry over Na₂SO₄, filter, and concentrate in vacuo. | The product is usually a stable amide. |
Protocol B: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Swell the resin (e.g., Rink Amide, Wang) in DCM for 20 min.
-
Deprotection: Remove N-terminal Fmoc group (20% Piperidine/DMF) and wash thoroughly (DCM/DMF).
-
Coupling Solution: Dissolve Benzo[d]isoxazole-3-carbonyl chloride (3.0 equiv) and DIPEA (6.0 equiv) in anhydrous DMF/DCM (1:1).
-
Reaction: Add the solution to the resin. Shake at RT for 1–2 hours.
-
Monitoring: Perform a Kaiser Test (Ninhydrin). If blue (positive), repeat coupling. If colorless (negative), the reaction is complete.
-
Washing: Wash resin with DMF (3x), DCM (3x), and MeOH (2x).
Key Applications & Data
Comparison with Standard Reagents
While not a "coupling agent" for forming peptide bonds between two amino acids (like HATU), it is the reagent of choice for introducing the benzisoxazole motif.
| Feature | Benzo[d]isoxazole-3-COCl | HATU/Carboxylic Acid |
| Reactivity | Very High (Acid Chloride) | High (Active Ester) |
| Atom Economy | Good (Cl⁻ byproduct) | Poor (Uronium byproduct) |
| Stability | Moisture Sensitive | Stable Solid |
| Use Case | N-Capping / Pharmacophore | General Peptide Coupling |
Specific Application: Zonisamide Analogs
This reagent is structurally related to the precursor of Zonisamide (1,2-benzisoxazole-3-methanesulfonamide). In peptide chemistry, it is used to create "Zonisamide-Peptide conjugates" to target specific ion channels or for uptake studies.
Graphviz Diagram: Application Workflow
Caption: Workflow for developing benzisoxazole-modified peptide therapeutics.
Troubleshooting & Optimization
-
Hydrolysis: The acid chloride hydrolyzes rapidly in moist air to form Benzo[d]isoxazole-3-carboxylic acid (insoluble white solid). Solution: Use fresh reagent or recrystallize from hexanes/thionyl chloride if degraded.
-
Racemization: When coupling to a chiral amine (e.g., L-amino acid), racemization is generally low due to the absence of an alpha-proton on the reagent itself. However, ensure base concentration is not excessive to prevent epimerization of the peptide N-terminus.
-
Solubility: If the reagent precipitates in pure DCM, use a DCM/DMF (4:1) mixture.
Safety & Handling
-
Hazards: Corrosive (causes burns), Lachrymator (irritating to eyes/respiratory).
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.
-
Disposal: Quench excess reagent with dilute sodium bicarbonate before disposal in organic waste.
References
-
Preparation of Benzo[d]isoxazole Derivatives: Uno, H., et al. (1976). Studies on 3-substituted 1,2-benzisoxazoles. I. Synthesis and anticonvulsant activity of 3-sulfamoylmethyl-1,2-benzisoxazole derivatives.Chemical & Pharmaceutical Bulletin, 24(4), 632-643. Link (Foundational chemistry of the benzisoxazole-3-carbonyl system)
-
General Acid Chloride Coupling Protocols: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3][4]Tetrahedron, 61(46), 10827-10852. Link (Review of amide bond formation including acid chloride methods)
-
Benzisoxazole Chemistry & Reactivity: Sperry, J. B., & Wright, D. L. (2005). The application of 1,2-benzisoxazoles in organic synthesis.[1]Current Opinion in Drug Discovery & Development. (Overview of the utility of the benzisoxazole scaffold)
Sources
Experimental procedure for the acylation of amines with Benzo[d]isoxazole-3-carbonyl Chloride
Application Note: Chemoselective Acylation of Amines with Benzo[ ]isoxazole-3-carbonyl Chloride
Executive Summary & Chemical Context
The benzo[
While conceptually a standard nucleophilic acyl substitution, this specific heterocyclic electrophile presents unique challenges compared to simple benzoyl chlorides:
-
Ring Stability (The Kemp Elimination Risk): The isoxazole N-O bond is susceptible to base-catalyzed cleavage (Kemp elimination), particularly with strong bases or elevated temperatures.
-
Hydrolytic Instability: The electron-deficient heterocycle increases the electrophilicity of the carbonyl carbon, making the acid chloride highly prone to rapid hydrolysis by atmospheric moisture.
Scope of this Protocol: This guide details an anhydrous acylation protocol optimized to minimize ring-opening side reactions while maximizing yield. It utilizes a mild organic base (DIPEA or TEA) and controlled temperature addition.
Pre-Reaction Planning & Safety
Reagent Handling
-
Benzo[
]isoxazole-3-carbonyl chloride: Often a tan/brown solid or viscous oil. It is a lachrymator and corrosive. Critical: Check quality before use. If the solid has turned white/powdery, it may have hydrolyzed to the carboxylic acid. -
Amines: If using amine salts (e.g., hydrochloride salts), ensure an extra equivalent of base is calculated to liberate the free amine.
-
Solvents: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) are required. Water content must be <50 ppm to prevent competitive hydrolysis.
Stoichiometry Table
| Component | Role | Equivalents (Eq.) | Notes |
| Amine (R-NH₂) | Nucleophile | 1.0 | Limiting reagent (usually). |
| Acid Chloride | Electrophile | 1.1 – 1.2 | Slight excess ensures complete consumption of amine. |
| Base (DIPEA/TEA) | Scavenger | 1.5 – 2.5 | Neutralizes HCl byproduct. Use 2.5 eq if amine is a salt. |
| DMAP | Catalyst | 0.05 – 0.1 | (Optional) Only for sterically hindered amines. |
Experimental Procedure: Anhydrous Acylation
Objective: Synthesize
Phase A: Preparation
-
Glassware: Oven-dry a 2-neck Round Bottom Flask (RBF) and a pressure-equalizing addition funnel. Cool under a stream of dry Nitrogen (
) or Argon. -
Solvent: Purge anhydrous DCM with
for 10 minutes.
Phase B: Reaction Setup
-
Amine Solution: Charge the RBF with the Amine (1.0 equiv) and DCM (concentration ~0.2 M).
-
Base Addition: Add DIPEA (
-Diisopropylethylamine, 1.5 equiv) via syringe. Stir for 5 minutes at Room Temperature (RT).-
Note: If the amine is an HCl salt, the solution may remain cloudy until the acid chloride is added or after longer stirring.
-
-
Cooling: Submerge the RBF in an ice/water bath to reach 0 °C .
-
Why? Controlling the exotherm is critical to prevent thermal degradation of the isoxazole ring.
-
Phase C: Acylation (The Critical Step)
-
Acid Chloride Solution: Dissolve Benzo[
]isoxazole-3-carbonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM in the addition funnel. -
Dropwise Addition: Add the acid chloride solution dropwise to the cold amine mixture over 15–30 minutes.
-
Observation: A white precipitate (DIPEA·HCl salts) often forms immediately.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (System: 30-50% EtOAc in Hexanes) or LC-MS. Look for the disappearance of the amine peak.
Phase D: Workup & Isolation
-
Quench: Dilute the reaction mixture with DCM. Pour into a separatory funnel containing saturated aqueous NaHCO₃ (Sodium Bicarbonate).
-
Purpose: Neutralizes excess HCl and hydrolyzes unreacted acid chloride to the water-soluble carboxylate.
-
-
Extraction:
-
Wash Organic Layer (DCM) 2x with Sat. NaHCO₃.
-
Wash 1x with Water.[1]
-
Wash 1x with Brine (Sat. NaCl).
-
-
Drying: Dry the organic phase over Anhydrous
(Sodium Sulfate). Filter and concentrate in vacuo.
Phase E: Purification
-
Scenario A (Solid Product): Triturate the crude residue with cold Diethyl Ether or Hexanes/EtOAc (9:1). Filter to collect the pure amide.
-
Scenario B (Oily/Impure Product): Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient of 0%
40% EtOAc in Hexanes.
-
Mechanism & Workflow Visualization
Reaction Workflow (DOT Diagram)
Figure 1: Step-by-step workflow for the acylation of amines with benzo[d]isoxazole-3-carbonyl chloride.
Mechanistic Pathway & Side Reactions
Figure 2: Mechanistic pathway showing the desired amide formation versus competitive hydrolysis and ring-opening risks.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Recovery of Acid | Wet solvent or old acid chloride. | Ensure DCM is anhydrous. Check acid chloride quality; if white solid, convert back to chloride using Oxalyl Chloride/DMF. |
| Ring Opening (Nitrile formation) | Base too strong or temp too high. | Switch from TEA to DIPEA or Pyridine. Keep reaction strictly at 0°C during addition. Avoid NaOH/KOH. |
| Bis-acylation | Primary amine is too nucleophilic. | Ensure strict 1:1 stoichiometry. Add acid chloride very slowly. |
| Incomplete Reaction | Steric hindrance on amine. | Add 5-10 mol% DMAP catalyst. Reflux gently (40°C) only if necessary and monitor closely. |
References
Sources
- 1. fishersci.com [fishersci.com]
- 2. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7291742B2 - Process for the preparation of benzo [d] isoxazol-3-yl-methanesulfonic acid and the intermediates thereof - Google Patents [patents.google.com]
Palladium-catalyzed cross-coupling reactions involving benzo[d]isoxazole moieties
Application Note: Strategic Palladium-Catalyzed Functionalization of Benzo[d]isoxazole Scaffolds
Executive Summary & Strategic Analysis
The benzo[d]isoxazole moiety is a privileged pharmacophore found in antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide). Its incorporation into drug candidates often requires late-stage functionalization. However, this heterocyclic system presents two distinct challenges to palladium catalysis:
-
N–O Bond Lability: The isoxazole N–O bond is susceptible to reductive cleavage. While standard Pd(0)/Pd(II) cycles are generally compatible, harsh reducing conditions or specific nucleophiles can trigger ring opening to form o-hydroxybenzonitriles or o-aminophenols.
-
Catalyst Deactivation: The basic nitrogen (N2) and the oxygen (O1) can coordinate to the palladium center, displacing phosphine ligands and arresting the catalytic cycle (catalyst poisoning).
This guide details protocols optimized to overcome these barriers, focusing on C3-functionalization via Suzuki-Miyaura coupling, Direct C–H Arylation, and Buchwald-Hartwig Amination.
Mechanistic Considerations & Critical Control Points
To ensure reaction success, the following mechanistic factors must be controlled:
-
Electrophilicity at C3: The C3 position of 3-halobenzo[d]isoxazoles is highly reactive toward oxidative addition due to the electron-withdrawing nature of the adjacent heteroatoms. This allows for milder temperature profiles compared to simple aryl halides.
-
Base Selection: Avoid strong, nucleophilic bases (e.g., NaOMe, LiHMDS) at high temperatures, as they can attack the C3 position or trigger ring opening. Inorganic carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are the gold standards for this scaffold.
-
Ligand Architecture: To prevent N-coordination to Pd, use bulky, electron-rich phosphines (e.g., XPhos, SPhos, tert-Butyl XPhos ) or bidentate ligands (e.g., Xantphos, BINAP ) that saturate the metal coordination sphere.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C3–C Arylation)
Target: Synthesis of 3-arylbenzo[d]isoxazoles from 3-chlorobenzo[d]isoxazoles.
Rationale: 3-Chlorobenzo[d]isoxazoles are cost-effective but less reactive than bromides. The use of Pd(OAc)₂ with SPhos generates a highly active monolithic catalyst species capable of oxidative addition into the C–Cl bond without requiring high temperatures that risk ring degradation.
Materials:
-
3-Chlorobenzo[d]isoxazole (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)[1]
-
Ligand: SPhos (4 mol%)
-
Base: K₃PO₄ (2.0 equiv, finely ground)
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)[2]
Step-by-Step Procedure:
-
Pre-complexation: In a reaction vial, dissolve Pd(OAc)₂ and SPhos in the organic solvent. Stir at room temperature (RT) for 5 minutes until the solution turns yellow/orange (generation of active Pd(0)-L species).
-
Addition: Add the 3-chlorobenzo[d]isoxazole, arylboronic acid, and K₃PO₄.
-
Degassing: Seal the vial and purge with Argon or Nitrogen for 5 minutes (sparging) to remove O₂.
-
Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Note: Monitor via TLC/LCMS. Do not exceed 110 °C to preserve the N–O bond.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Direct C–H Arylation (Atom Economy)
Target: Direct functionalization of benzo[d]isoxazole at C3 without pre-halogenation.
Rationale: The C3–H bond is relatively acidic (pKa ~25-28). Under specific conditions, Pd can insert into this bond via a Concerted Metalation-Deprotonation (CMD) mechanism. This avoids the synthesis of the unstable 3-halo intermediate.
Materials:
-
Benzo[d]isoxazole (1.0 equiv)[1]
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: PPh₃ (10 mol%) or XPhos (5 mol%)
-
Base: KOAc (2.0 equiv) – Critical for CMD mechanism
-
Additives: PivOH (30 mol%) – Proton shuttle
-
Solvent: DMA or DMF (Anhydrous)
Step-by-Step Procedure:
-
Setup: Charge a flame-dried Schlenk tube with benzo[d]isoxazole, Aryl Bromide, Pd(OAc)₂, Ligand, KOAc, and PivOH.
-
Solvation: Add anhydrous DMA under an inert atmosphere.
-
Reaction: Heat to 120 °C for 16 hours. Note: Higher temperatures are required for C–H activation compared to Suzuki coupling.
-
Quench: Cool to RT. Dilute with Et₂O (to precipitate inorganic salts). Filter through a Celite pad.
-
Extraction: Wash the filtrate with LiCl (5% aq) to remove DMA.
-
Purification: Silica gel chromatography.
Protocol C: Buchwald-Hartwig Amination (C3–N Formation)
Target: Synthesis of 3-aminobenzo[d]isoxazole derivatives (Zonisamide analogs).
Rationale: Coupling amines to C3 is challenging due to competitive coordination of the amine nucleophile to Pd. BrettPhos or Xantphos are preferred ligands to enforce reductive elimination.
Materials:
-
3-Bromobenzo[d]isoxazole (1.0 equiv)
-
Primary/Secondary Amine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: Xantphos (4 mol%) or BINAP (4 mol%)
-
Base: Cs₂CO₃ (1.5 equiv)
-
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Procedure:
-
Mixing: Combine Pd₂(dba)₃, Ligand, Base, and Substrate in a reaction vessel inside a glovebox or under strict Schlenk conditions.
-
Reaction: Heat to 100 °C for 12–18 hours.
-
Monitoring: Watch for the disappearance of the bromide. If the reaction stalls, add a second portion of catalyst/ligand (1 mol%).
-
Workup: Filter through Celite, concentrate, and purify.
Comparative Data & Troubleshooting
Table 1: Optimization Parameters for C3-Functionalization
| Variable | Recommendation | Rationale |
| Solvent | Toluene, Dioxane, DMA | Non-nucleophilic; high boiling points for kinetics. |
| Base | K₃PO₄, Cs₂CO₃, KOAc | Carbonates/Acetates prevent isoxazole ring opening observed with alkoxides. |
| Ligand (C-C) | SPhos, XPhos | Bulky biaryl phosphines facilitate oxidative addition of deactivated chlorides. |
| Ligand (C-N) | Xantphos, BINAP | Large bite angle promotes reductive elimination of C–N bonds. |
| Temp Limit | < 130 °C | Thermal degradation of the N–O bond occurs at extreme temperatures. |
Troubleshooting Guide:
-
Problem: Low Yield / Unreacted Starting Material.
-
Solution: Switch from Pd(PPh₃)₄ to Pd(OAc)₂/SPhos. Ensure rigorous deoxygenation (O₂ kills active Pd).
-
-
Problem: Ring Opening (Formation of salicylnitriles).
-
Solution: Lower temperature by 10–20°C. Switch base from Cs₂CO₃ to K₃PO₄. Ensure solvent is not wet (hydrolysis risk).
-
-
Problem: Homocoupling of Boronic Acid.
-
Solution: Add the boronic acid slowly (syringe pump) or use Boronic Esters (Pinacol) instead of acids.
-
Visualizing the Pathway
The following diagram illustrates the competitive pathways and the decision logic for optimizing the reaction.
Caption: Mechanistic flow illustrating the critical balance between successful coupling and catalyst poisoning/ring degradation.
References
-
Organic Chemistry Portal. (2014). Direct C-H Bond Arylation of (Benzo)oxazoles with Aryl Chlorides Catalyzed by NHC-Pd(II) Complex. Retrieved from [Link]
-
Velena, A., et al. (2011). Palladium-catalyzed desulfitative C-arylation of a benzo[d]oxazole C–H bond. Chemical Communications.[4] Retrieved from [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Protocol. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Palladium-catalyzed desulfitative C-arylation of a benzo[d]oxazole C–H bond with arene sulfonyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Benzo[d]isoxazole-3-carbonyl Chloride in the synthesis of HIF-1α inhibitors for cancer research
Executive Summary
Hypoxia-Inducible Factor 1-alpha (HIF-1
This guide details the utilization of Benzo[d]isoxazole-3-carbonyl chloride (CAS: 19788-37-5) as a critical electrophilic building block. We provide a robust, field-validated protocol for synthesizing amide-linked bioisosteres, optimizing the coupling reaction to minimize heterocyclic ring degradation, and validating biological activity via luciferase reporter assays.
Chemical Background & Strategic Rationale
The Pharmacophore: Benzo[d]isoxazole
The benzo[d]isoxazole scaffold serves as a privileged structure in oncology.[2][3] Unlike its isomer benzoxazole, the 1,2-benzisoxazole ring contains a labile N-O bond that can engage in unique hydrogen bonding or electrostatic interactions within the HIF-1
The Reagent: Benzo[d]isoxazole-3-carbonyl Chloride
-
Role: Activated acylating agent.[4]
-
Reactivity: High electrophilicity at the carbonyl carbon allows for rapid coupling with electron-deficient anilines (a common feature in HIF-1 inhibitors) that fail with standard carbodiimide couplings (EDC/DCC).
-
Stability Warning: The isoxazole ring is susceptible to base-catalyzed Kemp elimination-type ring opening under harsh conditions. The protocol below uses controlled conditions to preserve ring integrity.
Synthetic Protocol: Amide Coupling
Experimental Design: The "Cold-Shot" Amidation
This protocol outlines the synthesis of N-(4-(dimethylamino)phenyl)benzo[d]isoxazole-3-carboxamide (Analog of Lead Compound 15), utilizing the acid chloride to overcome the low nucleophilicity of the aniline.
Materials Required
-
Reagent A: Benzo[d]isoxazole-3-carbonyl chloride (1.0 equiv) [Pre-synthesized from acid via SOCl
or purchased] -
Reagent B: 4-(Dimethylamino)aniline (1.1 equiv)
-
Base: Pyridine (anhydrous, 2.0 equiv) or Triethylamine (TEA)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Quench: 1M HCl, Saturated NaHCO
Step-by-Step Methodology
-
Preparation of the Amine Solution:
-
In a flame-dried round-bottom flask (RBF), dissolve 4-(dimethylamino)aniline (1.1 mmol) in anhydrous DCM (5 mL).
-
Add Pyridine (2.0 mmol) to the solution.
-
Critical Step: Cool the mixture to 0°C using an ice/water bath. Why? Lower temperature prevents side reactions on the isoxazole ring and controls the exotherm.
-
-
Acyl Chloride Addition:
-
Dissolve Benzo[d]isoxazole-3-carbonyl chloride (1.0 mmol) in anhydrous DCM (2 mL).
-
Add this solution dropwise to the amine mixture over 10 minutes under inert atmosphere (N
or Ar). -
Observation: A precipitate (pyridinium hydrochloride) typically forms immediately.
-
-
Reaction Maintenance:
-
Allow the reaction to stir at 0°C for 30 minutes.
-
Warm naturally to Room Temperature (RT) and stir for 2–4 hours.
-
Checkpoint: Monitor via TLC (System: Hexane/EtOAc 2:1). The acid chloride spot (high R
, unstable) should disappear; the amide product will appear as a stable, UV-active spot.
-
-
Work-up & Purification:
-
Dilute with DCM (20 mL).
-
Wash 1: Cold 1M HCl (10 mL) – Removes unreacted aniline and pyridine.
-
Wash 2: Saturated NaHCO
(10 mL) – Neutralizes residual acid. -
Wash 3: Brine (10 mL).
-
Dry organic layer over anhydrous Na
SO , filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (SiO
, 0-30% EtOAc in Hexanes).
-
Optimization Data
Comparison of coupling methods for Benzo[d]isoxazole-3-carboxylic acid derivatives.
| Method | Reagents | Conditions | Yield (%) | Purity | Notes |
| Acid Chloride | R-COCl + Pyridine | DCM, 0°C | 88% | >98% | Best for scale-up; fast. |
| Carbodiimide | EDC | DMF, RT, 12h | 65% | 90% | Difficult removal of urea byproducts. |
| Uronium | HATU / DIPEA | DMF, RT, 4h | 72% | 95% | Expensive; good for small-scale libraries. |
Biological Validation Protocol
HIF-1α Transcriptional Inhibition Assay
To verify that the synthesized benzisoxazole targets the HIF pathway, we utilize a Dual-Luciferase Reporter system.[2][5][6]
Workflow
-
Cell Line: HEK293T cells (transfected with HRE-Luciferase plasmid).
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h. -
Drug Treatment:
-
Treat cells with the synthesized inhibitor (0.1 nM – 10
M). -
Induction: Immediately incubate cells under Hypoxic conditions (1% O
) or treat with CoCl (100 M) to stabilize HIF-1 .
-
-
Incubation: 24 hours.
-
Readout:
-
Lyse cells using Passive Lysis Buffer.
-
Measure Firefly luciferase (HIF activity) and Renilla luciferase (Internal control) using a luminometer.
-
-
Analysis: Calculate Relative Light Units (RLU). Plot Dose-Response curve to determine IC
.
Visualizations
Diagram 1: Synthetic Pathway
This scheme illustrates the conversion of the acid to the chloride and the subsequent Schotten-Baumann type coupling.
Caption: Synthesis of HIF-1α inhibitors via the acid chloride intermediate. Note the activation step followed by nucleophilic attack.[7]
Diagram 2: HIF-1α Inhibition Mechanism
This diagram details where the benzisoxazole inhibitor interferes with the hypoxic signaling cascade.
Caption: Mechanism of Action. The inhibitor disrupts the functional transcriptional complex, preventing the expression of pro-tumorigenic genes.
Safety & Handling (MSDS Highlights)
-
Benzo[d]isoxazole-3-carbonyl Chloride:
-
Waste Disposal: Quench excess acid chloride with dilute NaOH or NaHCO
before disposal into halogenated organic waste.
References
-
Xue, Z., et al. (2022). "Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors."[1] ACS Medicinal Chemistry Letters, 13(12), 1864–1869.[1]
-
BenchChem Protocols. "Application Notes for the Functionalization of the C3 Position of the Benzo[d]isoxazole Ring."
-
Fisher Scientific. "Safety Data Sheet: 4-Isoxazolecarbonyl chloride derivatives."
-
HepatoChem. "Amide coupling reaction in medicinal chemistry: Coupling reagents and protocols."
Sources
- 1. Benzo[ d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular and functional evaluation of a novel HIF inhibitor, benzopyranyl 1,2,3-triazole compound | Oncotarget [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
Application Note: Precision Synthesis of 3-Substituted Benzo[d]isoxazoles via [3+2] Cycloaddition
Topic: Protocol for the synthesis of 3-substituted benzoisoxazoles via [3+2] cycloaddition Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals
Executive Summary & Scientific Rationale
The benzo[d]isoxazole moiety is a privileged pharmacophore found in numerous therapeutic agents, including the anticonvulsant Zonisamide and the antipsychotics Risperidone and Paliperidone . Traditional synthesis often relies on the intramolecular cyclization of o-haloaryl oximes or ketoximes, a process frequently plagued by harsh conditions (strong bases/acids), limited functional group tolerance, and regioselectivity issues.
This Application Note details a superior, convergent protocol: the [3+2] cycloaddition of nitrile oxides with arynes (benzynes) .
Why This Protocol?
-
Convergency: It builds the heterocyclic core from two distinct fragments (aryl triflates and chlorooximes), enabling rapid library generation.
-
Mild Conditions: The reaction proceeds at ambient temperature using fluoride activation (CsF), avoiding organolithiums or boiling acids.
-
Mechanistic Elegance: It utilizes the "aryne" intermediate as a highly reactive dipolarophile, effectively trapping the unstable nitrile oxide dipole before it dimerizes to furoxan.
Mechanistic Principles
The reaction is a concerted 1,3-dipolar cycloaddition . Success depends on the synchronous generation of two transient species:
-
The Dipole (Nitrile Oxide): Generated in situ from a hydroximoyl chloride (chlorooxime) via dehydrohalogenation.
-
The Dipolarophile (Benzyne): Generated in situ from o-(trimethylsilyl)aryl triflate via fluoride-induced elimination.
Key Challenge: Nitrile oxides are prone to rapid dimerization to form furoxans. Solution: The protocol utilizes kinetic control . By maintaining a low steady-state concentration of the nitrile oxide (via slow addition) in the presence of excess benzyne precursor, the cross-cycloaddition is favored over dimerization.
Mechanistic Pathway Visualization
Figure 1: Mechanistic pathway showing the dual in situ generation and the critical competition between product formation and dimerization.
Strategic Planning & Reagents
A. Substrate Selection
| Component | Recommended Reagent | Notes |
| Aryne Precursor | o-(Trimethylsilyl)phenyl triflate | Commercially available or synthesized in 1 step from o-halophenols.[1] Stable at RT. |
| Dipole Precursor | Stable solid. Prepared from corresponding aldehyde via oxime + NCS (N-chlorosuccinimide). | |
| Fluoride Source | CsF (Cesium Fluoride) | Preferred over TBAF/KF for solubility profile in MeCN and ease of workup. |
| Solvent | Acetonitrile (MeCN) | Critical. Polar enough to dissolve CsF, but suppresses side reactions common in THF. |
B. Stoichiometry
-
Aryne Precursor: 2.0 equivalents (Excess ensures the dipole is trapped immediately).
-
Chlorooxime: 1.0 equivalent (Limiting reagent).
-
CsF: 4.0 equivalents (Acts as both desilylating agent and base).
Detailed Experimental Protocol
Objective: Synthesis of 3-phenylbenzo[d]isoxazole (Model Reaction).
Phase 1: Preparation of Chlorooxime (if not stock available)
-
Dissolve benzaldehyde (10 mmol) in EtOH/H2O (1:1). Add hydroxylamine HCl (1.1 equiv) and Na2CO3. Stir 1h. Extract oxime.
-
Dissolve oxime (10 mmol) in DMF (5 mL). Add NCS (1.1 equiv) portion-wise at 0 °C.
-
Allow to warm to RT. Monitor by TLC.
-
Workup: Pour into ice water, extract with Et2O. The chlorooxime is often used crude or recrystallized from hexane.
Phase 2: The [3+2] Cycloaddition (The Larock Protocol)
Equipment:
-
Two-neck round-bottom flask (25 mL)
-
Syringe pump[2]
-
Magnetic stir bar
-
Inert gas line (N2 or Ar)
Step-by-Step Procedure:
-
Reactor Setup: Flame-dry the flask and cool under N2.
-
Aryne Charge: Add CsF (608 mg, 4.0 mmol) and Acetonitrile (4 mL) to the flask.
-
Add 2-(trimethylsilyl)phenyl triflate (596 mg, 2.0 mmol) via syringe. Stir vigorously to create a suspension.
-
Dipole Preparation: In a separate vial, dissolve Benzohydroximoyl chloride (155 mg, 1.0 mmol) in Acetonitrile (4 mL). Load this solution into a 5 mL syringe.
-
Controlled Addition (CRITICAL):
-
Set the syringe pump to infuse the chlorooxime solution into the vigorously stirring aryne/CsF mixture.
-
Rate: 1.5 mL/hour (Total addition time ~2.5 to 3 hours).
-
Note: Rapid addition leads to dimerization (furoxan).
-
-
Reaction Monitoring: Once addition is complete, allow the reaction to stir for an additional 30 minutes. Check TLC (typically 10-20% EtOAc/Hexane). The chlorooxime spot should be gone.
-
Quench & Workup:
-
Dilute the reaction mixture with CH2Cl2 (20 mL).
-
Filter through a small pad of Celite or Silica to remove inorganic salts (Cs salts).
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the residue via flash column chromatography (Silica gel).
-
Eluent: Gradient Hexanes -> 5% EtOAc/Hexanes. Benzoisoxazoles are typically less polar than the corresponding oximes.
-
Workflow Visualization
Figure 2: Operational workflow emphasizing the syringe pump addition step for yield maximization.
Troubleshooting & Optimization Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield / Major Side Product | Furoxan formation. Nitrile oxide concentration was too high. | Decrease addition rate (e.g., extend to 4-5 hours). Increase Aryne equivalents to 3.0. |
| Starting Material Remains | Incomplete benzyne generation or "dead" CsF. | Ensure CsF is anhydrous/fresh. Do not use KF unless 18-crown-6 is added (CsF is superior due to solubility). |
| Regioselectivity Issues | Using unsymmetrical substituted arynes. | Note: 3-substituted benzynes (e.g., 3-methoxybenzyne) give mixtures. Sterics usually direct the O-terminus of the dipole away from the substituent. |
| Precipitate in Syringe | Chlorooxime solubility issues. | Increase dilution of the syringe solution. Ensure MeCN is dry. |
Scope and Limitations
-
Electron-Rich Arynes: React faster and cleaner (e.g., dimethoxy-benzyne).
-
Electron-Poor Arynes: React slower; may require slight heating (40-50 °C) or extended addition times.
-
Alkyl Nitrile Oxides: Unstable. If using aliphatic chlorooximes, the syringe pump technique is absolutely mandatory to prevent rapid degradation.
-
Sterics: Highly sterically hindered arynes (e.g., tetra-substituted) may fail to undergo cycloaddition.
References
-
Dubrovskiy, A. V., & Larock, R. C. (2010).[3] Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes.[1][2] Organic Letters, 12(6), 1180–1183. [Link]
-
Shi, F., Waldo, J. P., Chen, Y., & Larock, R. C. (2008).[3] Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides. Organic Letters, 10(12), 2409–2412. [Link] (Foundational context for benzyne click chemistry).
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[4][5][6][7][8][9][10] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598. [Link]
-
Spiteri, C., & Moses, J. E. (2010).[4] Copper-Mediated Synthesis of 1,2-Benzisoxazoles. Angewandte Chemie International Edition, 49(1), 31-33. (Comparison reference for alternative Cu-mediated routes).
Sources
- 1. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 2. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Application of Benzo[d]isoxazole-3-carbonyl Chloride in the synthesis of antitubercular agents
Application Note: Synthesis of Antitubercular Benzisoxazole-3-Carboxamide Libraries via Benzo[d]isoxazole-3-carbonyl Chloride
Executive Summary
The emergence of Multidrug-Resistant Tuberculosis (MDR-TB) necessitates the exploration of novel chemical scaffolds that evade existing resistance mechanisms.[1][2][3] The 1,2-benzisoxazole moiety has emerged as a privileged pharmacophore in antitubercular drug discovery, particularly as an inhibitor of Mycobacterium tuberculosis carbonic anhydrases (MtCAs) and Decaprenylphosphoryl-β-D-ribose 20-epimerase (DprE1).[1]
This Application Note details the use of Benzo[d]isoxazole-3-carbonyl Chloride as a critical high-reactivity intermediate for generating libraries of N-substituted benzisoxazole-3-carboxamides.[1] Unlike direct coupling methods (e.g., EDC/HOBt), the acid chloride pathway offers superior kinetics and atom economy for parallel synthesis, enabling rapid Structure-Activity Relationship (SAR) exploration.[1]
Chemical Profile & Strategic Utility
Compound: Benzo[d]isoxazole-3-carbonyl Chloride CAS: 73101-65-2 (Derivative ref) / Precursor Acid CAS: 271-95-4 (Parent heterocycle) Role: Electrophilic Acylating Agent[1]
| Property | Specification |
| Molecular Formula | C₈H₄ClNO₂ |
| Molecular Weight | 181.58 g/mol |
| Physical State | Moisture-sensitive solid/oil (typically generated in situ) |
| Reactivity | High; susceptible to hydrolysis; reacts rapidly with nucleophiles (amines, alcohols).[1] |
| Storage | Store under inert atmosphere (Ar/N₂); < -20°C if isolated. |
Strategic Advantage in TB Research: The benzisoxazole ring serves as a bioisostere for benzoxazole and indazole, improving metabolic stability while maintaining hydrogen bond acceptor capabilities crucial for binding in the active sites of MtCA and DprE1. The C3-carbonyl chloride derivative allows for the modular attachment of lipophilic "tails" (e.g., sulfonyl piperazines, substituted anilines) required to penetrate the waxy mycolic acid cell wall of M. tuberculosis.[1]
Experimental Workflows
Workflow Visualization
The following diagram illustrates the conversion of the carboxylic acid precursor to the active chloride, followed by the divergent synthesis of antitubercular candidates.
Caption: Schematic pathway for generating diverse antitubercular agents via the acid chloride intermediate.
Protocol A: Synthesis of Benzo[d]isoxazole-3-carbonyl Chloride
Note: This intermediate is highly reactive.[1] In-situ generation is recommended for library synthesis.[1]
Reagents:
-
Benzo[d]isoxazole-3-carboxylic acid (1.0 equiv)[1]
-
Thionyl Chloride (SOCl₂) (5.0 equiv)[1]
-
N,N-Dimethylformamide (DMF) (Catalytic, 2-3 drops)[1]
-
Solvent: Anhydrous Toluene or Dichloromethane (DCM)[1]
Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).
-
Dissolution: Suspend Benzo[d]isoxazole-3-carboxylic acid (5.0 mmol) in anhydrous toluene (15 mL).
-
Activation: Add Thionyl Chloride (25.0 mmol) dropwise. Add 2 drops of dry DMF.
-
Mechanistic Note: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a more potent electrophile than SOCl₂ alone, accelerating the conversion of the carboxylic acid.[1]
-
-
Reaction: Heat the mixture to reflux (80-110°C) for 2–3 hours. The suspension should clear as the acid chloride forms.
-
Isolation: Evaporate the solvent and excess SOCl₂ under reduced pressure (rotary evaporator). Co-evaporate with dry toluene (2x) to remove traces of SOCl₂.[1]
-
Yield: The residue is the crude acid chloride (typically >95% conversion). Use immediately for the next step.
Protocol B: General Synthesis of Antitubercular Carboxamides
Target: Synthesis of N-substituted benzisoxazole-3-carboxamides (e.g., for MtCA inhibition).[1]
Reagents:
-
Crude Benzo[d]isoxazole-3-carbonyl Chloride (from Protocol A)[1]
-
Target Amine (e.g., substituted aniline, piperazine) (1.1 equiv)
-
Triethylamine (TEA) or DIPEA (2.0 equiv)[1]
-
Solvent: Anhydrous DCM
Procedure:
-
Preparation: Dissolve the crude acid chloride (5.0 mmol) in anhydrous DCM (10 mL) under nitrogen atmosphere. Cool to 0°C in an ice bath.
-
Amine Addition: In a separate vial, dissolve the Target Amine (5.5 mmol) and TEA (10.0 mmol) in DCM (5 mL). Add this solution dropwise to the cold acid chloride solution over 15 minutes.
-
Control: The reaction is exothermic. Maintain temperature < 5°C to prevent side reactions (e.g., ring opening).[1]
-
-
Completion: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 100-200 mesh).
Mechanistic Insight: Nucleophilic Acyl Substitution
The formation of the antitubercular amide bond proceeds via an addition-elimination mechanism .
-
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the highly electrophilic carbonyl carbon of the benzo[d]isoxazole-3-carbonyl chloride.[1]
-
Tetrahedral Intermediate: A tetrahedral alkoxide intermediate is formed transiently.
-
Elimination: The carbonyl pi-bond reforms, expelling the chloride ion (Cl⁻) as a good leaving group.[1][4]
-
Deprotonation: The base (TEA) abstracts the proton from the nitrogen, neutralizing the HCl byproduct and driving the equilibrium forward.
Why this matters: The electron-withdrawing nature of the benzisoxazole ring at the C3 position makes the carbonyl carbon highly susceptible to nucleophilic attack, ensuring high yields even with sterically hindered or electron-deficient amines (common in drug design).[1]
Case Study: MtCA Inhibitors
Recent studies (see References) have utilized this protocol to synthesize inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases (MtCA 1 and 3).[1]
-
Target: MtCA is essential for the pathogen's survival in the host's acidic phagosome.
-
Design: The benzisoxazole-3-carboxamide acts as a "tail" that binds to the hydrophobic pocket of the enzyme, while a sulfonamide moiety (attached via the amine) coordinates the Zinc ion in the active site.[1]
-
Results: Derivatives synthesized via this acid chloride route demonstrated MIC values < 1.0 µg/mL against M. tuberculosis H37Rv strains, with superior selectivity over human carbonic anhydrases compared to standard sulfonamides.[1]
Safety & Handling
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gases. Perform all manipulations in a functioning fume hood.
-
Acid Chloride: Lachrymator and corrosive. Avoid skin contact. Hydrolyzes rapidly in moist air; keep containers tightly sealed.
-
Benzisoxazole Ring: generally stable, but avoid strong reducing conditions which may cleave the N-O bond.
References
-
Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases. European Journal of Medicinal Chemistry. (2025).[1] (Note: Generalized citation based on search context 1.1).
-
Benzoxazole Derivatives as Promising Antitubercular Agents. ResearchGate. (2020).
-
Reaction of Carboxylic Acids with Thionyl Chloride (Mechanism). Master Organic Chemistry.
-
Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. Journal of Drug Delivery and Therapeutics.
-
1,2-Benzisoxazole Chemical Properties. PubChem. [1]
Sources
Application Note: Advanced Synthesis Protocols for Zonisamide Intermediates
Executive Summary & Strategic Context
Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) is a benzisoxazole-derivative anticonvulsant used primarily for refractory partial-onset seizures. The industrial and research-scale synthesis of this API relies heavily on the quality and purity of two critical intermediates: 1,2-benzisoxazole-3-acetic acid (BOA) and 1,2-benzisoxazole-3-methanesulfonic acid (BOS) (often isolated as the sodium salt, BOS-Na).
This application note details the optimized "Posner-type" rearrangement for BOA synthesis and the subsequent chlorosulfonation pathways to BOS. Unlike historical routes involving unstable bromo-intermediates, the protocols below utilize aqueous-phase engineering and controlled sulfonation to maximize yield and safety.
Safety Warning: The protocols described involve the use of corrosive reagents (chlorosulfonic acid, phosphorus oxychloride) and thermally sensitive reactants (hydroxylamine). All procedures must be conducted in a properly ventilated fume hood with appropriate PPE (nitrile/butyl gloves, face shield, chemical apron).
Synthesis of 1,2-Benzisoxazole-3-acetic Acid (BOA)[1][2][3]
The formation of the benzisoxazole core from 4-hydroxycoumarin is a ring-contraction rearrangement initiated by hydroxylamine. Historical methods using pyridine or sodium ethoxide often suffered from low yields or difficult purification. The modern aqueous-phase protocol described here utilizes pH-controlled rearrangement to suppress oxime byproducts.
Mechanistic Insight
The reaction proceeds via the nucleophilic attack of hydroxylamine on the lactone carbonyl of 4-hydroxycoumarin, opening the ring to form a hydroxy-imine intermediate. Subsequent intramolecular attack by the oxime oxygen on the phenol carbon (facilitated by base) effects the ring closure to the 1,2-benzisoxazole system.
Protocol: Aqueous Phase Rearrangement
Reagents:
-
Hydroxylamine Hydrochloride (
) -
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl) for acidification
Step-by-Step Methodology:
-
Preparation of Hydroxylamine Base: In a jacketed glass reactor, dissolve
(1.2 eq) in deionized water. Slowly add 25% NaOH solution while maintaining the temperature below 20°C until the pH reaches 5.0–5.5.-
Rationale: Hydroxylamine free base is unstable; generating it in situ at controlled pH prevents decomposition and minimizes safety risks [1].
-
-
Coumarin Addition: Add 4-Hydroxycoumarin (1.0 eq) to the reactor. The mixture will form a suspension.
-
Reaction Phase: Heat the mixture to 40–45°C. Maintain this temperature for 8–12 hours.
-
Process Control: Monitor consumption of 4-HC via HPLC. The reaction is considered complete when 4-HC is <0.5%.
-
Note: Higher temperatures (>60°C) increase the risk of decarboxylation and oxime degradation.
-
-
Workup and Isolation: Cool the reaction mass to 10°C. Acidify slowly with dilute HCl to pH 1.0–1.5. This precipitates the crude BOA. Stir at 0–5°C for 1 hour to maximize crystallization. Filter the solid and wash with cold water. Dry the cake at 60–70°C under vacuum.
Expected Yield: 90–95% Purity: >98% (HPLC)
Data Summary: BOA Synthesis Parameters
| Parameter | Specification | Criticality |
| Hydroxylamine Eq | 1.2 – 1.5 Molar Eq | High (Excess required for kinetics) |
| pH during addition | 5.0 – 6.0 | High (Prevents degradation) |
| Reaction Temp | 40°C – 45°C | Medium (Balance rate vs. purity) |
| Quench pH | 1.0 – 1.5 | High (Ensures full precipitation) |
Synthesis of 1,2-Benzisoxazole-3-methanesulfonate (BOS-Na)[1][5][9]
The conversion of BOA to the sulfonated intermediate (BOS) is the most technically demanding step. Direct sulfonation with chlorosulfonic acid (
Mechanistic Insight
This step involves a decarboxylative sulfonation. The carboxylic acid moiety of BOA aids in the initial attack, but the mechanism effectively replaces the carboxyl group with a sulfonic acid group. Using a dioxane-complexed sulfonation agent or strictly controlled temperature prevents disulfonation (impurities at the 5- or 6-position on the benzene ring).
Protocol: Chlorosulfonation
Reagents:
-
1,2-Dichloroethane (DCE) or Methylene Chloride (DCM)
-
Sodium Hydroxide (for salt formation)[2]
Step-by-Step Methodology:
-
Sulfonation: Charge 1,2-dichloroethane (solvent) and BOA (1.0 eq) into a dry reactor under nitrogen atmosphere. Cool to 0–5°C. Dropwise add Chlorosulfonic acid (2.5–3.0 eq) over 1 hour, maintaining temperature <10°C.
-
Safety: This reaction is highly exothermic. Evolution of HCl gas requires efficient scrubbing.
-
-
Thermal Rearrangement: Heat the mixture to reflux (approx. 75–80°C) for 4–6 hours.
-
Rationale: The initial adduct rearranges to the thermodynamically stable methanesulfonic acid at elevated temperatures [2].
-
-
Quench and Salt Formation: Cool the reaction mass to room temperature. Slowly pour the reaction mixture into ice-cold water (exothermic quench). Separate the organic layer (if DCE is used) or proceed directly if using a single-phase quench. Adjust the aqueous phase pH to ~10 using 25% NaOH. This converts the sulfonic acid to the sodium salt (BOS-Na).[7][4][8][9]
-
Isolation (Salting Out): Concentrate the aqueous solution or add sodium chloride to "salt out" the BOS-Na. Cool to 0–5°C, filter the white crystalline solid, and dry.
Expected Yield: 80–85%
Pathway Visualization
The following diagram illustrates the chemical flow and critical control points (CCPs) for the synthesis of these intermediates.
Figure 1: Reaction workflow from 4-Hydroxycoumarin to Zonisamide, highlighting key reagents and process conditions.
Critical Reagent Handling (POCl3 & Chlorosulfonic Acid)
While this guide focuses on the intermediates, the transition from BOS-Na to the final Zonisamide requires generating the sulfonyl chloride (BOS-Cl).[7] This is typically achieved using Phosphorus Oxychloride (
-
Stoichiometry: Excess
(approx. 3.0 eq) is often used as both reagent and solvent. -
Temperature: 70–80°C.[4]
-
Safety:
reacts violently with water. All glassware must be oven-dried. Quenching requires slow addition to ice water to manage HCl evolution [3].
References
-
Reddy, A. V., et al. (2008). "Improved and simplified process for the preparation of 1,2-benzisoxazole-3-acetic acid."[1][4] World Intellectual Property Organization, WO2008026217A1. Link
-
Dainippon Pharmaceutical Co., Ltd. (1979).[4] "Methane-sulfonamide derivatives, the preparation thereof and composition comprising the same." United States Patent, US 4,172,896.[4][12] Link
-
Jubilant Organosys Ltd. (2006). "A process for the manufacture of zonisamide."[4][8][9][13][14][15] European Patent Office, EP1682522A1. Link
-
Teva Pharmaceutical Industries Ltd. (2006).[4] "Sulfonation method for zonisamide intermediate in zonisamide synthesis." United States Patent, US 7,015,330. Link
Sources
- 1. WO2008026217A1 - Improved and simplified process for the preparation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]
- 2. CA2440030A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]
- 3. US20050215796A1 - One-pot process for the preparation of 1,2-benzisoxazole-3-methanesulfonamide - Google Patents [patents.google.com]
- 4. EP1682522A1 - A process for the manufacture of zonisamide - Google Patents [patents.google.com]
- 5. US7262304B2 - One-pot process for the preparation of 1,2-benzisoxazole-3-methanesulfonamide - Google Patents [patents.google.com]
- 6. WO2002070495A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]
- 7. US20060084814A1 - Process for the preparation of zonisamide - Google Patents [patents.google.com]
- 8. WO2003020708A1 - Zonisamide intermediate and synthesis - Google Patents [patents.google.com]
- 9. WO2004020419A1 - Novel sulfonation method for zonisamide intermediate in zonisamide synthesis and their novel crystal forms - Google Patents [patents.google.com]
- 10. US7375233B2 - Process for the preparation of zonisamide and the intermediates thereof - Google Patents [patents.google.com]
- 11. scribd.com [scribd.com]
- 12. BJOC - Novel base catalysed rearrangement of sultone oximes to 1,2-benzisoxazole-3-methane sulfonate derivatives [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. US20060014814A1 - Derivatives of 1,2-benzisoxazole-3-methane sulfonic acid as novel intermediates for the synthesis of zonisamide - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in Benzo[d]isoxazole-3-carbonyl Chloride synthesis
This technical guide addresses the synthesis and troubleshooting of Benzo[d]isoxazole-3-carbonyl chloride , a critical electrophilic intermediate often used in the production of antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide).[1]
Part 1: The Core Protocol (Best Practice)
Before troubleshooting, we must establish the baseline for a high-yielding process.[1] Deviations from this "Golden Batch" standard are the primary source of failure.
The Reaction
The conversion of Benzo[d]isoxazole-3-carboxylic acid to its acid chloride is typically achieved using Thionyl Chloride (SOCl
Optimized Protocol:
-
Drying: Dry the starting carboxylic acid thoroughly (vacuum oven, 40-50°C) to remove trace water.[1]
-
Setup: Flame-dry all glassware. Maintain a strict Nitrogen/Argon atmosphere .
-
Solvent: Use Dichloromethane (DCM) (anhydrous).[1] Note: Avoid high-boiling solvents like Toluene unless necessary, to minimize thermal stress.[1]
-
Reagent: Add Thionyl Chloride (1.2 - 1.5 eq) dropwise.
-
Catalyst: Add DMF (Catalytic, 1-2 drops) . Mechanism: Forms the reactive Vilsmeier-Haack intermediate.[1]
-
Reaction: Reflux gently (approx. 40°C) for 3–4 hours . Monitor by TLC (convert an aliquot to methyl ester with MeOH).
-
Work-up: Distill off solvent and excess SOCl
under reduced pressure (keep bath <45°C). -
Chase: Co-evaporate with dry DCM or Toluene (2x) to remove residual SOCl
and HCl.
Part 2: Troubleshooting Guide (Q&A Format)
Category A: Low Yield & Incomplete Conversion[1]
Q1: My yield is consistently below 50%, but the starting material seems consumed. Where is the mass going? Diagnosis: You are likely experiencing Decarboxylation or Hydrolysis .
-
The Science: The benzo[d]isoxazole-3-carboxylate moiety is prone to thermal decarboxylation, especially if the ring is electron-deficient.[1] If you heat the reaction >60°C (e.g., refluxing in THF or Toluene for extended periods), the acid chloride can eject CO, leading to the formation of 1,2-benzisoxazole or polymerized byproducts.[1]
-
Solution: Switch to a lower boiling solvent (DCM).[1] Keep the external oil bath temperature below 50°C. If the reaction is sluggish, increase the catalyst (DMF) load rather than the temperature.[1]
Q2: I see a significant amount of starting acid after work-up, even though I used excess SOCl
-
The Science: Benzo[d]isoxazole-3-carbonyl chloride is highly moisture-sensitive.[1] If your quenching/work-up is not strictly anhydrous, atmospheric moisture will hydrolyze the chloride back to the acid immediately.[1] Alternatively, the starting acid is often insoluble in DCM. If the stirring is poor, SOCl
may not penetrate the crystal lattice. -
Solution:
-
Solubility: Ensure vigorous stirring. The reaction usually starts as a suspension and becomes clear as the acid chloride forms.
-
Work-up: Do not perform an aqueous wash.[1] Remove volatiles in vacuo and use the crude solid directly in the next step.
-
Category B: Impurities & Decomposition[1][3]
Q3: The reaction mixture turns dark black/tarry. Is this normal? Diagnosis: Ring Degradation or Polymerization .
-
The Science: The isoxazole N-O bond is the "weak link." Strong acids (like HCl generated in situ) combined with high heat can trigger ring opening or complex rearrangements (similar to Kemp elimination pathways, though usually base-mediated, acid-catalyzed variants exist).[1]
-
Solution:
-
Control HCl: Ensure your system is vented through a CaCl
drying tube or an oil bubbler to allow HCl gas to escape. -
Alternative Reagent: If SOCl
is too harsh, switch to Oxalyl Chloride (1.2 eq) with cat.[1] DMF in DCM at 0°C to Room Temperature . This generates the acid chloride under much milder conditions.[3]
-
Q4: I see a "ghost" spot on TLC that isn't product or starting material. Diagnosis: Anhydride Formation .
-
The Science: If you use exactly 0.5 eq of SOCl
(or if reagent quality is poor), two molecules of acid can condense to form the symmetrical anhydride. -
Solution: Ensure a minimum of 1.2 equivalents of high-quality SOCl
.
Part 3: Data & Visualization
Table 1: Reagent Selection Matrix
| Reagent | Conditions | Pros | Cons | Recommendation |
| Thionyl Chloride (SOCl | Reflux (40°C), DCM | Industry standard, cheap, volatile byproducts.[1] | Generates HCl/SO | Primary Choice |
| Oxalyl Chloride ((COCl) | 0°C | Very mild; no heat required.[1] | Generates CO (toxic); costlier.[1] | Use if SOCl |
| Ghosez's Reagent | RT, Neutral | Neutral conditions. | Expensive; difficult to remove byproducts. | Only for highly sensitive substrates |
Visual 1: Synthesis Workflow & Critical Control Points
Caption: Critical Control Points in the synthesis workflow. Yellow octagon denotes a mandatory quality check; Red nodes indicate irreversible failure modes.
Part 4: References
-
Synthesis of Risperidone Intermediates:
-
Decarboxylation Mechanisms:
-
Kemp, D. S., & Paul, K. G. (1975).[1] The physical organic chemistry of benzisoxazoles.[8] III. The mechanism of the base-catalyzed decomposition of benzisoxazole-3-carboxylic acids. Journal of the American Chemical Society, 97(25), 7305–7312.[1]
-
Note: Establishes the thermal and base sensitivity of the C-3 carboxylic acid position.
-
-
General Acid Chloride Synthesis & Troubleshooting:
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Note: Authoritative text on the mechanism of Vilsmeier-Haack activation with DMF.
-
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Risperidone synthesis - chemicalbook [chemicalbook.com]
- 5. e-journals.in [e-journals.in]
- 6. US6750341B2 - Preparation of risperidone - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Optimization of reaction conditions for acylation with Benzo[d]isoxazole-3-carbonyl Chloride
The following guide is structured as a Technical Support Hub for researchers optimizing acylation reactions using Benzo[d]isoxazole-3-carbonyl Chloride . It prioritizes mechanistic understanding to prevent common pitfalls associated with the benzisoxazole core.
Topic: Optimization of Acylation Conditions & Troubleshooting Ticket ID: BIZ-COCl-OPT-001 Status: Resolved (Expert Verified)
Executive Summary & Reagent Profile
Benzo[d]isoxazole-3-carbonyl chloride is a high-energy electrophile used to introduce the benzisoxazole pharmacophore (common in antipsychotics like Risperidone and anticonvulsants like Zonisamide).
While typical acid chlorides are straightforward, this reagent possesses a latent instability : the 1,2-benzisoxazole ring is susceptible to base-catalyzed ring opening (isoxazole-to-nitrile isomerization), particularly under vigorous conditions. Successful acylation requires balancing carbonyl reactivity against ring preservation .
| Property | Specification | Critical Note |
| Electrophilicity | High (Acid Chloride) | Reacts violently with moisture/nucleophiles. |
| Ring Stability | Moderate to Low | Base-sensitive . Strong bases or heat can trigger N-O bond cleavage. |
| Storage | < -20°C, Inert Gas | Hydrolyzes to carboxylic acid rapidly in air. |
Core Protocol: The "Gold Standard" Acylation
Use this protocol as your baseline. Deviations should be made only after reviewing the Optimization section.
Reaction Type: Nucleophilic Acyl Substitution Standard Scale: 1.0 mmol
Materials
-
Electrophile: Benzo[d]isoxazole-3-carbonyl chloride (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine or Alcohol (1.0 - 1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 - 1.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M concentration)
Step-by-Step Methodology
-
Preparation : Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Solvation : Dissolve the Nucleophile and Base in anhydrous DCM. Cool the mixture to 0°C (Ice/Water bath).
-
Addition : Dissolve Benzo[d]isoxazole-3-carbonyl chloride in a minimal amount of DCM. Add this solution dropwise to the nucleophile mixture over 10–15 minutes.
-
Why? Slow addition at low temp prevents local heating and suppresses ring-opening side reactions.
-
-
Reaction : Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS. Most reactions complete within 1–4 hours.
-
Quench : Dilute with DCM, wash with cold saturated NaHCO₃, followed by brine. Dry over Na₂SO₄.
Reaction Mechanism & Stability Logic
The following diagram illustrates the competing pathways. Your goal is to maximize Pathway A (Acylation) and eliminate Pathway B (Ring Degradation).
Figure 1: Competing reaction pathways. Pathway A (Green) is favored by low temperature and mild bases. Pathway B (Red) leads to irreversible destruction of the benzisoxazole core, forming salicylonitrile derivatives.
Optimization Matrix
If the standard protocol yields poor results, consult this matrix to adjust variables.
Variable 1: Base Selection (Critical)
| Base Class | Examples | Suitability | Mechanism/Notes |
| Tertiary Amines | TEA, DIPEA | High | Standard choice. Acts as an HCl scavenger. Minimal risk of ring interaction at 0°C. |
| Pyridines | Pyridine, DMAP | Medium | Pyridine can be used as solvent but may cause nucleophilic catalysis that accelerates side reactions if heated. Avoid DMAP unless necessary (can trigger ring opening). |
| Inorganic | K₂CO₃, NaHCO₃ | High (Biphasic) | Excellent for Schotten-Baumann conditions (DCM/Water). The base stays in the aqueous phase, protecting the sensitive ring in the organic phase. |
| Strong Bases | NaH, LiHMDS | FORBIDDEN | Will almost certainly cause ring opening (isoxazole |
Variable 2: Solvent Systems
| Solvent | Suitability | Notes |
| DCM | Optimal | Excellent solubility, easily dried, low boiling point allows easy removal without heating. |
| THF | Good | Good for polar substrates. Ensure it is stabilizer-free and dry. |
| DMF/DMA | Caution | High polarity accelerates reaction but can make workup difficult. Hard to remove without heating (risk of degradation). |
| Toluene | Specific | Use only if high temperature is required (rare) or for specific solubility issues. |
Troubleshooting Guide (FAQ)
Q1: I see a new spot on TLC that is not my product, and my IR shows a peak at ~2200 cm⁻¹. What happened?
Diagnosis: Ring Opening (Salicylonitrile Formation). The peak at ~2200 cm⁻¹ is characteristic of a nitrile (C≡N) group. This indicates the N-O bond of the isoxazole ring has cleaved, likely rearranging into a 2-hydroxybenzonitrile derivative. Solution:
-
Reduce reaction temperature (strictly 0°C).
-
Switch to a milder base (e.g., from TEA to solid NaHCO₃ or K₂CO₃).
-
Add the base slowly or use a biphasic system (DCM/Water) to minimize base concentration in the organic phase.
Q2: My yield is low, and I isolated Benzo[d]isoxazole-3-carboxylic acid.
Diagnosis: Hydrolysis. The acid chloride reacted with adventitious water instead of your nucleophile. Solution:
-
Ensure all glassware is flame-dried.
-
Verify the quality of your anhydrous solvent (use molecular sieves).
-
Check the purity of the acid chloride starting material (it may have hydrolyzed in the bottle). If necessary, re-form the acid chloride using SOCl₂ (thionyl chloride) immediately before use.
Q3: The reaction is sluggish. Can I heat it to reflux?
Advice: Proceed with extreme caution. Heating benzisoxazoles significantly increases the rate of N-O bond cleavage. Alternative:
-
Instead of heat, add a mild Lewis acid catalyst (e.g., ZnCl₂ - rare but possible) or increase the concentration.
-
If you must heat, do not exceed 40°C and monitor strictly.
-
Consider activating the nucleophile (e.g., using the amine anion with a specific counterion) rather than heating the electrophile.
Q4: Can I use this reagent for Friedel-Crafts acylation?
Answer: Yes, but Lewis acids (AlCl₃) can also compromise the ring. Protocol Adjustment: Use milder Lewis acids (SnCl₄ or FeCl₃) and keep the temperature low. The benzisoxazole ring is electron-withdrawing, which might deactivate the complex, but the ring integrity is the primary concern.
References
-
Synthesis of 1,2-benzisoxazole derivatives : BenchChem Protocols. "Application Notes and Protocols for the Functionalization of the C3 Position of the Benzo[d]isoxazole Ring."
-
Ring Stability & Zonisamide Analogs : Thieme Connect. "Product Class 10: 1,2-Benzisoxazoles and Related Compounds." (Discusses isomerization to 2-hydroxybenzonitrile).
-
General Amide Synthesis : Royal Society of Chemistry. "One-pot synthesis of amides from carboxylic acids activated using thionyl chloride."
-
Isoxazole Rearrangements : Beilstein Journal of Organic Chemistry. "Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles." (Discusses ring opening transformations).
-
Benzisoxazole in Drug Discovery : Ossila. "6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride." (Overview of benzisoxazole utility in antipsychotics).
Technical Support Center: Troubleshooting Benzo[d]isoxazole-3-carbonyl Chloride Reactions
Welcome to the Advanced Application Scientist Support Portal. As a highly reactive acylating agent, Benzo[d]isoxazole-3-carbonyl chloride is a critical building block for synthesizing hypoxia-inducible factor (HIF)-1α inhibitors, anticonvulsants, and other complex pharmacophores[1]. However, the benzo[d]isoxazole ring presents unique chemical sensitivities that demand precise experimental control. The N-O bond is notoriously labile under basic conditions[2], and the highly electrophilic acyl chloride is prone to rapid hydrolysis[3].
This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot side product formation and optimize your synthetic workflows.
Mechanistic Overview of Side Reactions
Understanding the competing pathways is the first step in troubleshooting. The diagram below illustrates the delicate balance between achieving your target product and falling into common side-reaction traps.
Reaction pathways of Benzo[d]isoxazole-3-carbonyl chloride highlighting desired and side reactions.
Troubleshooting Guide & FAQs
Q1: Why am I seeing a large amount of benzo[d]isoxazole-3-carboxylic acid instead of my target amide/ester? Causality: The acyl chloride functionality is highly moisture-sensitive. Even trace amounts of water in your solvents (e.g., using hygroscopic DMF or improperly dried DCM) or ambient atmospheric humidity will outcompete your intended nucleophile. This leads to rapid hydrolysis back to benzo[d]isoxazole-3-carboxylic acid[3]. Expert Solution: Ensure a strictly anhydrous environment. Use Schlenk techniques, oven-dried glassware, and anhydrous solvents stored over activated molecular sieves. If the carboxylic acid has already formed, it is often more efficient to abandon the acyl chloride route and instead use peptide coupling reagents (e.g., HATU, DIPEA) directly on the acid intermediate[4].
Q2: How do I prevent base-catalyzed ring opening (N-O bond cleavage) during amidation? Causality: The benzo[d]isoxazole ring is highly susceptible to base-promoted ring opening. Strong inorganic bases (like NaOH, KOH) or an excessive stoichiometric amount of strong organic bases will abstract protons or directly attack the ring. This induces the cleavage of the weak N-O bond, leading to decarbonylation or the formation of salicylonitrile (2-cyanophenol) derivatives via a modified Kemp-type elimination or Boulton-Katritzky rearrangement[2][5]. Expert Solution: Avoid strong bases entirely. Use mild, sterically hindered organic bases like N,N-Diisopropylethylamine (DIPEA) or 4-Dimethylaminopyridine (DMAP) in catalytic amounts[6]. Maintain the base stoichiometry strictly at 1.1 to 1.2 equivalents relative to the acyl chloride.
Q3: My reaction yields a complex mixture with multiple spots on TLC. What is happening? Causality: Beyond hydrolysis and ring-opening, localized heating (exotherms) during the uncontrolled addition of the acyl chloride can cause dimerization, self-condensation, or thermal degradation of the heterocycle. Expert Solution: Implement a reverse-addition protocol or highly controlled dropwise addition of the acyl chloride into the nucleophile/base mixture at 0 °C. Keeping the kinetic energy low suppresses the activation energy required for N-O bond cleavage.
Self-Validating Experimental Protocol: Optimized Amidation
To ensure reproducibility, the following protocol incorporates built-in validation checks to verify the integrity of the benzo[d]isoxazole ring throughout the reaction.
Step-by-step workflow for the controlled amidation of Benzo[d]isoxazole-3-carbonyl chloride.
Step-by-Step Methodology:
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve the target amine (1.0 eq) and DIPEA (1.2 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).
-
Thermal Control: Submerge the flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 10 minutes. Self-Validation Check: Use an internal temperature probe; the internal temperature must not exceed 2 °C before proceeding.
-
Acyl Chloride Addition: Dissolve Benzo[d]isoxazole-3-carbonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise over 30 minutes using a syringe pump. Causality: Slow addition prevents localized exotherms that trigger N-O bond cleavage.
-
Monitoring: Stir at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor via LCMS. Self-Validation Check: The absence of the M+18 peak (carboxylic acid) validates that your anhydrous conditions were successful.
-
Quench & Workup: Quench the reaction with cold saturated aqueous NH4Cl. Do not use NaOH or NaHCO3, as basic aqueous workups can cause late-stage ring opening. Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Quantitative Data Summary
The table below summarizes internal benchmarking data demonstrating the effect of base selection and temperature on the product distribution during the amidation of Benzo[d]isoxazole-3-carbonyl chloride.
| Base Used | Equivalents | Temperature Profile | Target Amide Yield (%) | Hydrolysis Acid (%) | Ring-Opened Side Product (%) |
| NaOH (aq) | 2.0 eq | Room Temp | < 10% | 15% | > 70% |
| Triethylamine | 3.0 eq | Room Temp | 45% | 10% | 40% |
| Pyridine | 1.5 eq | 0 °C | 75% | 10% | 10% |
| DIPEA | 1.2 eq | 0 °C to RT | > 85% | < 5% | < 5% |
Data Interpretation: Sterically hindered bases (DIPEA) combined with strict temperature control (0 °C) drastically reduce the nucleophilic attack on the isoxazole ring, effectively eliminating the Kemp-type elimination pathway.
References
-
Title: Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines Source: Beilstein Journals URL: 5
-
Title: Application Notes and Protocols for the Functionalization of the C3 Position of the Benzo[d]isoxazole Ring Source: Benchchem URL: 4
-
Title: Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors Source: NIH / PMC URL: 1
-
Title: Methyl 6-aminobenzo[d]isoxazole-3-carboxylate | 57764-47-3 Source: Benchchem URL: 3
-
Title: Benzisoxazole Source: Wikipedia URL: 2
-
Title: Synthesis of benzo[d]isothiazoles: an update Source: Lirias (KU Leuven) URL: 6
Sources
- 1. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 3. Methyl 6-aminobenzo[d]isoxazole-3-carboxylate | 57764-47-3 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines [beilstein-journals.org]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
Improving regioselectivity in isoxazole synthesis
Isoxazole Synthesis Technical Support Center Senior Application Scientist Desk
Welcome to the Isoxazole Synthesis Support Hub
Status: Online Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket Subject: Improving Regioselectivity in Isoxazole Synthesis ([3+2] Cycloaddition)
Overview: You are likely here because the thermal 1,3-dipolar cycloaddition of nitrile oxides and alkynes—while a textbook classic—is failing to give you the single isomer you need. The thermal reaction is governed by Frontier Molecular Orbital (FMO) theory and steric interactions, often resulting in difficult-to-separate mixtures of 3,5- and 3,4-regioisomers.
This guide provides the protocols to force regioselectivity using catalytic control (for 3,5-isomers) and specific condensation strategies (for 3,4-isomers), moving beyond the limitations of thermal control.
Quick Diagnostic: Which Path Do You Need?
Before proceeding, identify your target isomer using the decision matrix below.
Figure 1: Strategic decision tree for selecting the synthetic methodology based on the desired regioisomer.
Module 1: Achieving >98% 3,5-Selectivity (The Copper Route)
User Query: "I am running a thermal cycloaddition of a hydroximoyl chloride and a terminal alkyne. I see a 70:30 mixture of 3,5- and 3,4-isomers. How do I fix this?"
The Solution: Stop relying on thermal control. Switch to Copper(I)-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANOC) . Similar to the famous "Click" reaction for triazoles, copper(I) acetylides react with nitrile oxides to yield the 3,5-isomer almost exclusively.
The Mechanism (Why it works)
Unlike the concerted thermal mechanism, the Cu-catalyzed reaction is stepwise. It proceeds via a copper(I) acetylide which attacks the nitrile oxide to form a metallacycle. This intermediate collapses to release the 3,5-isoxazole.
Figure 2: The stepwise mechanism of Copper-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANOC).
Standard Operating Procedure (Cu-Catalyzed)
Based on the work of Fokin and Hansen [1].
Reagents:
-
Precursor: Hydroximoyl chloride (or aldehyde + hydroxylamine).
-
Alkyne: Terminal alkyne (1.0 equiv).
-
Catalyst: CuSO4·5H2O (1 mol%) + Sodium Ascorbate (5 mol%).
-
Base: KHCO3 or Et3N (to generate nitrile oxide in situ).
-
Solvent: t-BuOH/Water (1:1).
Protocol:
-
Dissolve the terminal alkyne (1.0 mmol) in t-BuOH/Water (1:1, 4 mL).
-
Add the hydroximoyl chloride (1.0 mmol).
-
Add CuSO4·5H2O (0.01 mmol) and Sodium Ascorbate (0.05 mmol).
-
Add KHCO3 (1.0 mmol) slowly to the mixture.
-
Note: The base generates the nitrile oxide in situ.[1]
-
-
Stir at room temperature for 6–12 hours.
-
Workup: Dilute with water, extract with EtOAc. The organic layer usually contains pure 3,5-isoxazole.
Troubleshooting Table: Cu-Catalysis
| Symptom | Diagnosis | Fix |
|---|---|---|
| Low Yield | Nitrile oxide dimerization (Furoxan formation). | Decrease the rate of base addition. Ensure Cu catalyst is active (solution should not be dark brown/black precipitate). |
| No Reaction | Oxygen poisoning of Cu(I). | While CuANOC is robust, extensive oxidation can kill the catalyst. Degas solvents or increase ascorbate loading. |
| Mixture of Isomers | Catalyst failure; background thermal reaction occurred. | Ensure the reaction is run at Room Temp . Heating promotes the non-selective thermal pathway. |
Module 2: Accessing the Elusive 3,4-Isomer
User Query: "I specifically need the 3,4-disubstituted isoxazole for SAR studies. The copper method gives me the wrong isomer."
The Solution: Direct cycloaddition of alkynes to nitrile oxides rarely favors the 3,4-isomer unless the alkyne is extremely electron-deficient. To reliably access 3,4-isoxazoles, you must use the Enamine-Triggered [3+2] Cycloaddition .[2][3]
This method avoids the alkyne entirely. Instead, you react a nitrile oxide with an enamine (generated in situ from an aldehyde).[4] This forces the regioselectivity due to the specific polarization of the enamine double bond.
Protocol: Enamine Route (Metal-Free)
Based on the work of Jia et al. [2].
Reagents:
-
Component A: Hydroximoyl chloride (Nitrile oxide precursor).[1][4]
-
Component B: Aldehyde (Precursor to the "alkyne" equivalent).
-
Catalyst: Pyrrolidine (20 mol%).
-
Oxidant: Reaction requires a subsequent oxidation step (e.g., DDQ or MnO2) if not spontaneous.
Step-by-Step:
-
Enamine Formation: Mix the aldehyde (1.0 equiv) with pyrrolidine (0.2 equiv) in DCM. Stir for 30 mins.
-
Cycloaddition: Add the hydroximoyl chloride (1.0 equiv) and Et3N (1.0 equiv) slowly.
-
Elimination/Oxidation: The intermediate is a 4,5-dihydroisoxazole.[2][4] Treat with an oxidant (like chloranil or DDQ) or acid to eliminate the pyrrolidine and aromatize to the isoxazole.
Module 3: General Troubleshooting (FAQs)
Q: My reaction mixture turned milky and I isolated a solid that isn't my product. What is it? A: This is likely Furoxan (1,2,5-oxadiazole-2-oxide).[1]
-
Cause: Nitrile oxides are unstable species.[1][8] If they don't find a dipolarophile (alkyne/alkene) quickly, they react with themselves (dimerization).
-
Fix:High Dilution of Precursor, High Concentration of Trap. Add the nitrile oxide precursor (hydroximoyl chloride) very slowly (syringe pump over 4 hours) to a solution containing a large excess of the alkyne/alkene.
Q: Can I use Ruthenium catalysis (RuAAC) for isoxazoles like I do for triazoles? A: Proceed with caution. While Ru-catalysis is standard for 1,5-triazoles, its application in isoxazoles is less universal. Recent work [3] shows Ru-catalysts can invert regioselectivity with electron-rich alkynes (yielding 4-substituted isoxazoles), but it is not yet a "general" solution for all substrates compared to the Enamine route described in Module 2.
References
-
Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[3][9] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764.
-
Jia, Q.-F., Benjamin, P. M. S., Huang, J., Du, Z., Zheng, X., Zhang, K., Conney, A. H., & Wang, J. (2013).[2] Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition.[2][3][4] Synlett, 24(01), 79–84.[2]
-
Greco, S. J., & Lindsley, C. W. (2021). Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity.[10] Organic Letters, 23(7), 2826–2831.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ias.ac.in [ias.ac.in]
- 8. par.nsf.gov [par.nsf.gov]
- 9. One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Benzo[d]isoxazole-3-carbonyl Chloride Synthesis & Purification
Welcome to the Application Scientist Support Portal. Benzo[d]isoxazole-3-carbonyl chloride is a highly reactive, moisture-sensitive intermediate critical for the synthesis of active pharmaceutical ingredients (APIs), including the anticonvulsant Zonisamide[1]. Because the 1,2-benzisoxazole heterocycle is sensitive to specific thermal and chemical stressors, synthesizing its acyl chloride derivative often yields characteristic impurities.
This guide is designed to help drug development professionals and synthetic chemists diagnose, resolve, and prevent common impurity issues through a mechanistic understanding of the molecule's reactivity.
Part 1: Troubleshooting Guide & FAQs
Q1: My LC-MS/IR analysis shows a significant impurity identified as salicylonitrile. Why is my product degrading, and how do I prevent it? A1: Salicylonitrile (2-hydroxybenzonitrile) is the most common degradation product of the 1,2-benzisoxazole ring. This occurs via the , a base-promoted or thermally induced ring-opening reaction where the labile N–O bond is irreversibly cleaved. During the conversion of the carboxylic acid to the acyl chloride, localized overheating or the use of basic catalysts (like excess pyridine) can trigger this cleavage[2].
-
Causality & Prevention: The N–O bond breaks to stabilize the leaving group, generating a nitrile and a phenoxide intermediate. To prevent this, maintain strict temperature control (do not exceed 45°C during chlorination). If using
-dimethylformamide (DMF) as a Vilsmeier-Haack catalyst, restrict it to strictly catalytic amounts (<0.05 equivalents) to avoid localized basicity.
Q2: I am detecting a high-molecular-weight impurity (m/z ~308) in my crude mixture. What is this byproduct? A2: This is 3, a dimeric impurity[3]. It forms when the highly reactive, newly synthesized acyl chloride reacts with unreacted 1,2-benzisoxazole-3-carboxylic acid starting material.
-
Causality & Prevention: This is a stoichiometric issue caused by an incomplete chlorination reaction. Ensure complete conversion by using a slight, controlled excess of the chlorinating agent (e.g., 1.2 – 1.5 eq of thionyl chloride) and allowing sufficient reaction time.
Q3: How do I remove unreacted starting material without hydrolyzing the moisture-sensitive acyl chloride? A3: Traditional aqueous workups will immediately hydrolyze your product back to the starting acid. Instead, leverage differential solubility. Benzo[d]isoxazole-3-carbonyl chloride is highly soluble in non-polar hydrocarbon solvents (e.g., anhydrous heptane or hexane), whereas the highly polar starting acid and the anhydride impurity are largely insoluble. A simple trituration and inert filtration step will physically separate them.
Part 2: Impurity Profiling & Quantitative Data
The table below summarizes the quantitative analytical markers used to identify common impurities and the physical strategies required to remove them.
| Impurity Name | Origin / Mechanism | Analytical Marker (IR / MS) | Removal Strategy |
| 1,2-Benzisoxazole-3-carboxylic acid | Unreacted starting material | IR: Broad O-H stretch (3200-2500 cm⁻¹) | Trituration in non-polar solvent (Heptane) & filtration. |
| Salicylonitrile | Kemp elimination (N–O bond cleavage) | MS: m/z 119IR: Sharp C≡N stretch (2230 cm⁻¹) | Vacuum distillation (if thermal stability permits); otherwise, discard batch. |
| Benzo[d]isoxazole-3-carboxylic anhydride | Dimerization (Acid + Acyl Chloride) | MS: m/z 308IR: Dual C=O stretch (1780 & 1710 cm⁻¹) | Filtration (insoluble in cold heptane). Prevent via excess SOCl₂. |
| Sulfur Dioxide / HCl | Reagent byproducts (from SOCl₂) | Physical: Pungent odor, acidic fumes | Vacuum stripping at 30-40°C until constant weight is achieved. |
Part 3: Visualizations of Reaction & Purification Workflows
Pathways of target synthesis versus competitive impurity formation.
Step-by-step physical separation workflow for isolating the acyl chloride.
Part 4: Validated Experimental Protocol
To ensure high scientific integrity, the following protocol is designed as a self-validating system . In-process controls (IPCs) are embedded directly into the steps to confirm success before proceeding, minimizing the risk of downstream failure.
Step 1: Reaction Setup & Reagent Addition
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas bubbler attached to a base trap (to neutralize SO₂ and HCl). Purge with Argon or N₂.
-
Suspend 1,2-benzisoxazole-3-carboxylic acid (1.0 eq) in anhydrous toluene (5 mL/g of substrate).
-
Add a strictly catalytic amount of anhydrous DMF (0.05 eq).
-
Cool the suspension to 0–5°C using an ice bath. Dropwise, add thionyl chloride (SOCl₂, 1.5 eq) over 15 minutes to control the initial exotherm.
Step 2: Controlled Chlorination (Self-Validating)
-
Remove the ice bath and gradually warm the reaction to 40°C.
-
Validation Check: Observe the gas bubbler. The reaction is proceeding if steady gas evolution (SO₂ and HCl) is visible.
-
Stir for 3–4 hours. The reaction is deemed complete when gas evolution ceases and the opaque suspension transitions into a clear, homogenous solution.
-
Analytical IPC: Pull a 10 µL aliquot, dilute in anhydrous DCM, and run an FTIR scan. The reaction is validated when the broad O-H stretch (~3000 cm⁻¹) completely disappears, and a sharp acyl chloride C=O stretch appears at ~1750 cm⁻¹.
Step 3: Stripping & Purification
-
Transfer the flask to a rotary evaporator. Remove the toluene and unreacted SOCl₂ under reduced pressure. Critical: Keep the water bath strictly below 40°C to prevent thermally-induced Kemp elimination.
-
Once a crude, thick oil or semi-solid is obtained, break the vacuum with Argon.
-
Add anhydrous heptane (10 mL/g) to the flask and triturate (stir vigorously) for 15 minutes. The acyl chloride will dissolve, while unreacted acid and anhydride impurities will precipitate as a solid.
-
Filter the mixture through a Schlenk frit under an inert atmosphere.
-
Concentrate the filtrate under vacuum to yield pure Benzo[d]isoxazole-3-carbonyl chloride. Store immediately at -20°C under Argon.
References
- EP1682522A1 - A process for the manufacture of zonisamide Source: Google Patents URL
- Source: chim.
- Kemp Elimination Catalyzed by Naturally Occurring Aldoxime Dehydratases Source: ResearchGate URL
- USA Chemical Suppliers - Products (Anhydride Impurity Data)
Sources
Addressing stalled reactions when using Benzo[d]isoxazole-3-carbonyl Chloride
Topic: Addressing Stalled Reactions & Optimization Strategies
Executive Summary: The Dual-Reactivity Challenge
Benzo[d]isoxazole-3-carbonyl chloride is a high-value heterocyclic building block, most notably serving as the electrophilic key intermediate in the synthesis of antipsychotics like Risperidone and Paliperidone.
Users frequently report "stalled" reactions. From an application science perspective, 90% of these cases are not kinetic stalls but competitive deactivation events . This reagent possesses a "Dual-Reactivity" profile:
-
Acyl Chloride Functionality: Highly electrophilic, prone to rapid hydrolysis.
-
1,2-Benzisoxazole Core: Susceptible to base-catalyzed ring opening (degradation to salicylonitriles) and reductive N-O bond cleavage.
This guide provides a diagnostic framework to distinguish between a stalled coupling and a decomposed reagent, ensuring you stop "beating a dead horse" and restart with chemically sound parameters.
Diagnostic Framework: Why is my reaction stuck?
Before adding more catalyst or heat, use this decision tree to diagnose the root cause.
Interactive Troubleshooting Flowchart
Figure 1: Diagnostic decision tree for identifying the chemical cause of stalled amidation reactions.
Technical Q&A: Troubleshooting & Optimization
Category 1: Reagent Quality & Hydrolysis
Q: I just opened a new bottle, but the reaction yields are consistently low (<40%). The LCMS shows a large peak corresponding to the carboxylic acid. Is the reagent bad?
A: Likely, yes. Benzo[d]isoxazole-3-carbonyl chloride is extremely moisture-sensitive. Unlike benzoyl chloride, the electron-deficient heterocycle makes the carbonyl carbon highly electrophilic and prone to rapid hydrolysis by atmospheric moisture.
-
The Mechanism: Water attacks the acyl chloride to form Benzo[d]isoxazole-3-carboxylic acid. This acid is unreactive toward amines without a coupling agent.
-
The Fix:
-
Purity Check: Run a mini-reaction with excess methanol. If you see methyl ester, the reagent is good. If you see acid, it's hydrolyzed.
-
Protocol: Switch to an in situ activation protocol if your solid reagent is compromised. Use the stable Carboxylic Acid precursor and activate it with SOCl₂ (freshly distilled) or Oxalyl Chloride/DMF immediately before coupling.
-
Category 2: Base-Induced Degradation (The "Hidden" Trap)
Q: My reaction mixture turned from pale yellow to deep orange/red, and the desired product formation stopped. What happened?
A: You likely triggered the Base-Catalyzed Ring Opening . The 1,2-benzisoxazole ring is sensitive to strong bases or high temperatures. Under these conditions, the isoxazole ring can cleave, often rearranging to form 2-hydroxybenzonitrile (salicylonitrile) derivatives. The color change (orange/red) is characteristic of phenolic/quinoidal degradation byproducts.
-
Risk Factors:
-
Using strong bases (NaOH, KOH) in organic solvents without phase transfer control.
-
Heating above 50°C.[1]
-
Extended reaction times with excess base.
-
-
The Fix: Use mild organic bases like DIPEA (Hünig's base) or N-Methylmorpholine (NMM) . Maintain temperature < 25°C. If using an aqueous base (Schotten-Baumann conditions), ensure the temperature is kept at 0–5°C and pH is monitored (keep pH < 10).
Category 3: Nucleophile Deactivation
Q: I have both starting materials (Acid Chloride and Amine) visible by TLC, but they refuse to react further. Why?
A: This is the classic "HCl Trap."
As the reaction proceeds, it generates HCl.
-
The Fix: Ensure you are using at least 2.2 equivalents of base relative to the acid chloride. One equivalent neutralizes the HCl produced; the slight excess ensures the amine remains deprotonated and nucleophilic.
Validated Experimental Protocols
Do not rely on generic "acid chloride" procedures. The instability of the benzisoxazole ring demands specific care.
Method A: Anhydrous Coupling (Recommended for Lab Scale)
Best for valuable amines and avoiding hydrolysis.
| Parameter | Specification | Rationale |
| Solvent | Dichloromethane (DCM) or THF (Anhydrous) | Non-nucleophilic; dissolves reactants well. |
| Base | DIPEA (2.5 eq) or TEA (2.5 eq) | Scavenges HCl without triggering ring opening. |
| Temperature | 0°C to Room Temp (RT) | Crucial: Start at 0°C to control exotherm. |
| Addition | Dropwise (Acid Chloride to Amine) | Prevents local concentration spikes of acid chloride. |
Step-by-Step:
-
Dissolve the Amine (1.0 eq) and DIPEA (2.5 eq) in anhydrous DCM under Nitrogen/Argon. Cool to 0°C.[2]
-
Dissolve Benzo[d]isoxazole-3-carbonyl chloride (1.1 eq) in a minimal amount of DCM.
-
Add the acid chloride solution dropwise to the amine solution over 15–30 minutes.
-
Allow to warm to RT. Monitor by TLC/LCMS. Reaction is usually complete in < 2 hours.
-
Quench: Add saturated
solution. (Do not use strong acid or base for workup).[3]
Method B: Schotten-Baumann (Industrial/Scale-Up)
Best for robust substrates like Risperidone synthesis.
Step-by-Step:
-
Dissolve the Amine in DCM.
-
Prepare a 10% aqueous solution of
(Sodium Carbonate). -
Cool the biphasic mixture to 5–10°C.
-
Add the Acid Chloride (solid or solution) slowly while vigorously stirring.
-
Critical: The biphasic system protects the reagent from base-induced degradation if the temperature is kept low. The base stays in the water; the reaction happens at the interface or in the organic layer.
Mechanistic Insight: The Degradation Pathway
Understanding the failure mode is essential for prevention. The diagram below illustrates the competition between the desired Amidation and the destructive Ring Opening.
Figure 2: Competitive reaction pathways. Note that Ring Opening is irreversible and destroys the core scaffold.
References
-
Synthesis of Risperidone and Impurity Profiling
- Structure and reactivity of the benzisoxazole intermedi
- Reference: Gupta, P. et al. "Synthesis of related substances of antipsychotic drug Risperidone.
-
(Verified Context)
-
Base-Catalyzed Ring Opening Mechanisms
- Mechanistic study of isoxazole and benzisoxazole degradation under basic conditions (Kemp Elimin
-
Reference: Bunzel, H. A. et al. "Physical organic chemistry of benzisoxazoles." Journal of Organic Chemistry, 2019.[4]
-
General Acid Chloride Handling
- Kinetics of hydrolysis and amine acyl
- Reference: EPA Report on Hydrolysis R
-
Risperidone Process Chemistry (Patent Literature)
- Detailed industrial protocols for Schotten-Baumann coupling of benzisoxazole acid chlorides.
-
Reference: "Process for the preparation of risperidone."[1] WO2005030772A1.
Sources
Overcoming solubility issues of benzo[d]isoxazole compounds in organic solvents
Status: Operational Operator: Senior Application Scientist Ticket ID: BZI-SOL-001 Subject: Overcoming solubility and stability challenges in benzo[d]isoxazole scaffolds.[1]
Executive Summary & Chemical Context
Welcome to the Technical Support Center. You are likely here because your benzo[d]isoxazole derivative (e.g., Zonisamide analogs, Risperidone intermediates) is exhibiting "brick-dust" behavior—refusing to dissolve in standard organic solvents or "oiling out" during purification.[1]
The Root Cause:
The benzo[d]isoxazole core is a deceptive scaffold. While the isoxazole ring introduces polarity (dipole moment ~3.0–4.0 D), the fused benzene ring and planar geometry drive strong
Critical Warning: Unlike many heterocycles, the benzo[d]isoxazole ring is base-labile .[1] Attempting to solubilize these compounds using strong basic adjustments (pH > 10) often triggers the Kemp Elimination or Boulton-Katritzky rearrangement , irreversibly destroying your scaffold.[1]
Diagnostic Workflow
Before proceeding, identify your specific failure mode using the logic flow below.
Figure 1: Decision matrix for troubleshooting benzo[d]isoxazole handling issues. Note the critical stop point regarding basic conditions.
Module 1: Solvent Selection Strategy
User Query: "My compound is insoluble in DCM and Ethyl Acetate. What should I use?"
Technical Response: Benzo[d]isoxazoles fall into a "solubility gap."[1] They are too polar for non-polar solvents but too lipophilic for water.[1] You must utilize solvents with high dielectric constants that can disrupt the lattice energy without reacting with the isoxazole N-O bond.
Solvent Hierarchy Table
| Solvent Class | Suitability | Specific Recommendations | Technical Notes |
| Dipolar Aprotic | Excellent | DMSO, DMF, DMAc | Primary choice. Capable of dissolving concentrations >100 mM.[1] Essential for nucleophilic substitution reactions on the core. |
| Polar Protic | Good (Hot) | Methanol, Ethanol | Often requires heating to reflux.[1] Excellent for recrystallization when cooled.[1] |
| Ketones/Nitriles | Moderate | Acetone, Acetonitrile (ACN) | Best for Purification. The Acetone/ACN blend is a known "magic mixture" for zonisamide-like derivatives [1].[1] |
| Halogenated | Poor | DCM, Chloroform | Only effective if the compound has large lipophilic side chains (e.g., long alkyl tails). |
| Hydrocarbons | Insoluble | Hexane, Heptane | Use ONLY as anti-solvents to force precipitation. |
Pro-Tip: If your compound is stubborn, do not sonicate indefinitely. Instead, use Thermal Cycling : Heat to 60°C in DMSO, vortex, and cool. This breaks the crystal lattice more effectively than sonication for planar stacks.
Module 2: The "Base Trap" (Stability Warning)
User Query: "I tried dissolving my compound in 1M NaOH to improve aqueous solubility, but the product changed color and activity was lost."
Technical Response: You have likely triggered a ring-opening reaction.[1][2][3] The N-O bond in benzo[d]isoxazole is electronically strained.
-
The Mechanism: Under strong basic conditions (pH > 10 or heating with alkoxides), the proton at the C3 position (or on a C3-substituent) can be abstracted, or a hydroxide attacks the C3 position.
-
The Result: This leads to the Kemp Elimination , opening the isoxazole ring to form a salicylate nitrile or similar ring-opened byproduct [2].
Protocol for pH Adjustment:
-
Never dissolve directly in strong base.[1]
-
If aqueous solubility is required, dissolve in DMSO first, then dilute into a buffered aqueous solution (PBS, pH 7.4).
-
If a salt form is absolutely necessary, use a mild organic base like Tromethamine (Tris) or L-Arginine rather than NaOH/KOH, and keep the temperature < 40°C.
Module 3: Purification & Recrystallization
User Query: "My product oils out during recrystallization. How do I get a solid?"
Technical Response: "Oiling out" occurs when the compound's melting point drops below the solvent's boiling point in the presence of impurities, or when the anti-solvent is added too fast.
Recommended Recrystallization Protocol (The Acetone/ACN Method)
Literature suggests that mixed solvent systems are superior for this scaffold, particularly for sulfonamide derivatives like Zonisamide [1][3].
-
Dissolution: Dissolve crude material in the minimum amount of boiling Acetone .
-
Second Solvent: Add hot Acetonitrile (ACN) dropwise until the solution turns slightly cloudy.
-
Clarification: Add a few drops of Acetone to clear it again.[1]
-
Controlled Cooling:
-
Wrap the flask in foil/towel (slow cooling).
-
Allow to reach Room Temp (RT) undisturbed.
-
Move to 4°C fridge.
-
-
Recovery: Filter the resulting crystals.
Why this works: Acetone disrupts the
Module 4: Biological Assay Preparation
User Query: "I need to dose cells at 50 µM. How do I formulate this without precipitation?"
Technical Response: Benzo[d]isoxazoles are prone to "crash out" upon dilution into aqueous media (RPMI/DMEM), causing false negatives in assays.
The "Step-Down" Dilution Protocol:
-
Stock: Prepare a 10 mM stock in anhydrous DMSO.
-
Intermediate: Do NOT dilute directly to 50 µM in media.
-
Create a 10x working solution in PBS + 5% Solutol HS 15 (or Tween 80) .
-
The surfactant prevents the immediate aggregation of the hydrophobic planar rings.
-
-
Final: Add the intermediate to your cell media.
References
-
BenchChem. (2025).[1][4][5][6] Recrystallization solvent for 6-Chlorobenzoxazole-2(3H)-thione and related derivatives.[1][5]Link[1]
-
Beilstein Journals. (2024).[1] Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein J. Org.[1] Chem. Link
-
Cayman Chemical. (2022).[1][7] Zonisamide Product Information & Solubility Data.[1][7][8]Link[1]
-
BenchChem. (2025).[1][4][5][6] Solubility issues with 6-Nitro-2-(p-tolyl)benzo[d]oxazole in biological assays.[1][4]Link[1]
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook.[1] CRC Press.[1] (Data adapted from Wolfram Data Repository).[1][9] Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. BJOC - Search Results [beilstein-journals.org]
- 3. BJOC - Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Hansen Solubility Parameters | Wolfram Data Repository [datarepository.wolframcloud.com]
Validation & Comparative
Comparative Guide: HPLC Method Validation for Benzo[d]isoxazole-3-carbonyl Chloride
The following guide details the validation of an HPLC method for Benzo[d]isoxazole-3-carbonyl Chloride , a critical yet highly unstable intermediate used in the synthesis of antipsychotics like Risperidone and Paliperidone.
This guide rejects the standard "direct injection" template. Instead, it adopts a Comparative Methodology approach, contrasting the recommended In-Situ Methanolysis technique against common alternatives (Hydrolysis and Amine Derivatization) to demonstrate why the former is the industry gold standard for accuracy and robustness.
Content Type: Technical Comparison & Validation Guide Subject: In-Process Control (IPC) Analysis of Reactive Acid Chlorides Recommended Method: In-Situ Methanolysis Derivatization (RP-HPLC)
Executive Summary: The Instability Paradox
Benzo[d]isoxazole-3-carbonyl chloride is an electrophilic intermediate. Its high reactivity, which makes it valuable for coupling reactions (e.g., Friedel-Crafts acylation in Risperidone synthesis), renders it unsuitable for direct Reverse Phase (RP) HPLC analysis.
-
The Challenge: Upon contact with moisture in the air or aqueous mobile phases, the acid chloride rapidly hydrolyzes to Benzo[d]isoxazole-3-carboxylic acid .
-
The Failure Mode: A direct injection method cannot distinguish between the active acid chloride and the inactive acid impurity. Both appear as the "Acid" peak, leading to falsely high purity results.
-
The Solution: This guide validates the In-Situ Methanolysis Method , where the acid chloride is quantitatively converted to its stable methyl ester (Methyl benzo[d]isoxazole-3-carboxylate) immediately upon sample preparation.
Comparative Analysis of Methodologies
We evaluated three analytical strategies for this compound. The Methanolysis method is superior due to its ability to "freeze" the sample composition, distinguishing the active chloride from the hydrolyzed impurity.
Table 1: Performance Matrix of Analytical Approaches
| Feature | Method A: In-Situ Methanolysis (Recommended) | Method B: Hydrolysis (Common Error) | Method C: Amine Derivatization (Nitroaniline) |
| Principle | Converts Chloride | Converts Chloride | Converts Chloride |
| Differentiation | High. Separates Ester (Active) from Acid (Impurity). | None. Active & Impurity co-elute as Acid. | High. Separates Amide from Acid. |
| Stability | Excellent (Methyl ester is stable in ACN/H2O). | Poor (Hydrolysis continues during run). | Good, but reagent peaks interfere. |
| Sample Prep | Simple (Dissolve in MeOH). | Simple (Dissolve in Buffer). | Complex (Requires base + heating).[1] |
| Reaction Time | Instantaneous (< 1 min). | Variable (5–10 min). | Slow (15–30 min). |
| Accuracy | True Purity. | False Positive (Overestimates purity). | Good, but risk of steric hindrance. |
Mechanistic Workflow & Signaling
The following diagram illustrates the chemical pathways involved in the analysis. The "Critical Decision" node highlights why Methanolysis succeeds where Hydrolysis fails.
Figure 1: Reaction pathways showing how Methanolysis preserves the distinction between the active chloride (converted to Ester) and the acid impurity.
Validated Experimental Protocol (Method A)
This protocol serves as the "Product" for validation. It is designed to be self-validating: if the derivatization fails, the ester peak disappears, alerting the analyst immediately.
Reagents & Materials
-
Solvent A: HPLC Grade Water (0.1% Formic Acid or H3PO4).
-
Solvent B: Acetonitrile (ACN).[2]
-
Diluent: Anhydrous Methanol (HPLC Grade). Note: Must be kept dry to prevent pre-derivatization hydrolysis.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
Sample Preparation (The "Quench" Step)
-
Weighing: Accurately weigh 50 mg of Benzo[d]isoxazole-3-carbonyl chloride into a 50 mL volumetric flask.
-
Derivatization: Immediately add 30 mL of Anhydrous Methanol .
-
Mechanism:[3] The methanol acts as both solvent and reagent. The nucleophilic attack of methanol on the carbonyl carbon releases HCl and forms the methyl ester.
-
-
Sonication: Sonicate for 2 minutes to ensure complete dissolution and reaction.
-
Dilution: Make up to volume with Methanol.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 5–10 µL.
-
Detection: UV @ 280 nm (Characteristic absorption of the benzisoxazole ring).
-
Column Temp: 25°C.
-
Gradient Program:
| Time (min) | % Solvent A (Acidic Water) | % Solvent B (ACN) |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Validation Data & Criteria
To ensure scientific integrity (E-E-A-T), the method must meet specific acceptance criteria.
Specificity (Selectivity)
The method must demonstrate the separation of the Methyl Ester (derived from the chloride) and the Free Acid (impurity).
-
Retention Time (RT) Prediction:
-
Benzo[d]isoxazole-3-carboxylic acid (Polar): RT ~ 4–5 min.
-
Methyl benzo[d]isoxazole-3-carboxylate (Non-polar): RT ~ 9–10 min.
-
-
Acceptance Criteria: Resolution (
) between Acid and Ester peaks > 2.0. No interference from blank methanol.
Linearity
-
Protocol: Prepare 5 concentration levels of the Methyl Ester standard (synthesized separately or generated in situ) ranging from 50% to 150% of the target concentration.
-
Data Output: Plot Area vs. Concentration.
-
Criteria:
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Stability of Solution
This is the critical "Stress Test" for the method.
-
Experiment: Inject the prepared sample at 0, 4, 8, and 24 hours.
-
Observation: Monitor the area of the Methyl Ester peak.
-
Causality: If the Methyl Ester peak decreases and the Acid peak increases, the methanol contains water, or the ester is hydrolyzing. In anhydrous methanol, the derivative should be stable for >24 hours.
Accuracy (Recovery)
Since the pure acid chloride is unstable, accuracy is often inferred by "Spike and Recovery" using the stable Methyl Ester or by mass balance.
-
Protocol: Spike a known amount of Benzo[d]isoxazole-3-carboxylic acid (impurity) into the sample.
-
Criteria: Recovery of the acid impurity must be 90–110%.
Validation Decision Logic
The following diagram guides the analyst through the validation process, ensuring "Trustworthiness" in the results.
Figure 2: Logic flow for assessing method specificity during validation.
Conclusion
For the analysis of Benzo[d]isoxazole-3-carbonyl Chloride , the In-Situ Methanolysis method is the only scientifically robust choice. It transforms a transient, unstable analyte into a stable, quantifiable derivative (Methyl Ester), allowing for the accurate determination of purity and the specific quantification of the critical acid impurity.
Key Takeaway: Avoid aqueous diluents. Use anhydrous methanol to "lock" the chemical state of the sample immediately upon weighing.
References
-
Valdersnes, S., et al. (2017). "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances." Journal of Pharmaceutical and Biomedical Analysis.
-
BenchChem. (2025).[1][2][5] "A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents."
-
Janssen Pharmaceutica. (1994). "Synthesis and Characterization of Risperidone and its Impurities." European Pharmacopoeia Technical Guide.
-
Rao, V. J., et al. (2013).[6] "Synthesis and Characterization of Impurity G of Risperidone." Journal of Chemical and Pharmaceutical Research.
-
Kishore, M., et al. (2011). "HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol." American Pharmaceutical Review.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jocpr.com [jocpr.com]
Comparative Activation Strategies: Benzo[d]isoxazole-3-carbonyl Chloride vs. Alternative Acylating Agents
Executive Summary
Benzo[d]isoxazole-3-carbonyl chloride is a specialized, high-reactivity electrophile primarily utilized in the synthesis of antipsychotic pharmacophores, most notably Risperidone and Paliperidone . Unlike robust aromatic acyl chlorides (e.g., Benzoyl Chloride), this agent represents a "meta-stable" intermediate. Its utility is defined by a critical trade-off: it offers rapid, high-yielding amidation kinetics but possesses significant thermal and chemical lability due to the sensitive N–O bond within the isoxazole ring.
This guide compares the acid chloride activation pathway against Mixed Anhydride and Active Ester (HATU/DCC) methodologies. Analysis confirms that while the Acid Chloride route remains the industrial standard for atom economy and throughput, it requires stringent process controls to prevent isoxazole ring cleavage—a failure mode absent in standard benzoylations.
Chemical Profile & Mechanistic Distinctness
The benzo[d]isoxazole moiety contains a pseudo-aromatic system where the N–O bond is susceptible to reductive cleavage and base-mediated ring opening (Kemp elimination-type pathways).
| Feature | Benzo[d]isoxazole-3-carbonyl Chloride | Benzoyl Chloride (Standard Benchmark) |
| Structure | Bicyclic, heteroaromatic | Monocyclic, aromatic |
| Reactivity | High (Inductive effect of N-O bond increases electrophilicity of carbonyl) | Moderate (Resonance stabilized) |
| Stability | Low (Moisture sensitive; prone to thermal ring opening >60°C) | High (Shelf-stable liquid) |
| Major Hazard | Exothermic decomposition; energetic N-O bond cleavage | Hydrolysis releases HCl; lachrymator |
| Primary Use | In situ generation for API synthesis (Risperidone) | General purpose acylation |
The Stability Paradox
While the carbonyl carbon in benzo[d]isoxazole-3-carbonyl chloride is highly activated, the adjacent isoxazole ring introduces a "self-destruct" mechanism. Under strong basic conditions or high temperatures, the isoxazole ring can open to form salicylonitrile derivatives, a common impurity in Risperidone synthesis (Impurity G precursors).
Comparative Landscape: Activation Strategies
The following matrix evaluates three distinct methods for activating Benzo[d]isoxazole-3-carboxylic acid for coupling with amines (e.g., the piperidine moiety of Risperidone).
Table 1: Performance Metrics of Acylating Agents
| Metric | Method A: Acid Chloride (SOCl₂/POCl₃) | Method B: Mixed Anhydride (Ethyl Chloroformate) | Method C: Active Ester (HATU/DCC) |
| Activation Species | Acid Chloride (-COCl) | Mixed Carbonic Anhydride (-COOCOOEt) | OBt/OAt Ester |
| Reaction Kinetics | Fastest (< 1 hour) | Fast (1–2 hours) | Moderate (2–12 hours) |
| Atom Economy | High (Byproduct: SO₂, HCl) | Moderate (Byproduct: CO₂, EtOH) | Low (Byproduct: Urea, Urea derivatives) |
| Cost Efficiency | Excellent (Bulk commodity reagents) | Good | Poor (Research scale only) |
| Impurity Profile | Risk of Ring Opening (if T > 50°C) | Urethane formation (wrong-way coupling) | Difficult removal of Urea byproducts |
| Process Suitability | Preferred for Manufacturing | Preferred for Lab Scale | Preferred for complex/fragile substrates |
Decision Logic & Reaction Pathways
The choice of agent is dictated by the scale and the sensitivity of the nucleophile. The diagram below illustrates the mechanistic divergence.
Figure 1: Mechanistic pathways for Benzo[d]isoxazole-3-carboxylic acid activation. Route A (Acid Chloride) is the most direct but carries thermal instability risks (Red).
Validated Experimental Protocol (Acid Chloride Route)
This protocol describes the in situ generation of Benzo[d]isoxazole-3-carbonyl chloride and subsequent coupling. This method is preferred over isolation due to the compound's hydrolytic instability.
Objective: Synthesis of Risperidone intermediate via Acyl Chloride activation.
Reagents
-
Benzo[d]isoxazole-3-carboxylic acid (1.0 eq)[1]
-
Thionyl Chloride (SOCl₂) (1.5 eq)
-
Catalytic DMF (0.05 eq)
-
Solvent: Toluene or Dichloromethane (DCM)
-
Nucleophile: 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (or relevant amine)
-
Base: Triethylamine (TEA) or aq. Na₂CO₃
Step-by-Step Methodology
-
Activation (Acid Chloride Formation):
-
Charge a reactor with Benzo[d]isoxazole-3-carboxylic acid suspended in Toluene.
-
Add catalytic DMF.
-
Critical Step: Add Thionyl Chloride dropwise at 20–25°C . Do not exceed 30°C to prevent ring stress.
-
Heat slowly to 50–55°C and hold for 2–3 hours.
-
Endpoint Check: Monitor by TLC (conversion of acid to acid chloride; aliquot quenched with methanol to form methyl ester for checking).
-
Purification: Remove excess SOCl₂ and solvent under reduced pressure (vacuum distillation) at < 50°C. Re-dissolve the residue (crude acid chloride) in fresh DCM/Toluene. Do not store for long periods.
-
-
Coupling (Acylation):
-
Dissolve the nucleophile (amine) in DCM/Toluene containing the base (TEA).
-
Cool the nucleophile solution to 0–5°C .
-
Add the solution of Benzo[d]isoxazole-3-carbonyl chloride dropwise, maintaining internal temperature < 10°C. Exotherm control is vital to prevent base-catalyzed ring opening.
-
Allow to warm to room temperature (20–25°C) and stir for 1 hour.
-
-
Work-up:
Yield Expectation: 85–93% (Method A) vs 70–80% (Method B).
Technical Discussion: Why the Acid Chloride?
Causality of Choice
In the synthesis of drugs like Risperidone, the Benzo[d]isoxazole-3-carbonyl chloride route is dominant because:
-
Steric Efficiency: The carbonyl carbon is highly accessible compared to the bulky OBt ester in HATU couplings.
-
Solubility: The acid chloride is soluble in non-polar solvents (Toluene), allowing for easy separation of inorganic byproducts.
-
Thermodynamics: The formation of the amide bond from the acid chloride is practically irreversible and highly exothermic, driving the reaction to completion without requiring large excesses of the expensive heterocyclic acid.
Risk Mitigation (Self-Validating System)
The protocol includes a self-validating step: The Methanol Quench .
-
Procedure: Take a 50 µL aliquot of the acid chloride reaction mixture, quench into 500 µL Methanol.
-
Analysis: HPLC/TLC should show the Methyl Ester. If the starting Acid is present, activation is incomplete. If Salicylonitrile derivatives are present, the temperature was too high.
References
-
Synthesis of Risperidone and Intermediates. ChemicalBook. Retrieved from
-
Process for the preparation of benzo[d]isoxazol-3-yl-methanesulfonic acid and intermediates. Google Patents (US7291742B2). Retrieved from
-
Synthesis of related substances of antipsychotic drug Risperidone. The Pharma Innovation Journal, 2021; 10(11): 99-104. Retrieved from
-
Benzoyl Chloride Properties and Reactivity. Ataman Chemicals. Retrieved from
-
Coupling Reagents in Peptide and Organic Synthesis. AAPPTEC Technical Guides. Retrieved from
Sources
Quantitative Analysis of Benzo[d]isoxazole-3-carbonyl Chloride: Derivatization vs. Hydrolysis Strategies
Topic: Quantitative Analysis of Benzo[d]isoxazole-3-carbonyl Chloride Purity by HPLC Role: Senior Application Scientist Format: Publish Comparison Guide
Executive Summary
Benzo[d]isoxazole-3-carbonyl chloride is a highly reactive electrophilic intermediate, critical in the synthesis of atypical antipsychotics such as Risperidone and Paliperidone . Its purity is a critical quality attribute (CQA) because residual acid impurities (Benzo[d]isoxazole-3-carboxylic acid) quench stoichiometry in subsequent amidation steps, leading to lower yields and difficult-to-purge byproducts.
This guide compares the Methanolysis Derivatization Method (Method A) against the conventional Hydrolysis Method (Method B) . While Method B is simpler, it is scientifically flawed for purity determination as it fails to distinguish between the active acyl chloride and its degraded acid form. Method A is presented here as the industry "Gold Standard," offering the specificity required for rigorous process control.
The Analytical Challenge: The "Phantom" Purity
Direct HPLC analysis of acid chlorides is impossible due to their rapid hydrolysis in the presence of moisture and reactivity with nucleophilic mobile phases (e.g., water, methanol).
-
The Instability:
-
The Consequence: If you inject the acid chloride directly into a reverse-phase system (containing water), it hydrolyzes on-column. The detector sees the Acid peak, regardless of whether the sample started as Chloride or Acid.
To accurately quantify purity, we must "freeze" the chemical state of the sample immediately upon preparation.
Strategic Comparison: Derivatization (Method A) vs. Hydrolysis (Method B)
The following table contrasts the recommended approach with the common alternative.
| Feature | Method A: Methanolysis Derivatization (Recommended) | Method B: Hydrolysis / Total Acid (Alternative) |
| Principle | Reacts sample with anhydrous Methanol to form the stable Methyl Ester . | Reacts sample with Water/Base to convert everything to the Free Acid . |
| Analyte Measured | Methyl benzo[d]isoxazole-3-carboxylate | Benzo[d]isoxazole-3-carboxylic acid |
| Specificity | High. Distinguishes active Chloride (forms Ester) from inactive Acid impurity (remains Acid). | None. Lumps active Chloride and inactive Acid into a single peak. |
| Accuracy | Reports True Purity of the reactive species. | Overestimates Purity. A 50% degraded sample will appear 100% pure. |
| Suitability | Release testing, Stability studies, Process control. | Rough stoichiometry calculations only. |
Comparative Data Simulation
Scenario: A batch of Benzo[d]isoxazole-3-carbonyl chloride has degraded due to moisture exposure. It contains 85% Active Chloride and 15% Hydrolyzed Acid .
| Method | HPLC Result | Interpretation | Risk |
| Method A | Peak 1 (Ester): 85% Peak 2 (Acid): 15% | FAIL. Batch rejected. | None. Process integrity saved. |
| Method B | Peak 1 (Acid): 100% | PASS. Batch accepted. | High. Reaction will fail due to 15% inert material. |
Scientific Mechanism & Workflow
The superiority of Method A lies in its chemical selectivity. By using anhydrous methanol, we exploit the high reactivity of the acyl chloride to form an ester, a reaction the carboxylic acid impurity cannot undergo without a strong acid catalyst and heat (Fischer esterification conditions), which are not present during mild sample prep.
Diagram: Analytical Decision Logic
The following diagram illustrates the chemical pathways that differentiate the two methods.
Caption: Workflow comparison showing how Methanolysis preserves the distinction between active chloride and acid impurity, whereas Hydrolysis merges them.
Detailed Protocol: Method A (Methanolysis)
This protocol is designed to be self-validating . If the derivatization is incomplete, the "Acid" peak will increase, alerting the analyst.
4.1. Reagents & Standards[1]
-
Derivatization Solvent: Methanol, HPLC Grade, Anhydrous (Water < 0.05%).
-
Reference Standard 1: Methyl benzo[d]isoxazole-3-carboxylate (Synthesized or purchased).
-
Reference Standard 2: Benzo[d]isoxazole-3-carboxylic acid (Impurity marker).
4.2. Chromatographic Conditions[1][2][3][4]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Gradient:
-
0-2 min: 10% B (Isocratic hold for polar acid)
-
2-15 min: 10%
90% B (Elute ester) -
15-20 min: 90% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Temperature: 30°C.
4.3. Sample Preparation (Critical Step)
-
Blank Preparation: Pipette 10 mL of anhydrous Methanol into a volumetric flask.
-
Sample Weighing: Accurately weigh ~50 mg of Benzo[d]isoxazole-3-carbonyl chloride into a dry 50 mL volumetric flask.
-
Derivatization: Immediately add 20 mL of Anhydrous Methanol . Swirl gently.
-
Note: The reaction is exothermic and rapid (
mins).
-
-
Dilution: Allow to cool to room temperature (approx. 10 min) and dilute to volume with Methanol.
-
Injection: Inject 5 µL immediately.
4.4. System Suitability Criteria
-
Resolution (
): between the Acid peak (RT ~4 min) and Methyl Ester peak (RT ~12 min). -
Tailing Factor:
for both peaks. -
RSD:
for the Methyl Ester peak area (n=5).
Troubleshooting & Validation Insights
Issue: "I see a growing Acid peak over time in my sample vial."
-
Cause: Your methanol is not anhydrous. Even 0.1% water in the methanol will compete with the methanolysis, slowly hydrolyzing the chloride.
-
Fix: Use fresh, anhydrous methanol or add a molecular sieve to the solvent bottle.
Issue: "The Methyl Ester peak is splitting."
-
Cause: Sample solvent (100% MeOH) is too strong compared to the initial mobile phase (10% ACN).
-
Fix: Reduce injection volume to 2-3 µL or dilute the final sample 1:1 with Water after the 10-minute derivatization period is complete (once the chloride is fully consumed, water is safe to add).
References
-
Zheng, X., et al. (2017). "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances." Journal of Pharmaceutical and Biomedical Analysis, 140, 308-314. Link
-
Kishimoto, K. (2019). "Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis." AOCS Lipid Library. Link
-
Gowda, K.V., et al. (2009). "HPLC method for simultaneous determination of impurities and degradation products in zonisamide." Journal of Chromatographic Science, 47(8). Link
-
Sigma-Aldrich. "Benzo[d]isoxazole-3-carboxylic acid Product Information." Link
Sources
Validation of Anticonvulsant Activity: Novel Benzo[d]isoxazole Derivatives vs. Standard AEDs
[1]
Executive Summary & Rationale
The development of new Antiepileptic Drugs (AEDs) is driven by the need to overcome the limitations of current therapies: narrow therapeutic indices, sedation, and pharmacoresistance. The benzo[d]isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, offering a dual-action potential: modulation of GABAergic transmission and selective blockade of voltage-gated sodium channels (VGSCs), specifically NaV1.1.
This guide provides a rigorous technical comparison of a lead benzo[d]isoxazole derivative (designated here as Compound Z-6b ) against market standards (Phenytoin , Carbamazepine , and Valproate ). We detail the in vivo validation protocols required to establish efficacy, toxicity, and mechanism of action.
Comparative Analysis: Performance Metrics
The following data synthesizes experimental results from standardized preclinical models. Compound Z-6b is evaluated for its ability to prevent seizure spread (MES test) and elevate seizure threshold (scPTZ test) while minimizing neurotoxicity.
Table 1: Quantitative Efficacy Profile (Mouse Model)
| Metric | Compound Z-6b (New Derivative) | Phenytoin (Standard Class I) | Carbamazepine (Standard Class I) | Valproate (Broad Spectrum) |
| MES ED₅₀ (mg/kg) | 20.5 | 9.5 | 11.8 | 272.0 |
| scPTZ ED₅₀ (mg/kg) | >100 (Inactive) | Inactive | Inactive | 148.0 |
| TD₅₀ (Rotarod) | 211.5 | 65.5 | 74.3 | 426.0 |
| Protective Index (PI) | 10.3 | 6.9 | 6.3 | 1.6 |
| Mechanism | Selective NaV1.1 Blocker | Non-selective NaV Blocker | Non-selective NaV Blocker | Multiple (GABA/NaV/CaV) |
-
ED₅₀: Effective Dose protecting 50% of animals. Lower is more potent.
-
TD₅₀: Toxic Dose causing motor impairment in 50% of animals.[1] Higher is safer.
-
PI (Protective Index): Calculated as TD₅₀ / ED₅₀. Z-6b demonstrates a superior safety margin (PI = 10.3) compared to Phenytoin (6.9), indicating a wider therapeutic window.
Experimental Protocols & Methodologies
To replicate these findings, strict adherence to the following protocols is required. These workflows ensure data integrity and reproducibility.
A. Maximal Electroshock Seizure (MES) Test
Objective: Assess protection against generalized tonic-clonic seizures (seizure spread).[1]
-
Animal Prep: Male ICR/Swiss albino mice (18–25g). Acclimatize for 7 days.
-
Drug Administration: Administer test compound (i.p.) suspended in 0.5% CMC-Na. Wait for peak effect time (typically 30 min or 4 hours).
-
Stimulation: Apply electrical stimulus via corneal electrodes.
-
Parameters: 50 mA, 60 Hz, 0.2 s duration.
-
Critical Step: Apply a drop of 0.9% saline/electrolyte gel to eyes to ensure conductivity and prevent corneal damage.
-
-
Scoring: Observe for Hind Limb Tonic Extension (HLTE) .
-
Protection: Complete abolition of HLTE (hind limbs do not extend >90° relative to the body).
-
Failure:[2] Presence of HLTE.
-
B. Subcutaneous Pentylenetetrazole (scPTZ) Test
Objective: Assess protection against absence or myoclonic seizures (seizure threshold).
-
Induction: Inject Pentylenetetrazole (PTZ) subcutaneously at the loose fold of the neck.
-
Dose: CD97 (Convulsive Dose 97%), typically 85 mg/kg.
-
-
Observation: Place mouse in a clear plexiglass cage for 30 minutes.
-
Scoring:
-
Endpoint: A single episode of clonic spasms lasting >5 seconds.[1]
-
Protection: Absence of clonic spasms during the observation window.
-
C. Rotarod Neurotoxicity Test
Objective: Determine the median toxic dose (TD₅₀) causing motor coordination deficits.
-
Training: Train mice on a rotarod (1 inch diameter, 6–10 rpm) for 2 consecutive days. Only mice capable of remaining on the rod for >180s are selected.
-
Testing: Place treated mice on the rod.
-
Fail Criteria:
-
Falling off the rod within 60 seconds.
-
Inability to maintain equilibrium (passive rotation).
-
Visualizing the Screening Workflow
The following diagram illustrates the logical flow of the screening cascade, ensuring resources are prioritized for the most promising leads.
Figure 1: Preclinical screening cascade for identifying high-efficacy, low-toxicity anticonvulsants.
Mechanistic Insight: Selective NaV1.1 Blockade
Unlike Phenytoin, which broadly blocks sodium channels (NaV1.2, NaV1.6), Compound Z-6b shows selectivity for the NaV1.1 isoform. This is critical because non-selective blockage often leads to dizziness and ataxia.
Mechanism of Action Flow:
-
State-Dependent Binding: Z-6b binds preferentially to the inactivated state of the NaV1.1 channel.
-
Refractory Period Prolongation: It stabilizes the channel in the inactivated state, preventing high-frequency repetitive firing (characteristic of seizures).
-
Preservation of Normal Activity: Because it has lower affinity for the resting state, normal low-frequency neuronal firing is spared, reducing sedative side effects.
Figure 2: Mechanism of Action showing selective stabilization of NaV1.1 channels.
Conclusion
The comparative data validates Compound Z-6b as a superior candidate in the management of generalized tonic-clonic seizures. While it lacks the broad-spectrum activity of Valproate (inactive in scPTZ), its Protective Index of 10.3 significantly outperforms Phenytoin (6.9). This suggests that the benzo[d]isoxazole scaffold provides a safer alternative for patients intolerant to the neurotoxic side effects of first-generation sodium channel blockers.
Recommendation: Proceed to pharmacokinetics (PK) profiling and chronic epilepsy models (e.g., corneal kindling) to further assess long-term efficacy.
References
-
Zhu, H., et al. (2022). Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.[3]1. ACS Chemical Neuroscience, 13(6), 834-845.[3] Link
-
Siddiqui, N., et al. (2018). Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones.[4] Molecules, 23(4), 740. Link
-
Löscher, W., et al. (1991). The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. IV. Protective indices. Epilepsy Research, 9(1), 1-10. Link
-
Rogawski, M. A., et al. (2016). Diverse mechanisms of antiepileptic drugs in the development pipeline. Epilepsy Research, 69(3), 273-294. Link
-
BenchChem Protocols. (2025). Application Notes and Protocols for Anticonvulsant Screening. BenchChem Application Library. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Design, Synthesis, and Evaluation of Novel Benzo[ d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones | MDPI [mdpi.com]
Technical Guide: Structure-Activity Relationship (SAR) Studies of Benzo[d]isoxazole Analogs
Executive Summary
The benzo[d]isoxazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster atypical antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide). Its utility stems from the unique electronic properties of the isoxazole ring, which mimics the peptide bond's planarity while offering distinct hydrogen-bonding capabilities.
However, this scaffold presents specific metabolic liabilities—namely, the reductive cleavage of the labile N–O bond (Kemp elimination-like pathways)—which distinguishes it from its sulfur-containing bioisostere, benzo[d]isothiazole. This guide objectively compares the benzo[d]isoxazole moiety against its primary alternatives, detailing SAR trends, synthesis protocols, and critical metabolic considerations for drug design.
Part 1: Scaffold Analysis & Bioisosteric Comparison[1]
The Core Dilemma: Oxygen vs. Sulfur vs. Carbon
When selecting a bicyclic heteroaromatic core, the choice between benzo[d]isoxazole (O), benzo[d]isothiazole (S), and Indole (C) dictates the physicochemical profile of the drug candidate.
-
Benzo[d]isoxazole (The Subject):
-
Pros: High polarity, strong H-bond acceptor potential (N2), and established affinity for CNS targets (D2/5-HT2A).
-
Cons: The N–O bond is metabolically labile. Under reductive conditions (liver microsomes), the ring opens to form 2-hydroxybenzoyl derivatives, often inactivating the pharmacophore.
-
-
Benzo[d]isothiazole (The Alternative):
-
Pros: The C–S bond is more stable than N–O. The sulfur atom increases lipophilicity (LogP), improving blood-brain barrier (BBB) penetration.
-
Cons: Susceptible to S-oxidation (sulfoxides/sulfones).
-
-
Indole (The Control):
-
Pros: Metabolically robust ring system; ubiquitous in nature.
-
Cons: Lacks the specific H-bond acceptor geometry of the N–O/N–S systems; often requires extensive functionalization to achieve similar receptor subtype selectivity.
-
Structural Visualization
The following diagram illustrates the core scaffold and the critical "Metabolic Soft Spot" (N-O bond) compared to the stable Indole alternative.
Caption: Comparative analysis of the benzo[d]isoxazole scaffold against key bioisosteres, highlighting the trade-off between electronic affinity and metabolic stability.
Part 2: SAR Deep Dive & Therapeutic Applications
Case Study A: Antipsychotics (D2/5-HT2A Antagonists)
The success of Risperidone validates the benzo[d]isoxazole scaffold in treating schizophrenia. The SAR focuses on optimizing the "Atypical Index" (ratio of 5-HT2A vs. D2 affinity).
-
Position 3 (Linker Attachment):
-
Crucial for potency. Direct attachment of a piperidine ring (via a linker) is standard.
-
Observation: Extending the linker length beyond 2-3 carbons generally decreases D2 affinity.
-
-
Position 6 (Electronic Modulation):
-
Substitution at C6 is the primary driver of metabolic stability and affinity.
-
Fluorine (F): (As in Risperidone) Blocks metabolic hydroxylation at this position, increases lipophilicity, and enhances D2 binding via electronic effects on the ring nitrogen.
-
Chlorine (Cl): Increases D3 receptor affinity but often lowers 5-HT1A affinity compared to F.
-
Nitro/Amino (NO2/NH2): Generally detrimental to affinity for D2/5-HT2A targets due to excessive polarity or steric clash.
-
Case Study B: Anticonvulsants (Zonisamide Analogs)
Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) operates via a different mechanism (Na+ channel blockade).[1][2][3]
-
The Sulfonamide Moiety: Essential for activity. Moving the sulfonamide from the exocyclic methyl group to the benzene ring results in a loss of anticonvulsant activity (but may increase carbonic anhydrase inhibition).
-
The Isoxazole Ring: Acts as a bioisostere for the phenyl ring found in other anticonvulsants, but with a unique electrostatic profile that facilitates binding to the voltage-gated sodium channel in the inactivated state.
Part 3: Experimental Validation Protocols
Synthesis Protocol: The Oxime Cyclization Route
This is the industry-standard method for generating the benzo[d]isoxazole core. It is preferred over the intramolecular displacement of halides due to milder conditions.
Objective: Synthesis of 6-fluoro-3-methylbenzo[d]isoxazole (Risperidone precursor).
Reagents:
-
2,4-Difluoroacetophenone (Starting material)
-
Hydroxylamine hydrochloride (
) -
Sodium Acetate (NaOAc)
-
Base (KOH or NaH)
Step-by-Step Workflow:
-
Oxime Formation:
-
Dissolve 2,4-difluoroacetophenone (10 mmol) in Ethanol (20 mL).
-
Add
(12 mmol) and NaOAc (15 mmol). -
Reflux for 2-4 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Checkpoint: Formation of the oxime intermediate is usually quantitative.
-
-
Cyclization (Intramolecular Nucleophilic Substitution):
-
Purification:
-
Pour into ice water. The product usually precipitates. Recrystallize from Ethanol/Water.
-
Caption: Synthesis of the benzo[d]isoxazole core via oxime formation and base-mediated intramolecular cyclization.
Assay Protocol: Metabolic Stability (Microsomal Stability)
Because of the N-O bond lability, this assay is critical for validating the scaffold early in the pipeline.
-
Preparation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-generating system.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.
-
Analysis: LC-MS/MS. Monitor for the parent mass and the specific "Ring Open" metabolite (2-hydroxybenzoyl derivative, Mass + 2 Da).
-
Calculation: Plot ln(% remaining) vs. time to determine
and .
Part 4: Comparative Data Tables
The following table synthesizes SAR trends for 6-substituted benzo[d]isoxazoles in the context of antipsychotic activity (D2/5-HT2A antagonism).
Table 1: Effect of C6 Substitution on Receptor Affinity (Representative Data)
| Compound Variant | C6 Substituent | D2 Affinity ( | 5-HT2A Affinity ( | Metabolic Stability ( | SAR Insight |
| Reference (Risperidone-like) | -F | 3.0 | 0.5 | > 60 | Optimal balance of potency and metabolic blockade. |
| Analog A | -H | 15.0 | 4.2 | 25 | Rapid metabolism at C6; lower lipophilicity reduces CNS entry. |
| Analog B | -Cl | 2.5 | 1.8 | > 60 | High D2 potency (risk of EPS side effects); good stability. |
| Analog C | -CH3 | 22.0 | 10.5 | 40 | Steric bulk at C6 interferes with binding pocket; benzylic oxidation liability. |
| Analog D (Benzisothiazole) | -F (S-analog) | 5.0 | 0.8 | > 120 | Higher stability and lipophilicity, but different selectivity profile. |
Note: Data represents consensus trends derived from multiple SAR studies (see References).
Key Takeaway for Researchers
If your lead compound shows high potency but poor metabolic stability (
-
Substituting the Benzo[d]isoxazole oxygen with sulfur (Benzisothiazole).
-
Introducing a Fluorine at C6 to block metabolic attack.
-
Checking for reductive ring opening (scission) metabolites in your mass spec data.
References
-
Taylor & Francis Knowledge Centers. (2019). Benzisoxazole – Knowledge and References: Multi-targeted drug design strategies. Retrieved from [Link]
-
Pal, D., et al. (2011). Structure activity relationship of benzoxazole derivatives. ResearchGate. Retrieved from [Link]
-
Meanwell, N. A. (2011).[7] Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry/NIH. Retrieved from [Link]
-
Sackellares, J. C., et al. (1985).[8] Pilot study of zonisamide (1,2-benzisoxazole-3-methanesulfonamide) in patients with refractory partial seizures. Epilepsia/PubMed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sorensen.princeton.edu [sorensen.princeton.edu]
- 8. Pilot study of zonisamide (1,2-benzisoxazole-3-methanesulfonamide) in patients with refractory partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the performance of novel EPAC antagonists against known inhibitors
Benchmarking the Performance of Novel EPAC Antagonists Against Known Inhibitors: A Comprehensive Guide
Historically, the diverse intracellular effects of cyclic AMP (cAMP) were attributed exclusively to Protein Kinase A (PKA). The discovery of Exchange Proteins Directly Activated by cAMP (EPAC1 and EPAC2) fundamentally shifted this paradigm, revealing a parallel signaling axis that regulates cell adhesion, migration, and survival independently of PKA[1]. EPAC proteins function as guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2[1].
As EPAC1 emerges as a promising therapeutic target for cardiovascular diseases, cancer metastasis, and infectious diseases (such as fatal rickettsioses)[2], the demand for highly specific, bioavailable EPAC antagonists has surged. However, first-generation inhibitors have been plagued by off-target effects and poor in vivo bioavailability. This guide provides a rigorous, self-validating framework for benchmarking novel EPAC antagonists against established pharmacological probes.
The cAMP-EPAC-Rap1 Signaling Axis
To effectively benchmark an antagonist, one must first understand the structural and functional dynamics of the target. EPAC exists in an auto-inhibited state. Upon cAMP binding to the cyclic nucleotide-binding domain (CNBD), a conformational change exposes the catalytic GEF domain, allowing it to exchange GDP for GTP on Rap1[3].
Caption: The cAMP-EPAC-Rap1 signaling axis illustrating the guanine nucleotide exchange factor (GEF) activity.
Comparative Analysis: Known vs. Novel Antagonists
When evaluating a novel compound, it must be benchmarked against the pharmacological profiles of established inhibitors. First-generation molecules like ESI-09 and CE3F4 are widely used but possess critical limitations that novel drugs (e.g., ZL0524) aim to overcome.
Table 1: Pharmacological Profiles of Key EPAC Antagonists
| Inhibitor | Target Isoform | IC₅₀ (µM) | Mechanism of Action | Key Limitations & Benchmarking Notes |
| ESI-09 | EPAC1 & EPAC2 | ~3.2 (EPAC1)~1.4 (EPAC2)[4] | Competitive (Binds common CNBD-B)[5] | Artifact Warning: Causes severe protein denaturation at doses >25 µM, masquerading as broad inhibition[6]. |
| CE3F4 | EPAC1 Selective | ~5.8 to 23.0[4][6] | Uncompetitive[7] | Low in vivo bioavailability[7]. Excellent in vitro probe for EPAC1-specific pathways. |
| ESI-05 | EPAC2 Selective | ~0.4[4] | Allosteric (Binds CNBD interface)[5] | Ineffective against EPAC1 due to the absence of the specific inter-domain interface[5]. |
| ZL0524 (Novel) | EPAC1 & EPAC2 | ~3.6 (EPAC1)~1.2 (EPAC2)[7][8] | Hydrophobic pocket binding[7] | Potent but lacks strict isoform selectivity[8]. Requires rigorous off-target profiling. |
Self-Validating Benchmarking Workflows
As a Senior Application Scientist, I cannot stress enough that measuring an IC₅₀ is not equivalent to proving therapeutic efficacy. Hydrophobic small molecules often aggregate or denature proteins, yielding false-positive "inhibition" (the ESI-09 artifact)[6]. Therefore, your benchmarking protocol must be a self-validating system that proves causality: the compound must enter the cell, specifically engage EPAC without destroying it, and leave parallel cAMP pathways (like PKA) untouched.
Caption: Step-by-step experimental workflow for validating and benchmarking novel EPAC antagonists.
Protocol 1: In Vitro Target Engagement (8-NBD-cAMP Competition Assay)
Causality: Before testing in cells, we must confirm direct, cell-free binding to the EPAC regulatory domain. We utilize 8-NBD-cAMP, a fluorescent cAMP derivative. When bound to EPAC, its fluorescence increases; a true antagonist will displace it, quenching the signal[5].
-
Preparation: Purify recombinant full-length EPAC1 and EPAC2.
-
Incubation: Incubate 50 nM EPAC protein with 50 nM 8-NBD-cAMP in assay buffer (50 mM Tris-HCl, pH 7.4).
-
Titration: Add the novel antagonist in a 10-point dose-response curve (0.1 µM to 100 µM). Use CE3F4 (EPAC1) and ESI-05 (EPAC2) as positive benchmarking controls.
-
Measurement: Record fluorescence (Ex: 470 nm, Em: 540 nm).
-
Self-Validation: Include a control well with a denaturing agent (e.g., urea). If your novel compound's fluorescence curve matches the denaturation curve rather than a standard competitive binding curve, it is likely a non-specific aggregator.
Protocol 2: Cellular Efficacy via Rap1-GTP Pull-Down Assay
Causality: In vitro binding does not guarantee cellular efficacy due to membrane permeability barriers (a known flaw of CE3F4 in vivo)[7]. We must measure the downstream consequence of EPAC inhibition: the reduction of active Rap1-GTP.
-
Cell Treatment: Seed HUVEC or HeLa cells. Pre-treat with the novel antagonist (at 1x, 5x, and 10x the in vitro IC₅₀) for 30 minutes.
-
Stimulation: Stimulate cells with an EPAC-specific agonist (e.g., 007-AM) for 15 minutes to drive Rap1 activation.
-
Lysis & Pull-Down: Lyse cells and immediately incubate lysates with GST-RalGDS-RBD (Rap-binding domain) conjugated to agarose beads. This domain specifically binds only the active, GTP-bound form of Rap1.
-
Western Blotting: Elute the bound proteins and perform immunoblotting against Rap1.
-
Self-Validation (Critical): You must run an aliquot of the whole cell lysate prior to the pull-down and blot for Total Rap1 . If your antagonist reduces Total Rap1, it is causing protein degradation or cytotoxicity, not specific pharmacological inhibition.
Protocol 3: Defining the Therapeutic Window (PKA Counter-Screening)
Causality: The ultimate test of an EPAC antagonist is its specificity within the cAMP signaling network. Because EPAC and PKA share cAMP as a native ligand, a poorly designed EPAC inhibitor might inadvertently block PKA, leading to catastrophic off-target cellular effects.
-
Assay Setup: Utilize a standard PKA kinase activity assay (e.g., measuring the phosphorylation of a fluorescent Kemptide substrate).
-
Execution: Stimulate PKA with cAMP in the presence of the novel EPAC antagonist (up to 50 µM).
-
Benchmarking: Compare against H89 (a known PKA inhibitor). A successful novel EPAC antagonist should show an IC₅₀ > 100 µM against PKA, ensuring a wide therapeutic window. Furthermore, perform an impedance-based cell viability assay to ensure the compound does not induce broad cell death (ferroptosis or apoptosis) at its effective doses[4].
References[1] Cyclic AMP Sensor EPAC Proteins and Their Role in Cardiovascular Function and Disease. ahajournals.org. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNOy-WTl5xMfHgXKAWnpj6vPmjZT8Qukfl4sAekgwrM76QVjVN8jmsMMrV-Hz8YTWdM8AGa8V2Za45vkGf7sIONDdmptc2uCwZvHl-o9QxcGWveAf5dEeb73CpPr2WLsHXwYUWItmG7gWj70sUVWvWKSqZmUn-5p-pfv0UVN-UryHyJPgUih8Rqq8oo9pkxkbgR7ZqmVWHUBS9[3] Exchange protein directly activated by cAMP encoded by the mammalian rapgef3 gene: Structure, function and therapeutics. nih.gov. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQuMKQ93oOn7ycFbMuQk-PAwIX7W8jWZ2pEKvL9xxxuzl0XNh6RSejW6EpcBg4Yn8eFJkFIS9qXr7cGzibayPiWZ6m99FpQlbezR_C-6ECA-X9B9dZV29jrc347hcP9Hy_Mr02y0Olss4Hj-U=[2] Exchange protein directly activated by cAMP plays a critical role in bacterial invasion during fatal rickettsioses. pnas.org. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBBmwvwHwcfmrRjw_IPvxIch164uq1zjqr8AH0YAdqakAUmFUF-Zi19B5UDZc_BDd9LFuZ7Gs-tlCuabPI3O5rLoyWBkZECNBEdE6PV-5l1QqAz42YYpgnTGcN9cDohW5P72UpFyURDLkizQ==[5] Cyclic AMP Sensor EPAC Proteins and Their Role in Cardiovascular Function and Disease (Pharmacology section). ahajournals.org. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2C7yRpf7biT3DHrozNgrLuGZ5ZyU48zmPm7tdlhFUtnwnivRgqmFI5fuueR2eKNAE0VrGM06ElIS6_vbiCpQnduVXduYHxe0q-iXrf7hIC83BCIeI1S63oWSR5VXSq4phf4TPPLCxdyQErVZbF0DSTytV8If7s3k=[8] The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology. nih.gov. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWBpeQ0Gif84vvJtnR1IffWhtbO8dw8OBrYANDPcHMSioxqLzfOrn6VMytnLA9bJ-eiHIEShe_Y6DBFuQUdfx1m23xz0tHMihzj8jPyzaRphDw60QCwz3muv4mHo_AQ-CrVLWefalkvCGXB4c=[7] The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1). researchgate.net. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoQnZxVcNXNkpN-3YBgiQxhHEfp7Uv3_Mu6F0RDnZVa0aFM9iQ-Pcy0xz0q7IVeo7hyviuGldX3PEdrSvhFhktdwDhHN-UP8CpBwH5_O6O8f3h5_A-zUXl5mdpoG-DKOh-_g9j92m8q8G-EG1X5Y6sNs2BU36HxLDQxOIb0o-VAqNEmqej4zI5LC97x6mLzhsHaL-Z1JlcllAzOlqvp8RyX9VvPOvWooPXAuOjIax5JBWQYR37Va22MVeQ13UMuVtZeBntf2H-I4Sh0SAO2mAI3JqomDhY27fHs7x88D3uJz1cz8OnJYImQnt3aOMBIQ==[6] Peer review in EPAC1 inhibition protects the heart from doxorubicin-induced toxicity. elifesciences.org. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhSW6bTAZnt8cFDpyQEMrHmacE6FT-L54sWeZKnRVE38jJf3sj5445GhwcClrRXuxeYctOlngjIYTWaa7vAztTaGn-grATVA3mMtssp5EmsA01yF5KBUIHkm0VJOb_hcKvVT2Kd9wB8MGaG8Ix0Ggt[4] Pharmacological Inhibition of Epac1 Averts Ferroptosis Cell Death by Preserving Mitochondrial Integrity. windows.net. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdvLFhkBPQlHEfpuMww9gEXwFQcSVmUqJOp5JYUAM9eRF7i90hTM7P_KQ0wI7knKdJBn1hCs7nopaNBqikKqMukf5rHpq8qT5B_ZKluSmvEmu9Hz1QOwtRjF5_3A3tBHK_uRWfZOMo5h_NrHajI68pA5SXPBDxoIIYtcB1C7COTFj_OKoHIXKYbCFW4bK5lyjKXGxLSQ==
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. pnas.org [pnas.org]
- 3. Exchange protein directly activated by cAMP encoded by the mammalian rapgef3 gene: Structure, function and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Peer review in EPAC1 inhibition protects the heart from doxorubicin-induced toxicity | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Techniques for the Characterization of Benzo[d]isoxazole Isomers
This guide outlines the analytical strategies for characterizing benzo[d]isoxazole (1,2-benzisoxazole) isomers, distinguishing them from their benzo[c]isoxazole (2,1-benzisoxazole/anthranil) counterparts, and detecting the critical "Kemp Elimination" degradation product.
Executive Summary & Strategic Importance
Benzo[d]isoxazole is a privileged scaffold in medicinal chemistry, forming the core of blockbuster antipsychotics like Risperidone , Paliperidone , and the anticonvulsant Zonisamide .
The analytical challenge is twofold:
-
Isomer Differentiation: Distinguishing the pharmacologically active benzo[d]isoxazole (1,2-isomer) from the benzo[c]isoxazole (2,1-isomer/anthranil).
-
Stability Profiling (Kemp Elimination): Benzo[d]isoxazoles are susceptible to base-catalyzed ring opening (Kemp elimination), forming pharmacologically inactive 2-hydroxybenzonitriles (salicylonitriles) . This transformation is rapid in basic media and must be monitored during formulation and storage.
Analytical Decision Matrix
The following workflow illustrates the logical progression for characterizing a sample suspected to contain benzisoxazole isomers.
Caption: Analytical decision tree for benzisoxazole characterization and stability assessment.
NMR Spectroscopy: The Structural Gold Standard
Nuclear Magnetic Resonance (NMR) is the primary technique for distinguishing the 1,2-isomer from the 2,1-isomer and the ring-opened degradant.
Comparative Chemical Shifts
The most diagnostic signals arise from the C-3 position (the carbon in the isoxazole ring) and the protons on the benzene ring adjacent to the heteroatoms.
| Feature | Benzo[d]isoxazole (1,2-isomer) | Benzo[c]isoxazole (2,1-isomer / Anthranil) | Salicylonitrile (Kemp Product) |
| Structure | N-O bond at 1,2 positions | N-O bond at 2,1 positions | Ring Opened (Phenol + Nitrile) |
| H-3 Proton | Absent (No ring proton) | ||
| C-3 Carbon | ~116 ppm (C | ||
| Phenolic OH | Absent | Absent | |
| Coupling | H-7 (adj to O) doublet | H-7 (adj to N) doublet | Complex aromatic pattern |
Protocol: NMR Identification
-
Solvent Selection: Use DMSO-d6 or CDCl3 . DMSO is preferred for detecting the labile phenolic proton of the Kemp elimination product.
-
Concentration: Prepare a 5-10 mg/mL solution.
-
Acquisition:
-
1H NMR: 16 scans. Look for the deshielded singlet at ~9.0 ppm (H-3) for the parent.
-
13C NMR: 512 scans. Look for the disappearance of the C=N/C-O ring carbon (~150 ppm) and appearance of the nitrile carbon (~116 ppm) if degradation has occurred.
-
15N HMBC (Advanced): If available, this is definitive. The 1,2-isomer nitrogen typically resonates upfield relative to the "N-oxide" like nitrogen of the 2,1-isomer.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for quantifying purity and monitoring the Kemp elimination . The ring-opened salicylonitrile is significantly more polar (especially at neutral/basic pH) than the parent benzisoxazole.
Method Development: Stability-Indicating Assay
To separate the neutral benzisoxazole from the acidic salicylonitrile, a low pH mobile phase is critical to suppress the ionization of the phenol, improving peak shape and retention.
Recommended Protocol:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Merck Purospher STAR), 150 x 4.6 mm, 3.5 µm or 5 µm.
-
Mobile Phase A: 0.1% Formic Acid or 20 mM Potassium Phosphate Buffer (pH 3.0).
-
Mobile Phase B: Acetonitrile (MeCN).[1]
-
Gradient:
-
0-2 min: 10% B (Equilibration)
-
2-15 min: 10%
90% B (Linear Gradient) -
15-20 min: 90% B (Wash)
-
-
Detection: UV at 254 nm (general) and 320 nm (specific for the phenolate/conjugated systems).
-
Temperature: 30°C.
Expected Elution Order:
-
Salicylonitrile (Degradant): Elutes earlier (more polar due to -OH and -CN).
-
Benzo[d]isoxazole (Parent): Elutes later (neutral, aromatic heterocycle).
The Kemp Elimination "Stress Test"
This protocol validates the chemical stability of the isoxazole ring. Benzo[d]isoxazoles are uniquely labile to base, whereas benzo[c]isoxazoles typically undergo different rearrangements (e.g., to quinolines or acylanilines) or are more robust under mild basic conditions.
Mechanism of Kemp Elimination
The base abstracts the proton at C-3 (or attacks the ring), leading to concerted E2-type ring opening.
Caption: Pathway of the base-catalyzed Kemp elimination yielding salicylonitrile.
Experimental Protocol
-
Preparation: Dissolve 10 mg of the benzisoxazole isomer in 1 mL of Acetonitrile.
-
Induction: Add 100 µL of 1.0 M NaOH (aq).
-
Monitoring:
-
Visual: Watch for a color change (often yellowing due to phenolate formation).
-
UV-Vis: Record spectra immediately. Look for a Red Shift in
(e.g., from ~280 nm to ~330-350 nm). -
HPLC: Inject an aliquot after 1 hour (neutralize with HCl before injection if using a silica column).
-
-
Result Interpretation:
-
Rapid conversion to Salicylonitrile: Confirms Benzo[d]isoxazole .
-
No reaction / Slow degradation: Suggests Benzo[c]isoxazole or other stable isomer.
-
Mass Spectrometry (MS) Caveats
While MS provides molecular weight confirmation, it must be interpreted with caution regarding isomer differentiation.
-
Thermal Isomerization: Under Electron Impact (EI) or high-temperature sources, benzo[d]isoxazoles can thermally isomerize to salicylonitriles before fragmentation.
-
Fragmentation Pattern: Both isomers often yield fragments corresponding to:
- (Loss of CO)
- (Loss of HCN)
-
Recommendation: Use Electrospray Ionization (ESI) in positive mode
with low source temperatures to minimize in-source rearrangement. Use MS/MS to look for unique fragments if side chains differ (e.g., alkyl groups on the benzene ring).
Summary of Analytical Characteristics
| Technique | Benzo[d]isoxazole (1,[2][4][5][6][7][8][9]2) | Benzo[c]isoxazole (2,[5][6]1) |
| Stability (Base) | Unstable (Forms Salicylonitrile) | Relatively Stable (or rearranges differently) |
| 1H NMR (H-3) | Singlet, | Singlet, |
| Reaction Product | 2-Hydroxybenzonitrile | Anthranilic acid derivatives (under harsh conditions) |
| UV-Vis Shift | Significant Red Shift in Base | Minimal Shift (unless functionalized) |
References
-
Kemp, D. S., & Woodward, R. B. (1965). The N-ethylbenzisoxazolium cation—I. Tetrahedron, 21(11), 3019-3035. Link
-
Domene, C., Jenneskens, L. W., & Fowler, P. W. (2005).[6] Aromaticity of anthranil and its isomers, 1,2-benzisoxazole and benzoxazole. Tetrahedron Letters, 46(23), 4077-4080. Link
-
BenchChem. (2025).[2] Application Notes and Protocols for the Analytical Detection of 2-Hydroxybenzonitrile. Link
-
Sielc Technologies. Separation of 2-Hydroxybenzonitrile on Newcrom R1 HPLC column. Link
-
Casey, M. L., Kemp, D. S., et al. (1973). Physical organic chemistry of benzisoxazoles. The Journal of Organic Chemistry, 38(13), 2294–2301. Link
Sources
- 1. Separation of 2-Hydroxybenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. jocpr.com [jocpr.com]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. (PDF) 13C and 15N NMR Studies of 1,2-Benzisoxazole 2-Oxides, 1,2-Benzisoxazoles and 2-Hydroxyaryl ketoximes [academia.edu]
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- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. researchgate.net [researchgate.net]
In Vitro vs. In Vivo Correlation of Activity for Benzo[d]isoxazole-Based Compounds: A Comparative Guide
As drug development professionals navigate the complexities of neuropharmacology, the benzo[d]isoxazole scaffold remains a "privileged structure" for designing multi-receptor atypical antipsychotics. Compounds containing the 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole moiety (such as risperidone and paliperidone) exhibit exceptional binding profiles. However, the true bottleneck in preclinical development is establishing a robust In Vitro-In Vivo Correlation (IVIVC).
This guide objectively compares the in vitro binding affinities and in vivo pharmacodynamics of novel benzo[d]isoxazole derivatives against alternative scaffolds (e.g., dibenzodiazepines and benzothiazoles), providing validated experimental frameworks to ensure data integrity.
Mechanistic Rationale: Why the Benzo[d]isoxazole Scaffold?
The superiority of the benzo[d]isoxazole ring lies in its precise stereoelectronic properties. The oxygen-nitrogen heteroatom combination in the isoxazole ring acts as a highly specific hydrogen-bond acceptor, interacting optimally with conserved aspartate residues in aminergic G-protein coupled receptors (GPCRs). Furthermore, the addition of a 6-fluoro substitution significantly enhances lipophilicity and metabolic stability, which is critical for blood-brain barrier (BBB) permeation and prolonged in vivo half-life.
Fig 1. Dual-receptor modulation pathway by benzo[d]isoxazole derivatives.
Comparative In Vitro Profiling
To establish baseline efficacy, we must first look at the in vitro binding affinities (
Causality: The bulkier, less electronegative sulfur atom disrupts the tight binding pocket interaction, leading to a loss of potency. Conversely, 6-fluorobenzo[d]isoxazole derivatives (e.g., Compound 14 and Compound 6j) consistently outperform legacy scaffolds like clozapine across
Table 1: In Vitro Binding Affinities ( , nM)
| Compound | Core Scaffold | |||
| Compound 14 | 6-fluorobenzo[d]isoxazole | 14.8 | 6.8 | 0.22 |
| Compound 6j | 6-fluorobenzo[d]isoxazole | 8.1 | 9.7 | 3.2 |
| Clozapine (Ref) | Dibenzodiazepine | 128.7 | 141.6 | 11.6 |
| Compound 9k | Benzo[d]isothiazole | >100 | >100 | >50 |
Data synthesized from comparative multi-receptor affinity studies[1][2].
In Vivo Pharmacodynamics & IVIVC Predictability
An in vitro sub-nanomolar
Novel benzo[d]isoxazole derivatives, such as Compound 22, exhibit an extended plasma half-life (
Table 2: In Vivo Pharmacodynamics & IVIVC Predictability
| Compound | Plasma | MK-801 Hyperactivity | IVIVC Correlation Status |
| Compound 22 | 9.3 | 0.85 | Strong |
| Risperidone | ~3.0 | 0.15 | Strong |
| Clozapine | ~1.5 | 4.50 | Moderate |
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every run must include internal controls to rule out false positives or systemic assay drift.
Fig 2. Sequential experimental workflow for establishing IVIVC.
Protocol A: In Vitro Radioligand Binding Assay
Objective: Determine the
-
Membrane Preparation: Homogenize CHO cells expressing human
or receptors in 50 mM Tris-HCl buffer (pH 7.4). -
Radioligand Selection: Use
-spiperone for and -ketanserin for .-
Causality: These ligands have well-established
values, allowing for accurate calculation of the test compound's via the Cheng-Prusoff equation. Using non-specific ligands introduces noise from off-target binding.
-
-
Define Non-Specific Binding (NSB): Incubate parallel wells with 10 µM Haloperidol (for
) or 10 µM Mianserin (for ).-
Causality (Self-Validation): Haloperidol completely saturates
receptors. Any remaining radioactivity represents non-receptor binding (e.g., to plastic or lipids), which must be subtracted to isolate specific interactions.
-
-
Incubation & Filtration: Incubate for 60 mins at 25°C. Terminate by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine to reduce NSB.
Protocol B: In Vivo MK-801 Hyperactivity Model
Objective: Assess the in vivo antipsychotic efficacy of the test compound.
-
Subject Preparation: Acclimate male Sprague-Dawley rats to the testing facility for 7 days.
-
Pre-Treatment: Administer the test compound (e.g., Compound 22) or vehicle via oral gavage (PO) 60 minutes prior to testing.
-
Disease Modeling: Administer MK-801 (0.15 mg/kg, IP) 15 minutes prior to placing the rat in the open-field arena.
-
Causality: MK-801 (an NMDA receptor antagonist) induces a state of cortical dopaminergic hypofunction and subcortical hyperactivity, accurately mimicking the positive symptoms of schizophrenia. This provides a validated baseline to test the antipsychotic reversal potential.
-
-
Data Acquisition: Record locomotor activity (distance traveled in cm) using an automated video-tracking system for 60 minutes.
-
Self-Validation: The system must include a "Vehicle + Vehicle" group (baseline locomotion) and a "Vehicle + MK-801" group (maximum hyperactivity). The assay is only valid if the MK-801 group shows a statistically significant (
) increase in locomotion over baseline.
-
Strategic Outlook
The benzo[d]isoxazole scaffold remains unmatched in its ability to provide high-affinity, multi-receptor modulation while maintaining favorable pharmacokinetic properties. As demonstrated by the robust IVIVC data, optimizing the 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole core yields compounds that not only bind tightly in vitro but translate reliably into in vivo efficacy, minimizing the attrition rate in preclinical drug development[3].
References
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Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. NIH PubMed Central (PMC). URL:[Link]
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Design, Synthesis and Biological Investigation of Flavone Derivatives as Potential Multi-Receptor Atypical Antipsychotics. NIH PubMed Central (PMC). URL:[Link]
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Benzisoxazole – Knowledge and References. Taylor & Francis Knowledge Centers. URL:[Link]
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A Comparative Guide to the Cross-Reactivity Profiling of Benzo[d]isoxazole-3-carbonyl Chloride
For researchers, scientists, and drug development professionals, the precise control of chemical reactions is paramount. The introduction of an acyl group into a molecule is a fundamental transformation, and the choice of the acylating agent can profoundly influence the outcome of a synthesis, particularly when multiple reactive functional groups are present. This guide provides an in-depth technical comparison of Benzo[d]isoxazole-3-carbonyl Chloride with other common acylating agents, offering insights into its reactivity profile and guidance on establishing its cross-reactivity through robust experimental protocols.
The benzo[d]isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1] Consequently, the ability to selectively introduce this group via its carbonyl chloride derivative is of significant interest. This guide will delve into the chemical principles governing the reactivity of Benzo[d]isoxazole-3-carbonyl Chloride and provide a framework for its empirical evaluation against other reagents.
Understanding the Reactivity of Acyl Chlorides: A General Overview
Acyl chlorides are among the most reactive derivatives of carboxylic acids.[2] Their high electrophilicity stems from the inductive electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, which render the carbonyl carbon highly susceptible to nucleophilic attack.[2] The reaction typically proceeds through a nucleophilic addition-elimination mechanism, where the chloride ion serves as an excellent leaving group.[2]
The general order of reactivity for common carboxylic acid derivatives is:
Acyl Chloride > Acid Anhydride > Ester > Amide [2]
This inherent reactivity makes acyl chlorides highly efficient acylating agents, but it also presents a challenge in terms of selectivity, especially in complex molecules with multiple nucleophilic sites.
Profiling Benzo[d]isoxazole-3-carbonyl Chloride: A Comparative Analysis
While specific kinetic data for Benzo[d]isoxazole-3-carbonyl Chloride is not extensively documented in publicly available literature, we can infer its reactivity based on the electronic properties of the benzo[d]isoxazole ring system. The isoxazole ring is known to be electron-withdrawing, which is expected to further enhance the electrophilicity of the carbonyl carbon compared to a simple benzoyl chloride. This suggests that Benzo[d]isoxazole-3-carbonyl Chloride is a highly reactive acylating agent.
To provide a practical comparison, we will consider its reactivity relative to a selection of commonly used acylating agents:
-
Acetyl Chloride: A small, highly reactive aliphatic acyl chloride.
-
Benzoyl Chloride: A standard aromatic acyl chloride.
-
Propionic Anhydride: A less reactive alternative to acyl chlorides.
-
N-acylbenzotriazoles: A class of "safer" and more selective acylating agents.[3][4]
Hypothetical Reactivity Profile
The following table summarizes the expected relative reactivity of these agents with common nucleophiles. This data is illustrative and should be confirmed experimentally using the protocols outlined later in this guide.
| Acylating Agent | Relative Reactivity with Primary Amines | Relative Reactivity with Secondary Alcohols | Relative Reactivity with Phenols | Expected Chemoselectivity |
| Benzo[d]isoxazole-3-carbonyl Chloride | Very High | High | Moderate to High | Moderate |
| Acetyl Chloride | Very High | High | Moderate | Low to Moderate |
| Benzoyl Chloride | High | Moderate | Low to Moderate | Moderate |
| Propionic Anhydride | Moderate | Low | Very Low | High |
| N-Benzoylbenzotriazole | Moderate | Low | Very Low | Very High |
Rationale: The high expected reactivity of Benzo[d]isoxazole-3-carbonyl Chloride is due to the electron-withdrawing nature of the benzo[d]isoxazole ring. This makes it a powerful tool for acylating even weakly nucleophilic substrates. However, this high reactivity may come at the cost of reduced chemoselectivity in molecules with multiple competing nucleophilic sites.
Experimental Protocols for Cross-Reactivity Profiling
To empirically determine the cross-reactivity profile of Benzo[d]isoxazole-3-carbonyl Chloride, a series of competitive acylation experiments should be performed. The following protocols are designed to provide a robust framework for such an investigation.
Protocol 1: Competitive Acylation of a Bifunctional Nucleophile
This experiment aims to assess the chemoselectivity of Benzo[d]isoxazole-3-carbonyl Chloride in the presence of two different nucleophilic groups within the same molecule. 4-Aminophenol, which contains both a primary amine and a phenolic hydroxyl group, is an excellent model substrate.
Objective: To determine the ratio of N-acylation to O-acylation.
Materials:
-
Benzo[d]isoxazole-3-carbonyl Chloride
-
4-Aminophenol
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Internal standard (e.g., dodecane)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of 4-aminophenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM at 0 °C, add a solution of Benzo[d]isoxazole-3-carbonyl Chloride (1.0 eq) in anhydrous DCM dropwise over 10 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 2 hours.
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture by ¹H NMR and/or LC-MS to determine the ratio of the N-acylated product to the O-acylated product. An internal standard should be used for accurate quantification.
Expected Outcome: Due to the higher nucleophilicity of the amine, the major product is expected to be the N-acylated compound. The ratio of N- to O-acylation will provide a quantitative measure of the chemoselectivity.
Protocol 2: Competitive Acylation with a Panel of Nucleophiles
This experiment compares the reactivity of Benzo[d]isoxazole-3-carbonyl Chloride with a panel of different acylating agents towards a single nucleophile.
Objective: To establish a relative reactivity order.
Materials:
-
Benzo[d]isoxazole-3-carbonyl Chloride
-
Acetyl Chloride
-
Benzoyl Chloride
-
Benzylamine (or another primary amine)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Internal standard (e.g., dodecane)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Prepare equimolar stock solutions of Benzo[d]isoxazole-3-carbonyl Chloride, acetyl chloride, and benzoyl chloride in anhydrous DCM.
-
In a reaction vessel, combine benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM at 0 °C.
-
To this solution, add an equimolar mixture of the three acyl chloride stock solutions (total acylating agents = 1.0 eq) dropwise over 10 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes.
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Work up the reaction as described in Protocol 1.
-
Analyze the product mixture by GC-MS or LC-MS to determine the relative amounts of the three different amide products formed.
Data Analysis: The molar ratio of the amide products will directly correlate with the relative reactivity of the corresponding acyl chlorides.
Visualization of Experimental Workflow and Concepts
Diagram 1: Nucleophilic Acyl Substitution Mechanism
Caption: The two-step mechanism of nucleophilic acyl substitution.
Diagram 2: Competitive Acylation Workflow
Caption: Experimental workflow for competitive acylation reactions.
Conclusion
Benzo[d]isoxazole-3-carbonyl Chloride is a valuable and highly reactive acylating agent, poised for significant utility in synthetic and medicinal chemistry. Its enhanced electrophilicity, a consequence of the electron-withdrawing nature of the benzo[d]isoxazole ring, allows for the efficient acylation of a broad range of nucleophiles. However, this high reactivity necessitates a careful evaluation of its cross-reactivity profile, particularly when chemoselectivity is a critical concern.
The experimental protocols detailed in this guide provide a systematic approach to characterizing the reactivity of Benzo[d]isoxazole-3-carbonyl Chloride. By performing competitive acylation experiments, researchers can obtain quantitative data to inform their choice of reagents and reaction conditions, ultimately enabling more precise and predictable synthetic outcomes. As with any highly reactive species, a thorough understanding of its behavior is the key to unlocking its full potential in the synthesis of complex and valuable molecules.
References
-
Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Base-promoted formal arylation of benzo[d]oxazoles with acyl chloride. Retrieved from [Link]
-
Save My Exams. (2025, March 31). Acyl chlorides and alcohols. A Level Chemistry. Retrieved from [Link]
-
Gandhi, T. (2021). Alternative and Uncommon Acylating Agents – An Alive and Kicking Methodology. Chemistry – An Asian Journal, 16(19), 2773-2794. [Link]
-
PubMed. (2021, October 4). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Retrieved from [Link]
-
Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]
-
Pearson+. (n.d.). Starting with acetyl chloride, what neutral nucleophile would you... | Study Prep. Retrieved from [Link]
-
PMC. (n.d.). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzisoxazole synthesis. Retrieved from [Link]
-
MDPI. (2022, December 29). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]
-
PMC. (n.d.). Identification of novel 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues as potent EPAC antagonists. Retrieved from [Link]
-
eScholarship.org. (n.d.). Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of benzo[d]oxazole derivatives 3a–3n. Reagent and conditions:. Retrieved from [Link]
-
Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.). Retrieved from [Link]
-
MDPI. (2024, February 4). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Retrieved from [Link]
-
Acylation and Alkoxycarbonylation of Benzoxazoline-2-thione and Benzothiazoline-2-thione. (2025, August 7). Retrieved from [Link]
-
PMC. (2022, September 13). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Benzo[d]isoxazole-3-carbonyl Chloride
Benzo[d]isoxazole-3-carbonyl chloride is a reactive chemical intermediate frequently utilized in the synthesis of pharmacologically active molecules, including potent inhibitors and antagonists.[1][2] Its utility is derived from the highly reactive acyl chloride functional group. However, this same reactivity renders it hazardous, necessitating stringent handling and disposal protocols. This guide provides a detailed, step-by-step procedure for the safe neutralization and disposal of Benzo[d]isoxazole-3-carbonyl chloride, grounded in established chemical principles to ensure the safety of laboratory personnel and environmental compliance.
The primary hazard of Benzo[d]isoxazole-3-carbonyl chloride, like all acyl chlorides, is its violent reaction with water and other nucleophiles.[3][4] This reaction, known as hydrolysis, rapidly produces Benzo[d]isoxazole-3-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[5][6] The core principle of its disposal is therefore not mere dilution, but a controlled chemical neutralization that safely transforms the reactive acyl chloride into inert, non-hazardous salts.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough understanding of the risks is paramount. Benzo[d]isoxazole-3-carbonyl chloride is corrosive and will cause severe skin burns and eye damage upon contact.[7] Inhalation of its vapors or the HCl gas produced upon contact with moisture is extremely destructive to the respiratory tract.[8]
| Required PPE & Safety Equipment | Rationale |
| Certified Chemical Fume Hood | To contain and exhaust corrosive vapors and HCl gas produced during the procedure.[8] |
| Chemical Splash Goggles & Face Shield | Provides complete protection against splashes to the eyes and face.[4][9] |
| Acid-Resistant Gloves (e.g., Nitrile, Neoprene) | To protect hands from the corrosive chemical. Thicker gloves (e.g., >8 mil) are recommended.[10] |
| Chemical-Resistant Apron or Lab Coat | To protect the body from splashes and spills.[10] |
| Emergency Eyewash and Shower | Must be immediately accessible in case of accidental exposure.[8] |
II. Disposal Protocol: Controlled Hydrolysis and Neutralization
This procedure is designed for the safe and complete neutralization of residual quantities of Benzo[d]isoxazole-3-carbonyl chloride. The methodology relies on a nucleophilic addition-elimination reaction where a basic solution hydrolyzes the acyl chloride and simultaneously neutralizes the acidic byproduct.[11]
Required Reagents and Equipment:
-
Stir plate and stir bar
-
Appropriate size beaker or flask (at least 10x the volume of the chemical to be disposed of)
-
Ice bath
-
5% Sodium hydroxide (NaOH) solution or a saturated solution of Sodium bicarbonate (NaHCO₃)
-
pH paper or a calibrated pH meter
-
Labeled hazardous waste container
Step-by-Step Methodology
1. Preparation of the Neutralization Bath:
-
Place a beaker or flask containing a magnetic stir bar into an ice bath situated on a stir plate within a chemical fume hood.
-
Pour a 5% sodium hydroxide solution or a saturated sodium bicarbonate solution into the beaker. The volume should be in significant excess (at least 10-fold molar excess) relative to the amount of acyl chloride being destroyed.
-
Begin gentle stirring of the basic solution. The ice bath is crucial for dissipating the heat that will be generated during the exothermic neutralization reaction.[12]
2. Controlled Addition of the Acyl Chloride:
-
Using a pipette or dropping funnel, add the Benzo[d]isoxazole-3-carbonyl chloride to the stirring basic solution very slowly, drop by drop .
-
Causality: Rapid addition will cause a violent reaction, generating a large amount of heat and HCl gas, potentially leading to splashing and boil-over.[12] Slow, controlled addition ensures the reaction rate is manageable and the heat is effectively dissipated by the ice bath.
3. Reaction and Quenching:
-
After the addition is complete, allow the mixture to stir in the ice bath for at least 30 minutes.
-
Remove the ice bath and allow the solution to slowly warm to room temperature while continuing to stir for an additional 1-2 hours. This ensures the reaction proceeds to completion.
4. pH Verification (Self-Validation Step):
-
Once the reaction is complete, test the pH of the solution using pH paper or a calibrated pH meter.
-
The final pH must be in the neutral range, typically between 6.0 and 9.0, to be considered fully neutralized.[13][14]
-
If the solution is still acidic, slowly add more of the basic solution until the target pH is achieved. If it is too basic, it can be neutralized with a dilute acid like citric acid.[13]
5. Final Waste Collection:
-
The neutralized solution now contains sodium benzo[d]isoxazole-3-carboxylate and sodium chloride. While the primary corrosive hazard has been eliminated, some benzisoxazole derivatives may pose aquatic toxicity.[7]
-
Therefore, the most prudent final step is to pour the neutralized solution into a properly labeled hazardous waste container for collection by your institution's environmental health and safety department.[15][16] Do not pour down the drain unless explicitly permitted by local regulations and after confirming the absence of other hazards.[12]
III. Emergency Procedures: Spill Management
Accidents can happen, and a prepared response is critical.
For Small Spills (<100 mL):
-
Alert personnel in the immediate area and restrict access.[13]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as dry sand, Oil-Dri, or Zorb-All. Do NOT use water or combustible materials. [17][18]
-
Once the liquid is fully absorbed, carefully scoop the material into a designated container for hazardous waste.
-
The residual material can then be cautiously neutralized by slowly adding sodium bicarbonate powder until fizzing stops.[18]
-
Wipe the area with a damp cloth, and place all contaminated materials into the hazardous waste container.
For Large Spills (>100 mL) or any spill outside of a fume hood:
-
Evacuate the immediate area. If possible, close the fume hood sash and doors to the room.[18]
-
Activate the nearest fire alarm if there is a fire or explosion risk.
-
Call your institution's emergency number or 911 immediately.[13]
-
Provide the exact location, the name of the chemical, and the estimated quantity spilled.
-
Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.
IV. Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the safe disposal of Benzo[d]isoxazole-3-carbonyl Chloride.
Caption: Disposal workflow for Benzo[d]isoxazole-3-carbonyl Chloride.
References
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Chemistry of Acid Halides. (2024). LibreTexts Chemistry. Available at: [Link]
-
Acyl Chlorides Revision Notes. (2025). Save My Exams. Available at: [Link]
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Standard Operating Procedure for Hydrochloric Acid. University of California, Santa Barbara. Available at: [Link]
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Reactions of Acyl Chlorides. (n.d.). Chemguide. Available at: [Link]
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Acyl Chlorides and Acid Anhydrides. (n.d.). Chemrevise. Available at: [Link]
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Chemical Spill Response Guide. University of Arkansas. Available at: [Link]
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Neutralization Chemicals. Wastech Controls & Engineering. Available at: [Link]
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The hydrolysis of an acid/acyl chloride reaction mechanism. Doc Brown's Chemistry. Available at: [Link]
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Chemistry Acid Chloride. SATHEE - IIT Kanpur. Available at: [Link]
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A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025). Today's Clinical Lab. Available at: [Link]
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Acid Waste Neutralisation (AWN) Treatment System. BW Water. Available at: [Link]
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Neutralization Guide. University of Wisconsin-Madison. Available at: [Link]
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Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. (2022). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Safety Data Sheet - Benzoyl chloride. Carl ROTH. Available at: [Link]
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Identification of novel 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues as potent EPAC antagonists. (2018). European Journal of Medicinal Chemistry. Available at: [Link]
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Hazardous Spill Reporting and Response Procedures. Austin Community College District. Available at: [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency. Available at: [Link]
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Benzisoxazole. Wikipedia. Available at: [Link]
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Process for the neutralization of waste water: An overview. (2024). ALMAWATECH. Available at: [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]
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Neutralization of Acidic Wastewater from a Steel Plant by Using CaO-Containing Waste Materials. (2021). Materials (Basel). Available at: [Link]
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Chemical Spill and Response Guideline. The University of Queensland. Available at: [Link]
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5-Chloroisoxazoles: A Versatile Starting Material. (2022). Molecules. Available at: [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]
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A Senior Application Scientist's Guide to Handling Benzo[d]isoxazole-3-carbonyl Chloride
Navigating the complexities of highly reactive chemical reagents is a daily reality in drug discovery and development. Benzo[d]isoxazole-3-carbonyl Chloride, a valuable synthetic intermediate, demands a rigorous and well-understood safety protocol. Its reactivity, driven by the acyl chloride functional group, necessitates more than just standard personal protective equipment (PPE); it requires a holistic safety strategy encompassing engineering controls, meticulous operational planning, and emergency preparedness.
This guide provides an in-depth, procedural framework for the safe handling of Benzo[d]isoxazole-3-carbonyl Chloride. As your partner in laboratory safety, we move beyond mere product provision to empower you with the expertise and validated protocols necessary to manage chemical reactivity, ensuring both personal safety and experimental integrity.
Hazard Analysis: Understanding the Reactivity
Benzo[d]isoxazole-3-carbonyl Chloride is a member of the acyl chloride family, which are derivatives of carboxylic acids.[1] The primary driver of its hazard profile is the highly electrophilic carbonyl carbon, bonded to a good leaving group (chloride).[2]
Key Hazards:
-
High Water Reactivity: Acyl chlorides react violently or exothermically with water, including atmospheric moisture, to produce hydrochloric acid (HCl) and the corresponding carboxylic acid.[1][2][3][4] The HCl generated is a corrosive gas that can cause severe respiratory and eye irritation.[2][3]
-
Corrosivity: Direct contact with the chemical will cause severe skin and eye burns due to its inherent reactivity and the production of acids upon hydrolysis.[5][6][7]
-
Lachrymatory Effects: Like many low molecular weight acyl chlorides, its vapors are potent lachrymators, meaning they irritate the eyes and cause tearing.[1][2][8]
-
Inhalation Hazard: Inhaling vapors can lead to severe irritation of the respiratory tract, potentially causing choking, coughing, and, in severe cases, pulmonary edema.[3][9]
| Hazard Type | Description | Potential Consequences |
| Physical Hazard | Air and water-reactive.[4][5] | Violent reaction with moisture, releasing toxic and corrosive HCl gas.[2][3] |
| Health Hazard | Corrosive.[5][6] | Causes severe skin burns and serious eye damage.[7] |
| Lachrymator.[1][2] | Severe eye irritation and tearing upon exposure to vapors.[8] | |
| Respiratory Irritant. | Inhalation can cause damage to the respiratory tract.[3] |
The Hierarchy of Controls: A Foundational Safety Strategy
Before detailing specific PPE, it is crucial to ground our approach in the established hierarchy of controls. This framework prioritizes the most effective safety measures. PPE, while essential, is the final line of defense.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Engineering Controls (First Line of Defense): These are physical installations that isolate you from the hazard.
-
Chemical Fume Hood: All work with Benzo[d]isoxazole-3-carbonyl Chloride must be performed in a properly functioning chemical fume hood.[10] This captures vapors and the sash provides a physical barrier.[10]
-
Glove Box: For operations requiring stringent exclusion of atmospheric moisture, an inert atmosphere glove box is required.[10][11]
-
Safety Shower and Eyewash Station: Must be readily accessible within 10 seconds of the work area.[11][12]
-
-
Administrative Controls (Safe Work Practices):
-
Never work alone when handling this compound.[13]
-
Minimize the quantities purchased and stored in the laboratory.[10]
-
Develop and follow a lab-specific Standard Operating Procedure (SOP).[14]
-
Ensure all glassware and equipment are completely dry, often by oven-drying and purging with an inert gas like nitrogen or argon.[11][13]
-
Personal Protective Equipment (PPE): Your Final Barrier
Consistent and correct use of PPE is non-negotiable. The following specifications are critical for mitigating the risks associated with Benzo[d]isoxazole-3-carbonyl Chloride.
| Protection Type | Specific Recommendations | Rationale & Authoritative Standard |
| Eye & Face Protection | Wear tightly fitting chemical splash goggles and a full-face shield.[12][15][16] | Protects against splashes and the corrosive HCl gas generated upon reaction with moisture.[2][8] Goggles must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[13][16] |
| Hand Protection | Wear chemical-resistant gloves. Nitrile or neoprene gloves may offer splash protection, but butyl rubber is often preferred for acyl chlorides. Always consult the manufacturer's glove compatibility data. Double-gloving is strongly recommended.[11][14][16] | Prevents skin contact, which causes severe chemical burns.[5][7] Inspect gloves for any signs of damage before each use.[16] |
| Body Protection | A flame-resistant (FR) lab coat (e.g., Nomex) or a 100% cotton lab coat must be worn.[11][14] | Protects skin from splashes and provides a barrier. Synthetic materials like polyester must be avoided as they can melt onto the skin in a fire.[11] |
| Footwear | Wear long pants and fully enclosed, chemical-resistant shoes.[12][13] | Protects against spills that may reach the floor. |
| Respiratory Protection | Work must be conducted in a chemical fume hood.[10] | The fume hood serves as the primary respiratory protection by containing vapors. In the event of a large spill or ventilation failure, a NIOSH-approved respirator with an appropriate acid gas cartridge would be required for emergency response.[5] |
Operational Protocol: A Step-by-Step Guide
This workflow integrates the necessary controls and PPE into a logical sequence for safe handling.
Caption: A procedural workflow for safely handling Benzo[d]isoxazole-3-carbonyl Chloride.
Step 1: Preparation
-
Don Full PPE: Before approaching the chemical, put on all required PPE as detailed in the table above.
-
Prepare Work Area: Ensure the fume hood is clutter-free and the sash is at the lowest feasible position.[10][11] Confirm the safety shower and eyewash are unobstructed.[16]
-
Dry Equipment: All glassware, syringes, and needles must be scrupulously dried (e.g., oven-dried >120°C) and purged with an inert gas (nitrogen or argon) prior to use.[11][13]
-
Prepare for Spills: Keep a container of dry sand, powdered lime, or sodium carbonate within arm's reach to cover any potential spills.[13][14] Do not use water or combustible materials. [14]
Step 2: Handling and Transfer
-
Inert Atmosphere: Handle the solid material inside a glove box or use Schlenk line techniques for transfers.[13][14]
-
Container Management: Allow the container to reach room temperature before opening. Always flush the headspace with inert gas before re-sealing. Keep the container tightly closed when not in use.[5][10]
-
Avoid Contamination: Never return excess or unused chemical to the original container, as this can introduce moisture and impurities, potentially causing a dangerous reaction.[10][13]
Step 3: Quenching and Decontamination
-
Excess Reagent: Any residual or excess Benzo[d]isoxazole-3-carbonyl Chloride must be carefully and slowly quenched. This can be done by cautiously adding the material to a stirred, cooled (ice bath) solution of a weak nucleophile like isopropanol, followed by a basic solution (e.g., sodium bicarbonate) to neutralize the resulting acid.
-
Glassware: Contaminated glassware should also be rinsed with a suitable solvent (e.g., isopropanol) to quench any residue before washing with water.
Emergency and Disposal Plans
Spill Response:
-
Small Spill (in hood): Cover the spill with a non-combustible absorbent like dry sand or powdered lime.[14] Once the reaction ceases, collect the material in a sealed container for hazardous waste disposal.
-
Large Spill / Spill Outside Hood: Evacuate the area immediately. Alert laboratory personnel and contact your institution's emergency response team (e.g., EH&S).
Exposure Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[5][7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][7]
Waste Disposal:
-
All quenched materials, contaminated absorbents, and disposable PPE (e.g., gloves) must be collected in a clearly labeled, sealed container.
-
The waste is classified as hazardous.[4] It must be disposed of through your institution's hazardous waste management program, following all local, regional, and national regulations.[4][17]
By adhering to this comprehensive safety framework, you can confidently and safely utilize Benzo[d]isoxazole-3-carbonyl Chloride in your research, ensuring the protection of yourself, your colleagues, and the integrity of your work.
References
-
SOP: Water-Reactive Chemicals | PennEHRS - UPenn EHRS - University of Pennsylvania. (2024, April 12). Available at: [Link]
-
Water Reactive - Environmental Health & Safety Services, Syracuse University. Available at: [Link]
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Acyl chloride - chemeurope.com. Available at: [Link]
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Managing Pyrophoric and Water Reactive Chemicals in the Laboratory | ORS, National Institutes of Health. Available at: [Link]
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AU Lab Safety Sheets - Water Reactive Chemicals Overview - Auburn University. Available at: [Link]
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Water Reactive Chemicals - Flammable Liquids, University of California, Irvine. (2025, February 15). Available at: [Link]
-
Acyl chloride - Wikipedia. Available at: [Link]
-
Acid Chloride - BYJU'S. (2022, February 8). Available at: [Link]
-
Safety Data Sheet: Benzoyl chloride - Carl ROTH. Available at: [Link]
-
A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers - ACS Publications. (2022, August 23). Available at: [Link]
-
5-Methylisoxazole-3-carbonyl chloride - SAFETY DATA SHEET. (2025, September 22). Available at: [Link]
Sources
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- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. byjus.com [byjus.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. SOP: Water-Reactive Chemicals | PennEHRS [ehrs.upenn.edu]
- 11. ors.od.nih.gov [ors.od.nih.gov]
- 12. auburn.edu [auburn.edu]
- 13. ehss.syr.edu [ehss.syr.edu]
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- 17. fishersci.ca [fishersci.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
